molecular formula C11H15NO B1368859 3-(2-Methoxyphenyl)pyrrolidine CAS No. 91246-24-1

3-(2-Methoxyphenyl)pyrrolidine

Cat. No.: B1368859
CAS No.: 91246-24-1
M. Wt: 177.24 g/mol
InChI Key: LDHSRVLRYZPWRD-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)pyrrolidine is a chiral pyrrolidine derivative highly valued in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold that enhances the exploration of pharmacophore space due to sp³-hybridization and contributes to the stereochemistry and three-dimensional coverage of molecules . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure makes it particularly relevant in neuroscience research, as evidenced by studies on closely related analogues. For instance, structure-activity relationship investigations of 2,5-dimethoxyphenylpiperidines (a related six-membered ring system) have identified potent and selective agonists for the serotonin 2A receptor (5-HT₂AR), a key target in neuropharmacology . The methoxyphenyl substituent is a common feature in compounds designed for such targets. Researchers also utilize this compound and its derivatives in the development of potential anticancer agents. Synthetic methodologies, such as [3+2] azomethine ylide cycloadditions, can employ pyrrolidine-based substrates to create complex spiro-pyrrolidine structures that exhibit promising in vitro antiproliferative activity against human cancer cell lines . The chiral nature of the molecule allows researchers to investigate how different stereoisomers influence the biological profile and binding mode to enantioselective protein targets . This compound is intended for use in organic synthesis, method development, and biological screening in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHSRVLRYZPWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(2-Methoxyphenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. As the pharmaceutical industry increasingly relies on robust, data-driven approaches for candidate selection, a thorough understanding of a molecule's fundamental characteristics is paramount. This document synthesizes predicted data with established experimental methodologies to offer researchers and drug development professionals a practical framework for evaluating this compound. Key parameters including lipophilicity (logP), ionization constant (pKa), and aqueous solubility are discussed in detail, supported by field-proven experimental protocols. The causality behind experimental choices and the significance of each property in the context of pharmacokinetics and pharmacodynamics are elucidated to provide actionable insights for preclinical development.

Introduction: The "Why" Behind Physicochemical Profiling

In modern drug discovery, the adage "fail fast, fail cheap" underscores the importance of early-stage candidate assessment. A molecule's success as a therapeutic agent is not solely dependent on its biological activity but is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These pharmacokinetic properties are, in turn, governed by fundamental physicochemical characteristics. Properties like lipophilicity, ionization, and solubility dictate a compound's ability to permeate biological membranes, interact with its target, and remain in circulation long enough to elicit a therapeutic effect.

This compound, a substituted pyrrolidine derivative, represents a structural motif found in numerous biologically active compounds. This guide serves as a foundational resource, detailing the critical physicochemical properties of this specific molecule. By explaining the theoretical underpinnings and providing robust experimental workflows, we aim to equip researchers with the knowledge to not only understand the data but also to generate reliable results in their own laboratories.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. Ambiguity in structure or nomenclature can lead to erroneous data interpretation and wasted resources.

The compound of interest is unambiguously identified as:

  • Systematic Name: this compound

  • Molecular Formula: C₁₁H₁₅NO[1][2]

  • Structure:

    alt text
    (Note: Image is a representation)

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number 352312-64-2[3]
Molecular Weight 177.24 g/mol [1][4][5]
Monoisotopic Mass 177.11537 Da[2]

Core Physicochemical Properties: A Triad of Influence

The interplay between lipophilicity, ionization state, and solubility forms the cornerstone of a compound's drug-like properties. This section delves into each parameter, providing both predicted values and the experimental means for their validation.

Lipophilicity: The Gateway to Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. It is most commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD).

  • LogP refers to the partition coefficient of the neutral species between n-octanol and water.[6]

  • LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species.[7][8] For ionizable compounds like this compound, logD is the more physiologically relevant parameter.[8]

Predicted Lipophilicity:

Computational models provide a rapid first-pass assessment of lipophilicity.

  • Predicted XlogP: 1.6[2]

This moderate logP value suggests that the compound has a balanced character, potentially avoiding the pitfalls of both excessive hydrophilicity (poor membrane permeability) and excessive lipophilicity (poor aqueous solubility, high metabolic turnover).

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of partitioning.[7][9]

Causality & Rationale:

  • Solvent System: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are used. n-Octanol is the standard surrogate for biological lipid membranes, and pH 7.4 mimics physiological conditions.[9][10]

  • Pre-saturation: Both phases must be pre-saturated with each other for at least 24 hours to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[7]

  • Quantification: Analysis is typically performed by UV-Vis spectroscopy or, for greater sensitivity and specificity, by High-Performance Liquid Chromatography (HPLC).[9][10]

Step-by-Step Methodology:

  • Preparation: Prepare PBS at pH 7.4 and n-octanol. Mix them vigorously for 24 hours and allow the phases to separate completely.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and PBS. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient period (typically 2-4 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.

  • Sampling & Analysis: Carefully sample a precise volume from each phase. Analyze the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The logD is calculated as: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

Diagram 1: Experimental Workflow for Shake-Flask logD Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 1. Prepare PBS (pH 7.4) & n-Octanol prep2 2. Mix & Shake for 24h prep1->prep2 prep3 3. Allow Phases to Separate prep2->prep3 exp1 4. Add Compound Stock to Pre-saturated Phases prep3->exp1 exp2 5. Shake to Equilibrate (2-4h) exp1->exp2 exp3 6. Centrifuge to Separate Phases exp2->exp3 ana1 7. Sample Aqueous & Octanol Layers exp3->ana1 ana2 8. Quantify Concentration by HPLC ana1->ana2 ana3 9. Calculate Ratio & logD ana2->ana3

Caption: Workflow for logD determination via the shake-flask method.

Acidity/Basicity (pKa): The Driver of Ionization

The pKa, or acid dissociation constant, defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, the pyrrolidine nitrogen is the primary ionizable center. Its pKa dictates the compound's charge state across the physiological pH range, which profoundly impacts solubility, receptor binding (ionic interactions), and membrane permeability (only the neutral form readily crosses membranes).[12]

Predicted pKa:

  • Predicted Basic pKa: 9.19 ± 0.10 (for a structurally similar compound)[13]

This predicted pKa suggests that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications: while it may enhance aqueous solubility, it could limit passive diffusion across cell membranes.

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[14][15] It involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound.[12][14]

Causality & Rationale:

  • Titrant Choice: Since this compound is a weak base, the experiment involves acidifying the solution and then titrating with a strong base (e.g., NaOH).[12][14]

  • Ionic Strength: A constant ionic strength is maintained (e.g., with 0.15 M KCl) to ensure that activity coefficients remain stable, leading to a more accurate pKa determination.[12][14]

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[14]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12][14]

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in water containing 0.15 M KCl.[14]

  • Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[12][14]

  • Titration: Place the solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[14]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). The inflection point of the curve marks the equivalence point.[15][16]

  • Replication: Perform the titration in triplicate to ensure reproducibility.[14]

Diagram 2: Ionization Equilibrium of this compound

G cluster_eq Ionization at Physiological pH Protonated BH⁺ (Cationic, Water-Soluble) Neutral B (Neutral, Membrane-Permeable) Protonated->Neutral + H⁺ Equilibrium pKa ≈ 9.2

Caption: The equilibrium between the protonated and neutral species.

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug, dissolution in the gastrointestinal fluid is the first critical step for absorption. Poor aqueous solubility is a major cause of low bioavailability and drug development failure.[11][17]

  • Kinetic Solubility: Measured after a short incubation period (e.g., 1-2 hours) by adding a DMSO stock solution to an aqueous buffer. It reflects the solubility of a compound under non-equilibrium conditions and is suitable for high-throughput screening.[11][18][19]

  • Thermodynamic Solubility: The true equilibrium solubility, measured by incubating excess solid compound in a buffer for an extended period (≥24 hours).[11][20]

Predicted Solubility: While a specific predicted value for this compound is not readily available, its chemical structure (basic nitrogen, moderate logP) suggests its solubility will be highly pH-dependent, with greater solubility at lower pH values where the cationic form dominates.

This assay is designed for rapid assessment in early drug discovery.[18][19]

Causality & Rationale:

  • DMSO Stock: Compounds are often stored in DMSO. This method mimics the direct dilution of a DMSO stock into an aqueous assay buffer, a common scenario in biological screening.[11][18]

  • Precipitation Detection: As the DMSO solution is diluted into the aqueous buffer, the compound may precipitate if its solubility limit is exceeded. This precipitate can be detected by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration or centrifugation.[11][19]

  • Analysis Method: Direct UV analysis of the filtrate is a common and rapid quantification method, provided the compound has a suitable chromophore.[11][18]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).[17]

  • Plating: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock into the wells of a microtiter plate.[18]

  • Dilution: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired test concentrations.[18]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[11][18]

  • Separation: Use a filter plate to separate the precipitated (undissolved) compound from the soluble fraction.[11][18]

  • Quantification: Measure the concentration of the compound in the filtrate using a UV-Vis plate reader.[18] A calibration curve prepared from the DMSO stock is used to convert absorbance to concentration.

  • Solubility Determination: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Diagram 3: Workflow for Kinetic Solubility Assay

G start 1. Prepare 20 mM Stock in DMSO plate 2. Dispense Stock into Microplate start->plate dilute 3. Add Aqueous Buffer (pH 7.4) plate->dilute incubate 4. Shake for 2h at Room Temp dilute->incubate filter 5. Filter to Remove Precipitate incubate->filter analyze 6. Analyze Filtrate Concentration via UV-Vis filter->analyze report 7. Report Solubility (µg/mL) analyze->report

Caption: High-throughput kinetic solubility determination workflow.

Summary and Implications for Drug Development

The physicochemical profile of a compound provides a predictive lens through which its potential in vivo behavior can be assessed.

Table 2: Summary of Physicochemical Properties for this compound

ParameterPredicted ValueSignificance in Drug Development
logP 1.6Indicates balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding or poor solubility.
Basic pKa ~9.2Compound will be mostly protonated and charged at physiological pH 7.4, enhancing aqueous solubility but potentially reducing passive membrane diffusion.
Aqueous Solubility pH-dependentExpected to be higher at acidic pH (e.g., stomach) and lower at neutral pH (e.g., intestine). Kinetic solubility assays are crucial for early assessment.

Expert Insights: The predicted physicochemical profile of this compound presents a classic "balancing act" for drug developers. The basic pKa ensures that the compound will likely have sufficient aqueous solubility for formulation, particularly in the acidic environment of the stomach. However, its predominantly ionized state at intestinal pH may pose a challenge for passive absorption. The moderate logP of the neutral form is an advantage, suggesting that the fraction of the compound that is uncharged has a good propensity to cross lipid membranes.

Therefore, for this compound, formulation strategies might be explored to enhance absorption, or its primary application might be better suited for targets where high systemic exposure via passive diffusion is not the primary requirement. These data, when combined with in vitro permeability and metabolic stability assays, will form a robust foundation for making informed decisions in a drug discovery program.

References

An In-depth Technical Guide to 3-(2-Methoxyphenyl)pyrrolidine: Synthesis, Properties, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(2-Methoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest to the scientific community engaged in central nervous system (CNS) research and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutic agents.

Core Chemical Identity

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The core structure features a methoxyphenyl group attached to the third carbon of the pyrrolidine ring. This structural arrangement, particularly the presence of the electron-donating methoxy group at the ortho position of the phenyl ring, is crucial for its interaction with biological targets.

The compound can exist as a racemic mixture or as individual enantiomers, each with distinct stereospecific interactions in biological systems.

IdentifierValueSource(s)
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [2][3]
CAS Number (Racemate) 352312-64-2[1]
CAS Number (S)-enantiomer 249746-88-1[4]
CAS Number (R)-enantiomer 760931-90-6[5]

Synthesis and Mechanism: A Modern Approach via Palladium-Catalyzed Hydroarylation

The synthesis of 3-aryl pyrrolidines has been a subject of extensive research due to their prevalence in bioactive molecules. A highly efficient and modern approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This method offers a direct and atom-economical route to the target compound, avoiding multi-step sequences that are often plagued by lower yields and complex purifications.

The key to this transformation is the reaction between an N-alkyl-Δ²-pyrroline and an aryl halide, such as 2-bromoanisole, in the presence of a palladium catalyst.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism. A palladium(II) precatalyst, such as PdCl₂, is typically used. In the catalytic cycle, this is reduced in situ to the active Pd(0) species. A phosphine ligand, like tri(o-tolyl)phosphine (P(o-Tol)₃), is essential. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its electronic properties to facilitate the key steps of oxidative addition and reductive elimination.

A Lewis acid additive, such as copper(II) triflate (Cu(OTf)₂), has been shown to be crucial for promoting the reaction, likely by facilitating the ligand exchange of the halide for the pyrroline substrate on the palladium center. A base is required to neutralize the hydrogen halide formed during the catalytic cycle.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System Pyrroline N-Alkyl-Δ²-pyrroline ReactionVessel Reaction Assembly (MeCN, 100°C) Pyrroline->ReactionVessel ArylHalide 2-Bromoanisole ArylHalide->ReactionVessel Pd_Catalyst PdCl₂ (Precatalyst) Pd_Catalyst->ReactionVessel Ligand P(o-Tol)₃ (Ligand) Ligand->ReactionVessel Additive Cu(OTf)₂ (Lewis Acid) Additive->ReactionVessel Base Base (e.g., N,N-dimethylpiperazine) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the Pd-catalyzed synthesis of this compound.
Self-Validating Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for palladium-catalyzed hydroarylation.

  • Inert Atmosphere Preparation: A dried Schlenk flask is charged with PdCl₂ (1-5 mol%), P(o-Tol)₃ (1.5-7.5 mol%), and Cu(OTf)₂ (1.1 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Anhydrous acetonitrile (MeCN) is added as the solvent, followed by the base (e.g., N,N-dimethylpiperazine, 5 equivalents), the N-alkyl-Δ²-pyrroline (1.5 equivalents), and 2-bromoanisole (1.0 equivalent). The use of an N-alkyl pyrroline, such as N-propyl, is important as N-H or N-acyl pyrrolines can be less predictable in this reaction.

  • Reaction Execution: The reaction mixture is heated to 100°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS to confirm the consumption of the limiting reagent (2-bromoanisole).

  • Workup and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the addition of aqueous ammonium chloride solution. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyPredicted/Experimental ValueSource(s)
Boiling Point 275.3 ± 33.0 °C (Predicted)[1]
Density 1.024 ± 0.06 g/cm³ (Predicted)[1]
pKa (Conjugate Acid) 10.13 ± 0.10 (Predicted)[1]
LogP 1.8 (Calculated for 2-(4-methoxyphenyl)pyrrolidine)[6]
Topological Polar Surface Area (TPSA) 21.3 Ų (Calculated for isomers)[3][7]

Application in Drug Discovery: A Scaffold for CNS-Active Agents

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its substitution with an aryl group at the 3-position creates a core structure found in numerous CNS-active compounds.[8][9] The this compound motif is particularly significant for its potential to interact with key monoamine transporters and receptors.

Dopamine Receptor Antagonism

The dopamine system is a critical target for treating psychosis, schizophrenia, and substance use disorders.[10] The 3-arylpyrrolidine scaffold is a well-established pharmacophore for dopamine D3 receptor (D3R) ligands.[11] D3R antagonists are of particular interest as they may offer therapeutic benefits for conditions like opioid dependence without the side effects associated with broader-acting dopamine blockers.[9][12] The specific stereochemistry and substitution pattern on the pyrrolidine ring are critical for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor.[12]

Serotonin and Norepinephrine Reuptake Inhibition

Dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are a major class of antidepressants used to treat major depressive disorder, anxiety, and neuropathic pain.[13] The mechanism involves blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters. Structurally related compounds, such as 3-(phenoxy-phenyl-methyl)-pyrrolidines, have been identified as potent and balanced SNRIs.[14] This suggests that this compound is a highly relevant starting point or fragment for the design of novel SNRIs and potentially triple reuptake inhibitors (TRIs), which also modulate dopamine levels.[8][15]

Logical_Relationship cluster_compound Core Structure cluster_properties Key Structural Features cluster_targets Potential Pharmacological Targets cluster_applications Therapeutic Areas Compound This compound Pyrrolidine Pyrrolidine Ring (Basic Amine) Compound->Pyrrolidine Aryl 3-Aryl Substitution (Pharmacophore) Compound->Aryl Methoxy ortho-Methoxy Group (Modulates Electronics/Binding) Compound->Methoxy SERT Serotonin Transporter (SERT) Aryl->SERT NET Norepinephrine Transporter (NET) Aryl->NET DAT Dopamine Transporter (DAT) Aryl->DAT D3R Dopamine D3 Receptor (D3R) Aryl->D3R Antidepressant Antidepressants (SNRIs/TRIs) SERT->Antidepressant NET->Antidepressant DAT->Antidepressant Addiction Addiction Treatment DAT->Addiction Antipsychotic Antipsychotics D3R->Antipsychotic D3R->Addiction

Caption: Logical flow from chemical structure to potential therapeutic applications.

Safety and Handling

As a research chemical, this compound should be handled exclusively by trained professionals in a controlled laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from related pyrrolidine compounds provide essential guidance.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Hazards: Based on related structures, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation.[6][7] Pyrrolidine itself is a flammable liquid, so the derivative should be kept away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Conclusion

This compound is more than just a chemical entity; it is a key building block for the next generation of CNS therapeutics. Its efficient synthesis via modern catalytic methods makes it readily accessible for research. The inherent properties of its 3-arylpyrrolidine core position it as a prime candidate for scaffold-based drug design, particularly in the development of selective dopamine receptor antagonists and potent serotonin-norepinephrine reuptake inhibitors. For researchers in neuroscience and medicinal chemistry, this compound represents a valuable tool for probing complex biological systems and developing novel treatments for a range of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to the Solubility and Stability Profiling of 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Methodological Framework for the Characterization of Novel Chemical Entities

Introduction

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.[1][2][3] These parameters profoundly influence a compound's behavior in biological systems, affecting everything from absorption and distribution to efficacy and safety.[1][2][3] This guide uses 3-(2-Methoxyphenyl)pyrrolidine, a representative NCE, to present a comprehensive, methodological framework for its solubility and stability characterization.

While specific experimental data for this exact molecule is not extensively published, the principles and protocols detailed herein are universally applicable. This document is designed for researchers, scientists, and drug development professionals, providing the technical depth and causal reasoning necessary to design and execute a robust characterization plan for this, or any, NCE. We will explore the theoretical considerations derived from its structure, detail step-by-step experimental protocols, and outline the development of a stability-indicating analytical method—the cornerstone of reliable stability assessment.

Part 1: Physicochemical Landscape and Solid-State Characterization

Before embarking on solubility or stability studies, a foundational understanding of the molecule's solid-state properties is essential.[2] The arrangement of molecules in a solid form dictates properties like melting point, dissolution rate, and stability.[2] For this compound, this involves two key structural motifs: the pyrrolidine ring and the methoxyphenyl group.

  • Pyrrolidine Ring: This five-membered saturated heterocycle contains a secondary amine, conferring basicity to the molecule.[4] Its non-planar, puckered structure contributes to the molecule's three-dimensionality.[4] The nitrogen atom is a potential site for protonation, suggesting that the compound's aqueous solubility will be highly pH-dependent.

  • Methoxyphenyl Group: The aromatic ring is largely hydrophobic, while the methoxy group (-OCH₃) can participate in hydrogen bonding. Its presence suggests potential susceptibility to oxidative degradation.[5][6][7]

Initial Solid-State Analysis

A comprehensive solid-state characterization is the first step in any pre-formulation workflow.[8][9] It aims to identify the crystalline form (polymorphs), degree of crystallinity, and other physical properties that impact downstream development.[2][9]

Key Techniques Include:

  • Powder X-Ray Diffraction (PXRD): Used to identify the crystalline or amorphous nature of the solid and to distinguish between different polymorphic forms.[2]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and detects phase transitions, providing information on the purity and crystalline form of the compound.[2]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to identify the presence of solvates or hydrates.[2]

  • Particle Size and Morphology Analysis: Techniques like laser diffraction or scanning electron microscopy (SEM) are used to characterize the particle size distribution and shape, which significantly influence dissolution rates.[9][10]

Part 2: A Systematic Approach to Solubility Determination

Solubility is a critical determinant of a drug's bioavailability.[1][3] Poor solubility can lead to unreliable results in biological assays and challenges in formulation development.[1][3] Therefore, solubility is assessed in two primary contexts: kinetic and thermodynamic.[11][12]

Kinetic Solubility Profiling

Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[1][11][12] This is highly relevant for in vitro assays where compounds are often introduced in this manner.[1][3]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep1 Prepare 10-20 mM stock of Compound in DMSO prep2 Prepare Aqueous Buffer (e.g., PBS, pH 7.4) assay1 Dispense DMSO Stock into 96-well plate prep2->assay1 assay2 Add Aqueous Buffer to achieve final concentrations assay1->assay2 assay3 Incubate (e.g., 2h at 25°C) with shaking assay2->assay3 detect1 Measure Light Scattering (Nephelometry) assay3->detect1 detect2 Identify Concentration at Precipitate Formation detect1->detect2 detect3 Report Kinetic Solubility Value (µg/mL or µM) detect2->detect3

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry measures the light scattered by undissolved particles (precipitate) in a solution.[12][13][14]

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[1]

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[13]

  • Buffer Addition: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[13] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[13]

  • Measurement: Use a laser nephelometer to measure the light scattering in each well.[14]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the formation of a precipitate.[15]

Thermodynamic Solubility Profiling

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached. This is a more accurate and fundamental measure, crucial for formulation and preclinical development.[3][11] The gold-standard method is the shake-flask technique.[11][16]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous and organic solvents (e.g., water, PBS at various pH values, ethanol, propylene glycol).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.[1]

  • Quantification: Dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[11][17]

  • Data Reporting: The resulting concentration is the thermodynamic solubility, reported in units such as mg/mL or µg/mL.

Parameter Kinetic Solubility Thermodynamic Solubility
Purpose High-throughput screening (early discovery)Lead optimization, pre-formulation
Method Nephelometry, Turbidimetry[12][13]Shake-Flask[11][16]
Starting Material DMSO stock solution[1][13]Solid compound[11]
Incubation Time Short (1-2 hours)[11][13]Long (24-72 hours)[11]
Throughput HighLow
Value Apparent solubility, useful for rankingTrue equilibrium solubility

Part 3: Stability Assessment and Forced Degradation

Assessing the chemical stability of an NCE is a regulatory requirement and a scientific necessity to ensure its safety, quality, and efficacy over its shelf life.[18][19] The process begins with forced degradation (or stress testing) studies, which are designed to intentionally degrade the compound under harsh conditions.[19][20]

The objectives of forced degradation are to:

  • Identify potential degradation products.[19]

  • Elucidate degradation pathways.[19]

  • Develop and validate a stability-indicating analytical method .[18][21]

According to the International Council for Harmonisation (ICH) guideline Q1A(R2), stress testing should evaluate the impact of hydrolysis, oxidation, photolysis, and thermal stress.[20][22] The goal is to achieve a target degradation of 5-20% of the parent compound.[20][22]

Forced Degradation Protocols

G cluster_stress Forced Degradation (ICH Q1A) cluster_hplc Method Development s1 Hydrolysis (Acidic, Basic, Neutral) h1 Analyze Stressed Samples by HPLC-UV/MS s1->h1 s2 Oxidation (e.g., H₂O₂) s2->h1 s3 Thermal (Dry Heat) s3->h1 s4 Photolysis (UV/Vis Light) s4->h1 h2 Identify Degradation Products h1->h2 h3 Optimize Method for Resolution (API vs. Degradants) h2->h3 h4 Validate Stability-Indicating Method (ICH Q2) h3->h4 stability Formal Stability Studies h4->stability

1. Hydrolytic Degradation:

  • Acidic: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic: Incubate a solution in 0.1 M NaOH at a similar temperature.

  • Neutral: Incubate a solution in water.

    • Rationale: The pyrrolidine ring or methoxy group could be susceptible to hydrolysis under extreme pH conditions.

2. Oxidative Degradation:

  • Procedure: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Rationale: The electron-rich methoxyphenyl ring is a potential site for oxidation.[5][6][7][23][24]

3. Thermal Degradation:

  • Procedure: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

    • Rationale: Assesses the intrinsic thermal stability of the solid form.

4. Photolytic Degradation:

  • Procedure: Expose a solution of the compound to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

    • Rationale: Aromatic systems can be susceptible to photodegradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[18] It must be able to separate the API from all its degradation products and process impurities.[18][21] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[21][25]

Step-by-Step Development Process:

  • Initial Analysis: Analyze all stressed samples from the forced degradation study using a preliminary reversed-phase HPLC method, often with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradant masses.[21]

  • Method Optimization: Adjust chromatographic parameters (e.g., column type, mobile phase composition, gradient, pH, flow rate) to achieve baseline separation between the parent peak of this compound and all peaks corresponding to degradation products.[26]

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines.[18] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness.

Stress Condition Typical Reagents/Conditions Potential Degradation Site on this compound
Acid Hydrolysis0.1 M HCl, 60°CPotential for ether cleavage of the methoxy group.
Base Hydrolysis0.1 M NaOH, 60°CGenerally stable, but evaluation is necessary.
Oxidation3% H₂O₂, Room TempOxidation of the methoxyphenyl ring or the pyrrolidine nitrogen.[5][23][24]
PhotolysisICH-compliant light sourceExcitation of the aromatic ring leading to radical reactions.
Thermal (Solid)80°C, dry heatAssesses overall molecular stability in the solid state.

Conclusion

The characterization of solubility and stability is not merely a data collection exercise; it is a fundamental component of risk assessment and mitigation in drug development. For a novel compound like this compound, a systematic, hypothesis-driven approach is paramount. By first understanding the solid-state properties, then progressing through tiered solubility assessments (kinetic to thermodynamic), and finally using forced degradation studies to develop a robust stability-indicating method, researchers can build a comprehensive physicochemical profile. This profile is the bedrock upon which successful formulation strategies, reliable preclinical studies, and ultimately, safe and effective medicines are built. The methodologies outlined in this guide provide a validated and logical pathway to achieve this critical goal.

References

The Strategic Utility of 3-(2-Methoxyphenyl)pyrrolidine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, a critical aspect in the design of potent and selective drug candidates. This technical guide delves into the synthesis, characterization, and strategic applications of a particularly valuable building block: 3-(2-methoxyphenyl)pyrrolidine. We will explore its role in the construction of complex molecules, with a focus on its utility in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Introduction: The Significance of the 3-Arylpyrrolidine Motif

The 3-arylpyrrolidine framework is a key pharmacophore found in a multitude of compounds exhibiting a wide range of biological activities. The substitution pattern on the phenyl ring and the stereochemistry at the C3 position of the pyrrolidine ring are crucial determinants of a molecule's pharmacological profile. The 2-methoxy substitution, in particular, can influence a compound's lipophilicity, metabolic stability, and receptor binding interactions through steric and electronic effects.

Derivatives of 3-arylpyrrolidines have shown promise as ligands for a variety of CNS targets, including dopamine and serotonin receptors, making them attractive scaffolds for the development of treatments for neurological and psychiatric disorders.[3][4][5][6] The strategic incorporation of the this compound building block allows for the systematic exploration of structure-activity relationships (SAR) in the pursuit of novel drug candidates with improved efficacy and safety profiles.

Synthesis of this compound: A Practical Approach

While numerous methods exist for the synthesis of the pyrrolidine core, this section details a practical and adaptable protocol for the preparation of this compound. The presented synthesis is a multi-step process that can be adapted for the synthesis of a variety of 3-arylpyrrolidines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol

  • Materials: 2-bromoanisole, n-butyllithium, 1-(tert-butoxycarbonyl)pyrrolidin-3-one, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2-bromoanisole (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1 hour to generate the corresponding aryllithium species.

    • Add a solution of 1-(tert-butoxycarbonyl)pyrrolidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the aryllithium solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol.

Step 2: Deoxygenation of 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol

  • Materials: 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol, triethylsilane, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidin-3-ol (1.0 equivalent) in dichloromethane at 0 °C, add triethylsilane (3.0 equivalents) followed by the dropwise addition of trifluoroacetic acid (5.0 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidine.

Step 3: Deprotection to yield this compound

  • Materials: 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidine, hydrochloric acid (4M in 1,4-dioxane), diethyl ether.

  • Procedure:

    • Dissolve 1-(tert-butoxycarbonyl)-3-(2-methoxyphenyl)pyrrolidine (1.0 equivalent) in a minimal amount of diethyl ether.

    • Add hydrochloric acid (4M in 1,4-dioxane, 5.0 equivalents) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours, during which a precipitate should form.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

    • The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium hydroxide) and extraction into an organic solvent.

Causality Behind Experimental Choices
  • Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen is strategic. It is stable under the strongly basic conditions of the Grignard or aryllithium addition and can be readily removed under acidic conditions without affecting other functional groups.

  • Reductive Deoxygenation: The Barton-McCombie deoxygenation or a modification thereof is a reliable method for removing the tertiary alcohol. The use of triethylsilane and a strong acid like TFA provides a convenient and high-yielding alternative.

  • Salt Formation: The final product is often isolated as a hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil.[7]

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use as a building block. The following data are representative for the hydrochloride salt.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance White to off-white solid
Melting Point Not available
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃, δ): Expected signals include aromatic protons in the range of 6.8-7.3 ppm, a singlet for the methoxy group around 3.8 ppm, and a series of multiplets for the pyrrolidine ring protons between 2.0 and 3.5 ppm. The exact chemical shifts and coupling patterns will depend on the specific isomer and the presence of the free base or a salt.

  • ¹³C NMR (100 MHz, CDCl₃, δ): Expected signals include aromatic carbons (with the carbon bearing the methoxy group being the most downfield), a signal for the methoxy carbon around 55 ppm, and signals for the pyrrolidine carbons.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177, with characteristic fragmentation patterns for the pyrrolidine and methoxyphenyl moieties.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (for the free base, around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the CNS.

Ligands for Dopamine and Serotonin Receptors

Derivatives of 3-arylpyrrolidines are known to interact with dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease.[3][4][5][6] The 2-methoxy group can play a crucial role in modulating the affinity and selectivity of these ligands for different receptor subtypes.

Asymmetric Synthesis

The chiral nature of this compound makes it a valuable precursor for the enantioselective synthesis of more complex molecules.[8] Enantiomerically pure forms of this building block can be prepared through various asymmetric synthesis strategies, including the use of chiral catalysts or chiral auxiliaries.

Representative Reaction: N-Arylation

A common and important reaction of this compound is its N-functionalization, for example, through N-arylation. This reaction allows for the introduction of a second aromatic ring, which can significantly impact the pharmacological properties of the resulting molecule.

N_Arylation Reactant1 This compound Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 Aryl Halide (Ar-X) Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product N-Aryl-3-(2-methoxyphenyl)pyrrolidine Reaction->Product

Caption: Buchwald-Hartwig amination for N-arylation.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis and medicinal chemistry. Its synthesis is achievable through established synthetic routes, and its unique structural features make it a valuable scaffold for the development of novel therapeutics, particularly for CNS disorders. The ability to introduce diverse functionalities at the pyrrolidine nitrogen and the potential for stereoselective synthesis further enhance its utility in the design and construction of complex, biologically active molecules. As the demand for novel drug candidates with improved properties continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-(2-Methoxyphenyl)pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopy and the specific molecular architecture of the target compound. We will explore the causality behind experimental observations, outline validated protocols for data acquisition, and present the data in a clear, structured format to facilitate its use in structural elucidation and quality control.

Introduction: The Structural and Scientific Context

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its stereochemistry and substitution pattern are critical to its pharmacological activity. The attachment of a 2-methoxyphenyl group introduces specific electronic and steric properties that influence both its chemical reactivity and its interaction with biological targets.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the molecular structure at an atomic level. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a holistic understanding of its spectroscopic signature.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an exceptional tool for the rapid identification of functional groups. The structure of this compound contains a secondary amine, an aromatic ether, and both aliphatic and aromatic C-H bonds, each with a characteristic vibrational frequency.

Expected IR Absorption Profile

The key to interpreting the IR spectrum is to dissect the molecule into its constituent functional groups and predict their absorption bands.

  • N-H Stretch: As a secondary amine, a single, moderately sharp absorption band is expected in the 3300-3500 cm⁻¹ region due to the N-H stretching vibration.[2][3] This peak is typically less broad and intense than the O-H stretch of an alcohol.[3][4]

  • C-H Stretches: Two distinct regions for C-H stretching are anticipated. Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidine ring and the methoxy group will present as stronger bands just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The benzene ring will produce several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): The C-O-C linkage of the methoxy group results in two characteristic stretches: a strong, prominent asymmetric stretch around 1230-1270 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

  • C-N Stretch: The stretching vibration of the aliphatic C-N bond in the pyrrolidine ring is expected to produce a medium to weak absorption in the 1020-1250 cm⁻¹ range.[3]

  • N-H Bend: A bending (scissoring) vibration for the secondary amine may be visible in the 1500-1600 cm⁻¹ range, though it can sometimes be weak or obscured by aromatic ring absorptions.[4][5]

Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3350Secondary Amine (N-H)StretchMedium, Sharp
>3000Aromatic C-HStretchWeak to Medium
<3000Aliphatic C-HStretchMedium to Strong
1450-1600Aromatic C=CRing StretchMedium, Sharp
~1250Aryl Ether (C-O)Asymmetric StretchStrong
~1040Aryl Ether (C-O)Symmetric StretchMedium
1020-1250Aliphatic Amine (C-N)StretchWeak to Medium
690-770Ortho-substituted AromaticC-H Out-of-plane BendStrong
Experimental Protocol: Acquiring the IR Spectrum
  • Sample Preparation: Ensure the sample is free of solvent and water, as these can obscure key regions of the spectrum (especially the N-H and O-H stretching regions). The spectrum can be acquired on a neat liquid sample (as a thin film between two salt plates, e.g., NaCl or KBr) or on a solid sample dispersed in a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling).

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule.

  • Aromatic Protons (4H): The four protons on the ortho-disubstituted benzene ring will appear in the ~6.8-7.3 ppm region. Due to the substitution pattern, they will form a complex, coupled multiplet system.

  • Methoxy Protons (-OCH₃, 3H): A sharp, distinct singlet integrating to three protons is expected around 3.8 ppm.[6]

  • Pyrrolidine Protons (8H): This region will be the most complex due to overlapping signals and diastereotopicity.

    • C3-H (1H): The proton on the carbon bearing the methoxyphenyl group is a methine proton and will be deshielded by the aromatic ring. It will likely appear as a multiplet (a pentet or similar) around 3.3-3.6 ppm.

    • C2-H₂ and C5-H₂ (4H): The four protons on the carbons adjacent to the nitrogen atom will be deshielded and appear as complex multiplets between approximately 2.8 and 3.4 ppm.

    • C4-H₂ (2H): These two protons are further from the electron-withdrawing nitrogen and will appear further upfield, likely as a multiplet around 1.8-2.2 ppm.

  • Amine Proton (N-H, 1H): This proton will appear as a broad singlet, which can vary in chemical shift depending on concentration and solvent. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.[2]

¹³C NMR Spectrum Analysis

The carbon NMR spectrum reveals the number of unique carbon environments.

  • Aromatic Carbons (6C): Six distinct signals are expected in the downfield region (110-160 ppm).

    • C-O (Methoxy-bearing carbon): The most downfield aromatic signal, around ~157 ppm.

    • C-Pyrrolidine (Pyrrolidine-bearing carbon): A quaternary carbon signal around ~130-135 ppm.

    • Four C-H aromatic carbons: Four distinct signals between ~110 and ~128 ppm.

  • Methoxy Carbon (-OCH₃, 1C): A sharp signal around 55-56 ppm is characteristic of an aromatic methoxy group.[7][8]

  • Pyrrolidine Carbons (4C):

    • C2 and C5: Carbons adjacent to the nitrogen, appearing in the range of 47-55 ppm.

    • C3: The methine carbon attached to the aromatic ring, expected around 38-45 ppm.

    • C4: The most upfield aliphatic carbon, appearing around 30-35 ppm.

Data Summary: Predicted NMR Chemical Shifts

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.8-7.3 Multiplet 4H Ar-H
~3.8 Singlet 3H -OCH₃
~3.3-3.6 Multiplet 1H C3-H (pyrrolidine)
~2.8-3.4 Multiplet 4H C2-H₂, C5-H₂ (pyrrolidine)
~1.8-2.2 Multiplet 2H C4-H₂ (pyrrolidine)

| Variable | Broad Singlet | 1H | N-H |

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~157 Ar C-O
~130-135 Ar C-Pyrrolidine
~110-128 Ar C-H (4 signals)
~55-56 -OCH₃
~47-55 C2, C5 (pyrrolidine)
~38-45 C3 (pyrrolidine)

| ~30-35 | C4 (pyrrolidine) |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse). Set an appropriate spectral width and acquisition time.

    • To confirm the N-H proton, add one drop of D₂O, shake the tube, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization.

Molecular Ion and Fragmentation Pathways

The molecular formula of this compound is C₁₁H₁₅NO, giving it a monoisotopic mass of 177.1154 g/mol . In an electron ionization (EI) spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. In a soft ionization technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be the base peak at m/z 178.

The fragmentation of the molecule is governed by the stability of the resulting ions. Key fragmentation pathways include:

  • Alpha-Cleavage: This is a characteristic fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom within the pyrrolidine ring leads to the formation of a stable iminium ion.

  • Benzylic Cleavage: The bond between the pyrrolidine ring (C3) and the aromatic ring is a benzylic position. Cleavage at this bond is highly favorable, leading to fragments corresponding to the pyrrolidine cation and the methoxyphenyl radical, or vice versa.

  • Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (·CH₃) to give an [M-15]⁺ ion or as a neutral formaldehyde molecule (CH₂O) via rearrangement to give an [M-30]⁺ ion.

Data Summary: Predicted Mass Spectrometry Fragments (EI)
m/zProposed Fragment StructureFragmentation Pathway
177[C₁₁H₁₅NO]⁺˙Molecular Ion
148[M - C₂H₅]⁺Loss of ethyl group from pyrrolidine
120[M - C₃H₅N]⁺˙Loss of pyrrolidinyl radical
108[C₇H₈O]⁺˙Methoxyphenyl fragment
70[C₄H₈N]⁺Iminium ion from pyrrolidine ring cleavage
Visualization: Mass Spectrometry Fragmentation

The following diagram illustrates a primary fragmentation pathway for this compound.

Fragmentation M [M]⁺˙ m/z 177 F1 [M - C₂H₅]⁺ m/z 148 M->F1 - C₂H₅ F2 [C₇H₈O]⁺˙ m/z 108 M->F2 Benzylic Cleavage F3 [C₄H₈N]⁺ m/z 70 M->F3 α-Cleavage Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum (e.g., ESI-MS) MolWeight Determine Molecular Formula [M+H]⁺ at m/z 178 → C₁₁H₁₅NO MS->MolWeight Framework Assemble C-H Framework Correlate signals to fragments (Aromatic, Methoxy, Pyrrolidine) MolWeight->Framework IR Acquire IR Spectrum FuncGroups Identify Functional Groups N-H (~3350 cm⁻¹) Aryl Ether (~1250 cm⁻¹) IR->FuncGroups FuncGroups->Framework NMR Acquire ¹H & ¹³C NMR NMR->Framework Final Final Structure Confirmation Framework->Final

References

Exploring the Chemical Space of 3-(2-Methoxyphenyl)pyrrolidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aryl pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently associated with significant biological activity, particularly within the central nervous system. This technical guide delves into the exploration of the chemical space surrounding 3-(2-methoxyphenyl)pyrrolidine, a core motif with considerable potential for the development of novel therapeutic agents. With a primary focus on the modulation of dopamine receptors, this document provides a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of this class of compounds. Synthesizing insights from established literature, this guide is intended to empower researchers, scientists, and drug development professionals in their efforts to design and identify potent and selective ligands based on the this compound core.

Introduction: The Significance of the 3-Aryl Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the stereogenic centers that can be readily introduced allow for a nuanced three-dimensional exploration of pharmacophore space, a critical aspect in modern drug design. When substituted with an aryl group at the 3-position, the resulting 3-aryl pyrrolidine motif gives rise to a class of compounds with a diverse range of pharmacological activities.[2]

Notably, 3-aryl pyrrolidines have demonstrated significant potential as ligands for dopamine and serotonin receptors, making them attractive candidates for the treatment of various neurological and psychiatric disorders.[2] The strategic placement of substituents on both the aryl ring and the pyrrolidine nitrogen allows for the fine-tuning of receptor affinity and selectivity, offering a rich landscape for chemical exploration. This guide will specifically focus on the this compound core, a substitution pattern that has shown promise in the development of potent dopamine receptor ligands.

Strategic Synthesis of this compound Analogs

The efficient and stereoselective synthesis of this compound and its analogs is a critical first step in exploring their therapeutic potential. While various methods for the synthesis of 3-substituted pyrrolidines exist, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as a robust and versatile strategy.[2][3][4] This approach allows for the direct and modular installation of the aryl moiety onto the pyrrolidine ring, facilitating the rapid generation of analog libraries.

General Synthetic Approach: Palladium-Catalyzed Hydroarylation

The palladium-catalyzed Mizoroki-Heck reaction of N-alkyl-2-pyrrolines with aryl bromides provides a direct route to 3-aryl pyrrolidines.[2] This method is operationally simple and demonstrates broad substrate scope, making it highly amenable to library synthesis for SAR studies.[4]

Conceptual Workflow for Palladium-Catalyzed Hydroarylation:

Caption: Palladium-catalyzed hydroarylation workflow.

Detailed Experimental Protocol: Synthesis of N-Propyl-3-(2-methoxyphenyl)pyrrolidine

The following protocol is a representative example of the synthesis of an N-substituted this compound analog via palladium-catalyzed hydroarylation.

Materials:

  • N-Propyl-2-pyrroline

  • 2-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (1 mol%), tri(o-tolyl)phosphine (1.5 mol%), and cesium carbonate (2.0 equiv).

  • Add anhydrous dioxane, followed by N-propyl-2-pyrroline (1.0 equiv) and 2-bromoanisole (1.2 equiv).

  • Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-propyl-3-(2-methoxyphenyl)pyrrolidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation: Targeting Dopamine Receptors

Analogs of this compound have shown significant affinity for dopamine receptors, particularly the D2 and D3 subtypes.[5][6] These G protein-coupled receptors are crucial targets for the treatment of a range of neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[7] Therefore, a key aspect of exploring the chemical space of these analogs is to determine their binding affinities and functional activities at these receptors.

Putative Signaling Pathway

The interaction of this compound analogs with D2-like dopamine receptors is anticipated to modulate downstream signaling cascades, primarily through the inhibition of adenylyl cyclase and the subsequent reduction of cyclic AMP (cAMP) levels.

Diagram of a Putative Signaling Pathway:

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 3-(2-methoxyphenyl) pyrrolidine Analog Ligand->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates Targets SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Core This compound Core N_Subst Vary N-Substituent (Alkyl, Arylalkyl, etc.) Core->N_Subst Aryl_Subst Modify Phenyl Ring (e.g., change methoxy position) Core->Aryl_Subst Pyrrolidine_Subst Add Substituents to Pyrrolidine Ring Core->Pyrrolidine_Subst Binding_Assay Dopamine Receptor Binding Assays (D2, D3) N_Subst->Binding_Assay Aryl_Subst->Binding_Assay Pyrrolidine_Subst->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Selectivity_Panel Off-Target Selectivity Screening Functional_Assay->Selectivity_Panel SAR_Analysis SAR Analysis and Lead Optimization Selectivity_Panel->SAR_Analysis

References

The Genesis and Synthetic Evolution of 3-(2-Methoxyphenyl)pyrrolidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-methoxyphenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous centrally active agents, particularly those targeting dopamine receptors. This technical guide provides a comprehensive overview of the discovery and historical development of this crucial building block. We will delve into the early synthetic approaches, trace the evolution to more sophisticated and stereoselective methodologies, and provide detailed protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthetic landscape and leverage this versatile scaffold in their own discovery programs.

Introduction: The Emergence of a Key Pharmacophore

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of modern drug discovery, appearing in over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with complex biological targets. The introduction of an aryl group at the 3-position, particularly a methoxy-substituted phenyl ring, has proven to be a highly effective strategy for modulating the pharmacological activity of various ligands, especially those targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).

The 2-methoxyphenyl substituent, in particular, has been identified as a key feature in a number of potent and selective dopamine D2 and D3 receptor ligands.[2][3] This has driven significant interest in the development of efficient and scalable synthetic routes to this compound and its derivatives. This guide will chart the historical progression of these synthetic endeavors, from early, often low-yielding methods to the state-of-the-art catalytic and enantioselective approaches that are now the standard in the field.

Early Synthetic Strategies: Building the Foundation

While a definitive singular "discovery" of this compound in the historical literature is elusive, its emergence is intrinsically linked to the broader exploration of 3-arylpyrrolidines as potential therapeutic agents. Early synthetic approaches were often multi-step sequences characterized by classical cyclization and reduction reactions.

One of the foundational strategies for constructing the 3-arylpyrrolidine core involves the cyclization of a linear precursor containing the pre-formed aryl-carbon bond. A representative, albeit generalized, early approach would involve the following key steps:

  • Step 1: Precursor Synthesis: The synthesis would typically begin with a Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, or a similar conjugate addition, to introduce the carbon skeleton.

  • Step 2: Cyclization: Intramolecular cyclization, often through reductive amination or related condensation reactions, would then be employed to form the pyrrolidine ring.

  • Step 3: Reduction: Subsequent reduction of any remaining carbonyl or imine functionalities would yield the saturated pyrrolidine ring.

These early methods, while successful in producing the target scaffold, often suffered from drawbacks such as harsh reaction conditions, the use of stoichiometric and often hazardous reagents (e.g., metal hydrides), and a lack of stereocontrol, resulting in racemic mixtures that required tedious chiral resolution.

The Rise of Catalytic Methods: A Paradigm Shift in Efficiency

The late 20th and early 21st centuries witnessed a revolution in synthetic organic chemistry with the advent of transition metal catalysis. These powerful tools offered unprecedented efficiency, selectivity, and functional group tolerance, transforming the synthesis of complex molecules like this compound.

Palladium-Catalyzed Hydroarylation: A Modern Mainstay

A significant breakthrough in the synthesis of 3-arylpyrrolidines came with the development of palladium-catalyzed hydroarylation reactions. Researchers demonstrated that N-alkyl pyrrolines can undergo a direct, palladium-catalyzed hydroarylation to furnish 3-arylpyrrolidines in a single step from readily available starting materials.[4] This approach represents a substantial improvement over classical methods in terms of atom economy and overall efficiency.

The general mechanism for this transformation is believed to involve a catalytic cycle that includes oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the pyrroline double bond into the palladium-aryl bond, and subsequent reductive elimination to yield the 3-arylpyrrolidine product and regenerate the active catalyst.

Experimental Protocol: Palladium-Catalyzed Hydroarylation of an N-Alkyl Pyrroline

Caution: This protocol should be carried out by a trained chemist in a well-ventilated fume hood. Appropriate personal protective equipment (PPE) should be worn at all times.

Materials:

  • N-Alkyl-3-pyrroline

  • 2-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add N-alkyl-3-pyrroline (1.0 eq), 2-bromoanisole (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction is performed under an inert atmosphere.

  • Ligand: Triphenylphosphine is a common phosphine ligand used in palladium catalysis. It stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the reductive elimination step and regeneration of the active catalyst.

  • Solvent: Anhydrous toluene is used as a high-boiling, non-polar solvent that is compatible with the reaction conditions.

Data Presentation: Comparison of Synthetic Routes

Method Key Features Advantages Disadvantages Typical Yields
Classical Cyclization Multi-step, stoichiometric reagentsWell-established chemistryHarsh conditions, low atom economy, lack of stereocontrol20-50%
Palladium-Catalyzed Hydroarylation Single-step, catalyticHigh efficiency, good functional group toleranceRequires inert atmosphere, catalyst cost70-90%

Visualization of the Catalytic Cycle:

Palladium_Catalyzed_Hydroarylation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Migratory_Insertion Migratory Insertion (Pyrroline) Pyrrolidinyl-Pd(II)-X Pyrrolidinyl-Pd(II)(L₂)X Migratory_Insertion->Pyrrolidinyl-Pd(II)-X Reductive_Elimination Reductive Elimination (Base) Reductive_Elimination->Pd(0)L2 Catalyst Regeneration 3-Arylpyrrolidine 3-Arylpyrrolidine Reductive_Elimination->3-Arylpyrrolidine

Caption: Generalized catalytic cycle for palladium-catalyzed hydroarylation.

Enantioselective Synthesis: Accessing Chiral Scaffolds

Given that the biological activity of chiral molecules is often highly dependent on their stereochemistry, the development of enantioselective syntheses of this compound has been a major focus of research. Asymmetric catalysis has provided powerful solutions to this challenge.

One notable approach involves the use of chiral catalysts to control the stereochemical outcome of the key bond-forming reactions. For example, asymmetric [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes, catalyzed by chiral metal complexes, have been shown to produce highly enantioenriched pyrrolidines.[5]

Experimental Workflow: Asymmetric [3+2] Cycloaddition

Asymmetric_Cycloaddition_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis Azomethine_Ylide_Precursor Azomethine Ylide Precursor Reaction_Vessel Reaction in Anhydrous Solvent Azomethine_Ylide_Precursor->Reaction_Vessel Alkene Electron-Deficient Alkene Alkene->Reaction_Vessel Chiral_Catalyst Chiral Metal Catalyst Chiral_Catalyst->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization Enantiomeric_Excess Chiral HPLC Purification->Enantiomeric_Excess

Caption: General workflow for asymmetric [3+2] cycloaddition.

Conclusion and Future Perspectives

The journey of this compound from a relatively obscure chemical entity to a highly sought-after building block in drug discovery is a testament to the power of synthetic innovation. The evolution from classical, often cumbersome synthetic routes to modern, efficient, and stereoselective catalytic methods has enabled the rapid exploration of this chemical space and the development of novel therapeutics.

Future research in this area will likely focus on the development of even more sustainable and cost-effective synthetic methods. The use of earth-abundant metal catalysts and the development of biocatalytic routes are promising avenues of investigation. Furthermore, the continued exploration of the pharmacological landscape of this compound derivatives will undoubtedly lead to the discovery of new and improved treatments for a range of CNS disorders.

References

A Technical Guide to the Theoretical and Computational Analysis of 3-(2-Methoxyphenyl)pyrrolidine: From Conformational Landscape to Target Interaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aryl-pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet under-explored derivative, 3-(2-Methoxyphenyl)pyrrolidine, where the ortho-methoxy substitution on the phenyl ring introduces unique steric and electronic features that significantly influence its conformational behavior and potential biological interactions. We present a comprehensive, in-depth framework for the theoretical and computational characterization of this molecule. This whitepaper is designed for researchers, computational chemists, and drug development professionals, providing a logical, field-proven workflow that integrates conformational analysis, quantum mechanical calculations for structural validation, and molecular docking for predicting protein-ligand interactions. By explaining the causality behind each methodological choice and providing step-by-step protocols, this guide serves as a practical blueprint for unlocking the therapeutic potential of novel pyrrolidine derivatives.

Introduction: The Strategic Importance of the 3-Aryl-Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern drug design, found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its stereochemical complexity and ability to act as a versatile scaffold for presenting substituents in three-dimensional space make it a highly valuable component. When substituted with an aryl group at the 3-position, the resulting 3-aryl-pyrrolidine core gives rise to compounds with a broad spectrum of pharmacological activities, including potent effects on the central nervous system and utility as enzyme inhibitors.[3][4]

This guide specifically addresses This compound . The choice of the ortho-methoxy substituent is deliberate and poses an interesting computational challenge. Unlike its meta or para isomers, the proximity of the methoxy group to the pyrrolidine linkage can:

  • Introduce significant steric hindrance, restricting the rotational freedom of the phenyl ring.

  • Engage in non-covalent interactions with the pyrrolidine ring or a target protein.

  • Modulate the electronic properties of the aromatic system, influencing its binding characteristics.

Understanding these nuances is paramount for rational drug design. Computational chemistry provides a powerful, resource-efficient toolkit to dissect these properties before committing to costly and time-consuming synthetic efforts. The objective of this document is to provide an integrated, multi-pillar computational workflow to thoroughly characterize this compound, establishing a robust foundation for its future development.

Conformational Analysis: Defining the Three-Dimensional Structure

Expertise & Rationale: The biological activity of a molecule is dictated by its three-dimensional shape. The pyrrolidine ring is not planar; it adopts puckered envelope or twisted conformations (e.g., Cγ-exo, Cγ-endo) that interconvert.[5] The orientation of the bulky 2-methoxyphenyl group relative to the pyrrolidine ring is the other critical degree of freedom. A thorough conformational analysis is the essential first step to identify all energetically accessible shapes (conformers) that the molecule can adopt in solution, one of which will be the "bioactive conformation" responsible for its interaction with a protein target.

Experimental Protocol: Systematic Conformational Search

This protocol outlines a robust method for identifying the low-energy conformational ensemble of this compound.

  • Input Structure Generation:

    • Build the 2D structure of this compound using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to an initial 3D model, ensuring correct stereochemistry if applicable (for R or S enantiomers).

  • Conformational Search Execution:

    • Causality: A mixed Monte Carlo and low-mode search algorithm is highly effective. The Monte Carlo component provides broad, random sampling of the conformational space, while the low-mode search efficiently explores local minima along low-frequency vibrational modes.

    • Software: Schrödinger Suite (MacroModel), MOE (Conformational Analysis), or similar packages.

    • Method: Select a mixed-mode search (e.g., Monte Carlo Multiple Minimum - MCMM).

    • Force Field: Utilize a high-quality molecular mechanics force field such as OPLS4 or MMFF94s. These are well-parameterized for drug-like organic molecules.

    • Solvation Model: Employ an implicit solvent model (e.g., Generalized Born/Surface Area - GB/SA) with water as the solvent. This is crucial as solvation energies can significantly alter the relative stability of conformers.[6]

    • Search Parameters: Set a sufficient number of search steps (e.g., 10,000) to ensure comprehensive coverage of the potential energy surface. Define an energy window (e.g., 10 kcal/mol) to retain all relevant low-energy conformers.

  • Analysis and Clustering:

    • The search will yield a large number of conformers. These must be energy-minimized and clustered based on structural similarity (e.g., RMSD).

    • Analyze the resulting low-energy unique conformers. Pay close attention to the pyrrolidine ring pucker and the key dihedral angle between the pyrrolidine and the phenyl ring.

Data Presentation: Summarizing Conformational Data

All quantitative data should be organized for clarity and comparison.

Conformer IDRelative Energy (kcal/mol)Pyrrolidine PuckerDihedral Angle (C2-C3-C1'-C2')Key H-bonds (intramolecular)
Conf-010.00C2-endo75.4°None
Conf-020.85C3-exo-82.1°None
Conf-032.10C2-endo165.2°NH...OCH3
...............

Visualization: Conformational Analysis Workflow

G cluster_input 1. Input Generation cluster_compute 2. Computational Search cluster_analysis 3. Analysis start 2D Structure of This compound init_3d Initial 3D Model start->init_3d search Conformational Search (MCMM, OPLS4, Water Solvent) init_3d->search minimize Energy Minimization search->minimize cluster Cluster by RMSD minimize->cluster results Low-Energy Conformational Ensemble cluster->results

Caption: Workflow for identifying the low-energy conformational ensemble.

Quantum Chemical Calculations: Achieving High-Fidelity Validation

Expertise & Rationale: While molecular mechanics is fast and effective for exploring conformational space, it is an empirical method. Quantum mechanics (QM), specifically Density Functional Theory (DFT), provides a much more accurate description of the electronic structure.[7] We use DFT for two primary, self-validating purposes: 1) To refine the geometries and relative energies of the most stable conformers identified in the previous step, and 2) To predict spectroscopic data (¹H and ¹³C NMR chemical shifts) that can be directly compared with experimental results, thereby validating the computed structure.[8]

Experimental Protocol: DFT Optimization and NMR Prediction
  • Geometry Optimization:

    • Input: Take the top 3-5 lowest energy conformers from the conformational search.

    • Software: Gaussian, ORCA, or other QM packages.

    • Method: Use a widely validated DFT functional and basis set combination. The B3LYP functional with the 6-311+G(d,p) basis set offers a good balance of accuracy and computational cost for molecules of this size.[8]

    • Causality: An optimization calculation finds the precise minimum on the potential energy surface for that specific conformer. A subsequent frequency calculation is mandatory . The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • NMR Chemical Shift Calculation:

    • Input: Use the DFT-optimized geometry of the lowest energy conformer.

    • Method: Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable NMR predictions.[8]

    • Solvation: Perform the calculation using an implicit solvent model (e.g., IEFPCM for DMSO or Chloroform) to mimic the conditions of an actual NMR experiment.

    • Referencing: Calculated absolute shieldings must be converted to chemical shifts by referencing against a standard, typically by calculating the shielding of Tetramethylsilane (TMS) at the same level of theory and using it as the zero reference.

Data Presentation: Validation via Spectroscopic Data

A direct comparison between computed and experimental data is the cornerstone of a trustworthy computational model.

Proton / CarbonExperimental Shift (ppm)Calculated Shift (ppm)Δ (ppm)
¹H NMR
H-2a3.153.120.03
H-5b3.403.370.03
OCH33.883.91-0.03
............
¹³C NMR
C-340.240.8-0.6
C-425.124.70.4
OCH355.656.1-0.5
............

Molecular Docking: Predicting Interactions with Biological Targets

Expertise & Rationale: Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] It is a foundational tool in structure-based drug design. For this compound, this allows us to generate hypotheses about its potential mechanism of action by identifying key interactions within a binding pocket.[10]

Hypothetical Target: Dopamine Transporter (DAT)

Given that many aryl-pyrrolidines exhibit CNS activity, we will use the Dopamine Transporter (DAT) as a representative and plausible target for this protocol. A high-resolution crystal structure, such as PDB ID: 4M48, can be used.

Experimental Protocol: Structure-Based Molecular Docking
  • Ligand Preparation:

    • Use the lowest-energy, QM-optimized structure of this compound.

    • Assign correct protonation states at physiological pH (pH 7.4). The pyrrolidine nitrogen will likely be protonated.

    • Generate ionization and tautomeric states using tools like LigPrep (Schrödinger) or the equivalent.

  • Receptor Preparation:

    • Source: Download the crystal structure of DAT (e.g., PDB: 4M48) from the Protein Data Bank.

    • Cleaning: Remove all water molecules, co-factors, and non-protein atoms from the PDB file.

    • Refinement: Add hydrogen atoms, assign bond orders, and fill in any missing side chains or loops using a tool like the Protein Preparation Wizard (Schrödinger) or UCSF Chimera.

    • Protonation: Assign protonation states to titratable residues (Asp, Glu, His, Lys, Arg).

  • Grid Generation:

    • Define the binding site. This is typically done by creating a bounding box (the "grid") centered on the co-crystallized ligand in the original PDB file or by identifying a known binding pocket from literature.

  • Docking and Scoring:

    • Software: AutoDock Vina, Glide (Schrödinger), GOLD.

    • Algorithm: The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

    • Scoring Function: Each pose is assigned a score (e.g., in kcal/mol) that estimates its binding affinity. Lower scores typically indicate better binding.

    • Precision Mode: Use a high-precision docking mode (e.g., Glide SP or XP) for more accurate results.

  • Post-Docking Analysis:

    • Visually inspect the top-scoring poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking).

    • Analyze the specific amino acid residues involved in the interaction. This provides testable hypotheses for site-directed mutagenesis experiments.

Data Presentation: Summarizing Docking Results
Docking PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Asp79, Ser149H-Bond (to pyrrolidine N-H), Salt Bridge
1-8.5Phe320, Tyr156Pi-Pi Stacking (to phenyl ring)
2-7.9Val152, Ile159Hydrophobic Contact
............

Visualization: Key Ligand-Receptor Interactions

G Ligand 3-(2-MeO-Ph)-Pyrrolidine Asp79 Asp79 Ligand->Asp79 Hydrogen Bond / Salt Bridge Phe320 Phe320 Ligand->Phe320 Pi-Pi Stacking Tyr156 Tyr156 Ligand->Tyr156 Pi-Pi Stacking Val152 Val152 Ligand->Val152 Hydrophobic Contact

Caption: Predicted interactions of the ligand with key DAT residues.

Advanced Methods: Molecular Dynamics and Free Energy Calculations

For projects requiring the highest level of confidence, static docking can be supplemented with more advanced, computationally intensive techniques.

  • Molecular Dynamics (MD) Simulations: While docking provides a snapshot, MD simulations track the movement of every atom in the protein-ligand complex over time (nanoseconds to microseconds).[11] This is invaluable for assessing the stability of a predicted binding pose and observing how the protein and ligand adapt to each other.[9]

  • Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimate of binding affinity than simple docking scores.[11]

These methods provide a deeper, more dynamic understanding of the binding event and are often employed in the lead optimization phase of drug discovery.

Conclusion

The computational workflow detailed in this guide—progressing from broad conformational searching to high-accuracy quantum mechanics and finally to predictive molecular docking—represents a robust and validated strategy for characterizing this compound. This multi-step approach ensures that each stage builds upon a reliable foundation, increasing the overall confidence in the final predictions. The insights gained from these theoretical studies can directly inform synthetic chemists on which derivatives to prioritize, guide pharmacologists in designing relevant assays, and ultimately accelerate the journey from a promising scaffold to a viable drug candidate.

References

Methodological & Application

Enantioselective Synthesis of 3-(2-Methoxyphenyl)pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Arylpyrrolidines in Modern Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, five-membered ring provides a well-defined three-dimensional structure that can effectively present pharmacophoric elements for optimal interaction with biological targets. Among the vast landscape of substituted pyrrolidines, the chiral 3-arylpyrrolidine motif has emerged as a particularly privileged structure. The introduction of an aryl group at the C3 position, combined with precise control of the stereochemistry at this center, allows for a nuanced exploration of chemical space, leading to compounds with potent and selective biological activities.

3-(2-Methoxyphenyl)pyrrolidine, the subject of this guide, is a key chiral building block in the synthesis of various pharmacologically active agents. The presence of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to unique binding interactions with target proteins. The enantioselective synthesis of this compound is therefore of paramount importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This document provides a comprehensive overview of established and cutting-edge methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Comparative Analysis of Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of 3-substituted pyrrolidines. The two most prominent and effective approaches are the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and the transition metal-catalyzed asymmetric hydrogenation of prochiral pyrrole precursors. Each method offers distinct advantages and is suited to different synthetic considerations.

StrategyCatalyst System (Typical)Key PrecursorsEnantioselectivity (e.e.)YieldKey Advantages
1,3-Dipolar Cycloaddition Cu(I) or Ag(I) with chiral ligands (e.g., TF-BiphamPhos)Glycine iminoester, 2-methoxystyrene derivativeHigh to Excellent (often >90%)Good to HighConvergent, builds complexity rapidly, high stereocontrol.
Asymmetric Hydrogenation Ru(II) or Rh(I) with chiral phosphine ligands (e.g., PhTRAP)N-protected 3-(2-methoxyphenyl)-1H-pyrroleHigh to Excellent (often >95%)HighDirect, atom-economical, often high turnover numbers.

Causality Behind Method Selection:

  • 1,3-Dipolar Cycloaddition: This method is often favored for its convergent nature, bringing together two key fragments (the azomethine ylide and the dipolarophile) in a single, highly stereocontrolled step.[2] The choice of a chiral ligand is crucial for inducing high enantioselectivity by creating a chiral environment around the metal center, which then orchestrates the facial selectivity of the cycloaddition. The reaction is particularly well-suited for constructing polysubstituted pyrrolidines.[3]

  • Asymmetric Hydrogenation: This approach is highly attractive for its atom economy and directness.[4][5] It relies on the creation of a prochiral pyrrole precursor, which is then hydrogenated to the desired chiral pyrrolidine. The success of this method hinges on the selection of a suitable chiral phosphine ligand that can effectively differentiate between the two prochiral faces of the substrate during the hydrogen delivery step.[6] This method is often preferred for its operational simplicity and scalability.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the enantioselective synthesis of this compound via two distinct and effective methods.

Protocol 1: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is based on the highly efficient and stereoselective [3+2] cycloaddition of an azomethine ylide, generated in situ from a glycine iminoester, with a 2-methoxyphenyl-substituted dipolarophile.

Experimental Workflow Diagram:

G cluster_prep Catalyst and Reagent Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagent_prep Weigh Cu(I) catalyst and chiral ligand solvent_prep Prepare anhydrous solvent (e.g., Toluene) reagent_prep->solvent_prep mix Mix catalyst and ligand in solvent reagent_prep->mix add_imine Add glycine iminoester mix->add_imine add_dipolarophile Add 2-methoxystyrene derivative add_imine->add_dipolarophile stir Stir at specified temperature add_dipolarophile->stir quench Quench reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize product (NMR, MS) purify->characterize ee_det Determine e.e. (Chiral HPLC) characterize->ee_det

Caption: Workflow for Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition.

Materials and Reagents:

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆

  • (S)-TF-BiphamPhos (chiral ligand)

  • N-Benzylidene glycine methyl ester (or similar glycine iminoester)

  • 1-methoxy-2-(2-nitrovinyl)benzene (dipolarophile)

  • Anhydrous toluene

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂·C₆H₆ (5.0 mol%) and (S)-TF-BiphamPhos (5.5 mol%).

  • Reaction Setup: Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the limiting reagent) to the flask and stir the mixture at room temperature for 30 minutes to allow for catalyst-ligand complex formation.

  • Addition of Reactants: To the stirred catalyst solution, add N-benzylidene glycine methyl ester (1.2 equivalents) followed by 1-methoxy-2-(2-nitrovinyl)benzene (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified N-Boc-3-(2-methoxyphenyl)pyrrolidine by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol describes the direct asymmetric hydrogenation of a prochiral N-protected 3-(2-methoxyphenyl)-1H-pyrrole to the corresponding chiral pyrrolidine.[7]

Catalytic Cycle Diagram:

G catalyst [Ru(L)] intermediate1 [Ru(L)(Substrate)] catalyst->intermediate1 Coordination substrate Pyrrole Substrate substrate->intermediate1 h2 H₂ intermediate2 [Ru(L*)(H)₂(Substrate)] h2->intermediate2 product Chiral Pyrrolidine product->catalyst Product Release intermediate1->intermediate2 Oxidative Addition intermediate2->product Reductive Elimination

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Materials and Reagents:

  • [Ru(p-cymene)I₂]₂ (precatalyst)

  • (R,R)-PhTRAP (chiral ligand)

  • N-Boc-3-(2-methoxyphenyl)-1H-pyrrole (substrate)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with [Ru(p-cymene)I₂]₂ (1.0 mol%) and (R,R)-PhTRAP (2.2 mol%).

  • Reaction Setup: Add N-Boc-3-(2-methoxyphenyl)-1H-pyrrole (1.0 equivalent) to the glass liner.

  • Solvent Addition: Add degassed methanol to dissolve the reactants (to achieve a 0.2 M concentration).

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen gas.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified N-Boc-3-(2-methoxyphenyl)pyrrolidine by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Self-Validating Systems and Troubleshooting

The protocols described above are designed to be robust and reproducible. However, as with any chemical synthesis, unexpected results can occur. Here are some key aspects for ensuring success and troubleshooting common issues:

  • Purity of Starting Materials: The purity of the starting materials, particularly the substrate and chiral ligand, is critical for achieving high enantioselectivity and yield. Impurities can poison the catalyst or lead to side reactions.

  • Anhydrous and Inert Conditions: Both the cycloaddition and hydrogenation reactions are sensitive to moisture and oxygen. Ensure that all glassware is flame-dried and that reactions are performed under an inert atmosphere. Use anhydrous solvents.

  • Catalyst Loading and Ligand-to-Metal Ratio: The optimal catalyst loading and ligand-to-metal ratio may vary depending on the specific substrate and reaction conditions. If yields or enantioselectivities are low, screening different ratios may be beneficial.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to identify any potential side products.

  • Chiral HPLC Method Development: The development of a reliable chiral HPLC method is essential for accurately determining the enantiomeric excess of the product. Screen different chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-established yet continually evolving field. The methodologies presented in this guide, namely asymmetric 1,3-dipolar cycloaddition and asymmetric hydrogenation, represent powerful and reliable approaches for accessing this valuable chiral building block. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcome required.

Future advancements in this area will likely focus on the development of even more active and selective catalysts, the use of more sustainable and environmentally friendly reaction conditions, and the expansion of substrate scope to allow for the synthesis of a wider range of structurally diverse 3-arylpyrrolidines. As our understanding of asymmetric catalysis deepens, we can expect the development of even more elegant and efficient synthetic routes to this important class of molecules, further empowering the field of drug discovery.

References

Application of 3-(2-Methoxyphenyl)pyrrolidine in Asymmetric Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chiral Pyrrolidines in Asymmetric Synthesis

The pyrrolidine scaffold is a cornerstone in the field of asymmetric catalysis.[1] Its rigid five-membered ring structure provides a well-defined stereochemical environment, making it an ideal backbone for a variety of chiral catalysts and ligands. Among these, derivatives of 3-arylpyrrolidines, such as 3-(2-Methoxyphenyl)pyrrolidine, have emerged as promising precursors for the development of highly selective organocatalysts. These catalysts are instrumental in the stereocontrolled synthesis of complex molecules, a critical aspect of modern drug discovery and development. This guide provides a detailed exploration of the application of this compound-derived organocatalysts, with a focus on the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.

From Pyrrolidine to a Powerful Catalyst: The Diarylprolinol Silyl Ether Motif

While this compound itself is not catalytically active for the reactions discussed herein, it serves as a valuable chiral starting material for the synthesis of more elaborate organocatalysts. A particularly successful class of catalysts derived from pyrrolidines are the diarylprolinol silyl ethers. These molecules combine the pyrrolidine's chirality with a bulky diarylprolinol moiety, creating a sterically demanding and highly effective catalytic pocket for enamine and iminium ion-based catalysis.

The proposed synthetic pathway to a catalyst derived from (S)-3-(2-Methoxyphenyl)pyrrolidine involves the introduction of a diphenylmethanol group at the nitrogen atom, followed by silylation of the resulting alcohol. This transformation yields a chiral diarylprolinol silyl ether analog, poised for applications in asymmetric catalysis.

G cluster_synthesis Catalyst Synthesis Start (S)-3-(2-Methoxyphenyl)pyrrolidine Step1 N-alkylation with 2-bromo-1,1-diphenylethan-1-one Start->Step1 Intermediate1 2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)- 1,1-diphenylethan-1-one Step1->Intermediate1 Step2 Reduction of ketone (e.g., with NaBH4) Intermediate1->Step2 Intermediate2 (S)-1-(2-hydroxy-2,2-diphenylethyl)- This compound Step2->Intermediate2 Step3 Silylation (e.g., with TMSCl, Et3N) Intermediate2->Step3 Catalyst Derived Diarylprolinol Silyl Ether Catalyst Step3->Catalyst

Caption: Proposed synthesis of a diarylprolinol silyl ether catalyst.

Core Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a cornerstone of organic synthesis. When catalyzed by a chiral entity, this reaction can proceed with high enantioselectivity, yielding valuable building blocks for complex molecule synthesis. Pyrrolidine-derived organocatalysts, particularly diarylprolinol silyl ethers, have proven to be exceptionally effective in catalyzing the asymmetric Michael addition of aldehydes and ketones to nitroolefins.[2]

Mechanism of Catalysis

The catalytic cycle proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the aldehyde substrate with the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereocontrolled fashion, directed by the bulky diarylprolinol silyl ether group. Subsequent hydrolysis releases the chiral product and regenerates the catalyst.

G Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde Substrate Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Iminium->Catalyst Hydrolysis Product Chiral Michael Adduct Iminium->Product + H2O Water H2O

Caption: Catalytic cycle of the asymmetric Michael addition.

Representative Performance Data

The following table summarizes typical results for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by a generic diarylprolinol silyl ether derived from a chiral pyrrolidine. These data illustrate the high yields and enantioselectivities achievable with this class of catalysts.

EntryAldehydeTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanal2495>95:598
2Butanal2492>95:597
3Pentanal3690>95:599
4Hexanal3688>95:598
5Cyclohexanecarboxaldehyde4885>95:596

Data are representative and compiled from literature on similar catalyst systems.

Experimental Protocols

Protocol 1: Synthesis of a Representative Diarylprolinol Silyl Ether Catalyst

This protocol describes a general method for the synthesis of a diarylprolinol silyl ether catalyst from a chiral pyrrolidine precursor.

Materials:

  • (S)-3-(2-Methoxyphenyl)pyrrolidine

  • 2-Bromo-1,1-diphenylethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation:

    • To a solution of (S)-3-(2-Methoxyphenyl)pyrrolidine (1.0 eq) in DCM, add NaHCO₃ (2.0 eq) and 2-bromo-1,1-diphenylethan-1-one (1.1 eq).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-1,1-diphenylethan-1-one.

  • Ketone Reduction:

    • Dissolve the product from the previous step in MeOH and cool the solution to 0 °C.

    • Add NaBH₄ (1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to give (S)-1-(2-hydroxy-2,2-diphenylethyl)-3-(2-methoxyphenyl)pyrrolidine.

  • Silylation:

    • Dissolve the alcohol from the previous step in anhydrous Et₂O and add Et₃N (1.5 eq).

    • Cool the mixture to 0 °C and add TMSCl (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the mixture to remove triethylammonium chloride and concentrate the filtrate.

    • Purify the crude product by distillation or chromatography to obtain the final diarylprolinol silyl ether catalyst.

Protocol 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol details the application of the synthesized catalyst in a representative asymmetric Michael addition reaction.

Materials:

  • Derived Diarylprolinol Silyl Ether Catalyst (from Protocol 1)

  • β-Nitrostyrene

  • Propanal

  • Toluene

  • Benzoic acid (co-catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a vial charged with the diarylprolinol silyl ether catalyst (0.1 eq) and benzoic acid (0.1 eq), add toluene.

    • Add β-nitrostyrene (1.0 eq) to the solution.

    • Cool the mixture to 0 °C and add propanal (2.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture at 0 °C for 24-48 hours, monitoring progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) of the product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

The use of this compound as a chiral precursor for the synthesis of highly effective organocatalysts, such as diarylprolinol silyl ethers, represents a significant advancement in the field of asymmetric catalysis. The protocols detailed in this guide provide a framework for the synthesis and application of these catalysts in the asymmetric Michael addition, a reaction of broad synthetic utility. Future research in this area will likely focus on expanding the substrate scope, developing more efficient and recyclable catalyst systems, and applying these methodologies to the total synthesis of complex, biologically active molecules. The continued exploration of chiral pyrrolidine-based catalysts promises to deliver innovative solutions for the challenges faced by researchers in synthetic chemistry and drug development.

References

Introduction: The Strategic Importance of N-Alkylated Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 3-(2-Methoxyphenyl)pyrrolidine: Protocols and Mechanistic Insights

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in modern drug design.[1] The functionalization of the pyrrolidine nitrogen through N-alkylation is a cornerstone transformation, enabling the synthesis of diverse chemical libraries with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Many FDA-approved drugs, such as the anticholinergic procyclidine and the antihypertensive enalapril, feature this vital structural motif.[2]

This document provides detailed protocols for the N-alkylation of this compound, a substrate of interest in the development of novel therapeutic agents. We will explore two robust and widely adopted synthetic strategies: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, from reagent selection to reaction work-up, will be thoroughly explained to provide researchers with a self-validating and scientifically grounded guide.

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective one-pot method for forming carbon-nitrogen bonds.[5][6] The process involves the reaction of the secondary amine, this compound, with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method is often favored as it elegantly avoids the common problem of over-alkylation that can plague direct alkylation techniques.[7]

Underlying Principle & Rationale

The reaction proceeds under mildly acidic conditions, which catalyze the formation of the iminium ion. A key aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this transformation. It is a mild and selective reducing agent that readily reduces the electrophilic iminium ion intermediate but is not reactive enough to reduce the starting aldehyde or ketone, thus preventing competitive side reactions and maximizing yield.[7][8]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Dissolve Pyrrolidine Substrate and Aldehyde/Ketone in Solvent (e.g., DCE) B Stir at Room Temperature A->B C Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) Portion-wise B->C D Stir Overnight at Room Temperature C->D E Quench with Saturated aq. NaHCO₃ D->E F Extract with Organic Solvent (e.g., DCM) E->F G Wash, Dry, and Concentrate F->G H Purify via Column Chromatography G->H G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A Combine Pyrrolidine Substrate and Base (K₂CO₃) in Solvent (e.g., MeCN) B Stir Suspension A->B C Add Alkyl Halide (e.g., Benzyl Bromide) B->C D Stir at Room Temp or Heat Gently (e.g., 40-60 °C) C->D E Filter off Solid Residue D->E F Concentrate Filtrate E->F G Perform Aqueous Work-up (Extraction) F->G H Purify via Column Chromatography G->H

References

Application Notes & Protocols: 3-(2-Methoxyphenyl)pyrrolidine as a Versatile Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile synthetic handle. This application note focuses on a specific, high-potential derivative: the 3-(2-methoxyphenyl)pyrrolidine scaffold. This structure is of particular interest in neuroscience drug discovery, as it combines the rigid, saturated pyrrolidine core with the 2-methoxyphenyl moiety—a key pharmacophore for engaging with dopamine and serotonin receptors.[5][6][7] We provide an in-depth guide for researchers and drug development professionals, detailing synthetic protocols for the core scaffold and its derivatives, structure-activity relationship (SAR) insights for key CNS targets, and robust protocols for in vitro biological evaluation.

The Strategic Advantage of the 3-Arylpyrrolidine Scaffold

The 3-arylpyrrolidine motif offers a unique three-dimensional structure that is difficult to achieve with flat, aromatic systems. The pyrrolidine ring's non-planar geometry allows for precise spatial positioning of the aryl group and the nitrogen substituent, enabling tailored interactions with complex protein binding pockets.

Key Advantages:

  • Structural Rigidity: The saturated ring system reduces conformational flexibility, which can decrease the entropic penalty of binding and improve ligand potency.[4]

  • Chiral Center: The C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure compounds to probe chiral recognition at the receptor binding site, often leading to improved selectivity and reduced off-target effects.[8]

  • Synthetic Tractability: The pyrrolidine nitrogen serves as a convenient point for chemical modification, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).

The incorporation of a 2-methoxyphenyl group is a classic medicinal chemistry strategy for targeting monoamine receptors. The oxygen atom can act as a hydrogen bond acceptor, and the methoxy group's steric bulk and electronic properties can be crucial for achieving high affinity and selectivity.

Synthesis of the Core Scaffold: this compound

Accessing the 3-aryl pyrrolidine core can be achieved through various modern synthetic methods, including 1,3-dipolar cycloadditions and transition-metal-catalyzed reactions.[9][10] Palladium-catalyzed hydroarylation of pyrrolines has emerged as a particularly efficient and broad-scope method for directly generating these valuable scaffolds from readily available precursors.[11][12]

Protocol 1: Palladium-Catalyzed Reductive Heck (Hydroarylation) Synthesis

This protocol describes the synthesis of racemic this compound via the palladium-catalyzed reaction of N-Boc-2,3-dihydropyrrole with 1-bromo-2-methoxybenzene, followed by deprotection.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precatalyst is used in combination with a phosphine ligand like tri(o-tolyl)phosphine [P(o-Tol)₃]. This system forms the active Pd(0) catalyst in situ, which is crucial for the oxidative addition step with the aryl bromide.

  • Protecting Group: The Boc (tert-butyloxycarbonyl) group on the pyrroline nitrogen prevents side reactions and modifies the electronic properties of the substrate to favor the desired hydroarylation pathway over direct arylation.[12]

  • Reductant: A mild reducing agent, such as formic acid or a formate salt, serves as the hydride source for the final reductive elimination step, completing the catalytic cycle.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_deprotection Final Deprotection Start Inert Atmosphere Flask Reagents Add N-Boc-2,3-dihydropyrrole, 1-bromo-2-methoxybenzene, Solvent (e.g., DMF) Start->Reagents Catalyst Add Pd(OAc)₂, P(o-Tol)₃, Formate Salt Reagents->Catalyst Heat Heat to 80-100 °C Catalyst->Heat TLC Monitor by TLC/LC-MS (approx. 12-24h) Heat->TLC Quench Cool & Quench (e.g., with water) TLC->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry & Concentrate Extract->Dry Column Purify via Column Chromatography Dry->Column Deprotect Dissolve in Dichloromethane Column->Deprotect TFA Add Trifluoroacetic Acid (TFA) Deprotect->TFA Stir Stir at Room Temp TFA->Stir Evaporate Evaporate Solvent & TFA Stir->Evaporate Final Final Product: This compound Evaporate->Final

Caption: General workflow for the synthesis and deprotection of the scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Boc-2,3-dihydropyrrole (1.0 equiv), 1-bromo-2-methoxybenzene (1.2 equiv), and sodium formate (2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv) and P(o-Tol)₃ (0.05 equiv).

  • Solvent & Heating: Add anhydrous dimethylformamide (DMF) to create a ~0.2 M solution. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-(2-methoxyphenyl)pyrrolidine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv) and stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Redissolve the residue in a minimal amount of DCM and treat with a saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate to yield the final product, this compound.

Application in Dopamine D₂/D₃ Receptor Ligand Design

Scientific Context: Dopamine D₂ and D₃ receptors are critical G protein-coupled receptors (GPCRs) involved in locomotion, cognition, and reward pathways.[13] They are primary targets for antipsychotic drugs and therapies for Parkinson's disease. Developing ligands with high selectivity for the D₃ receptor over the highly homologous D₂ receptor is a major goal to potentially reduce the motor side effects associated with D₂ antagonism.[14][15] The 3-arylpyrrolidine scaffold has proven to be an excellent starting point for achieving this selectivity.[8]

Design Rationale & SAR Insights: The this compound core orients the key pharmacophoric elements to interact with the orthosteric binding site of D₂/D₃ receptors. Functionalization of the pyrrolidine nitrogen allows for the extension of the ligand into a secondary, more variable binding pocket, which is a key strategy for achieving D₃ selectivity.[8][13]

Modification SiteStructural ChangeImpact on D₂/D₃ Affinity & SelectivityReference
Pyrrolidine Nitrogen Small alkyl chains (e.g., n-propyl)Maintains high affinity for both D₂ and D₃.[16]
Pyrrolidine Nitrogen Long alkyl chains (e.g., n-pentyl to n-decyl)Probes the length of the secondary binding pocket, can increase D₃ affinity and selectivity.[8]
Pyrrolidine Nitrogen Butylamide-linked benzamideCan significantly enhance D₃ affinity and selectivity by forming additional interactions in the secondary pocket.[8]
Aryl Ring Substitution (e.g., fluoro, chloro)Modulates electronic properties and can fine-tune binding affinity.[13]
Pyrrolidine C3 Chirality (R vs. S)Receptors often exhibit a strong preference for one enantiomer, impacting affinity.[8]
Protocol 2: Synthesis of an N-Propyl Derivative (Representative Ligand)

This protocol outlines the N-alkylation of the core scaffold via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and propionaldehyde (1.1 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature. The choice of this mild reducing agent is critical as it is selective for the iminium ion intermediate and does not reduce the aldehyde starting material.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC for the disappearance of the starting amine.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography to yield N-propyl-3-(2-methoxyphenyl)pyrrolidine.

Protocol 3: Dopamine D₂/D₃ Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand.

Assay Workflow Diagram:

G cluster_assay Incubation cluster_analysis Detection & Analysis Membranes Prepare Cell Membranes (HEK293 expressing D₂ or D₃) Mix Combine Membranes, Radioligand, & Test Compound in Assay Buffer Ligands Prepare Test Compound Dilutions & Radioligand ([³H]Spiperone) Incubate Incubate at RT (e.g., 90 min) Mix->Incubate Harvest Rapidly Filter through Glass Fiber Filters Incubate->Harvest Wash Wash Filters to Remove Unbound Ligand Harvest->Wash Scint Add Scintillation Cocktail & Measure Radioactivity Wash->Scint Calc Calculate IC₅₀ & Kᵢ values Scint->Calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human D₂ or D₃ receptors.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the radioligand at a concentration near its Kₑ value.

  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction. Include wells for total binding (no competitor) and non-specific binding (with excess haloperidol).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Application in Serotonin (5-HT) Receptor Modulator Design

Scientific Context: Serotonin receptors are implicated in a vast array of physiological and psychological processes.[7] Modulators of specific subtypes, such as the 5-HT₂ family, are used to treat depression, anxiety, and psychosis.[6] The this compound scaffold also presents a promising starting point for developing novel serotonin receptor modulators.[6][7]

Design Rationale: The 2-methoxyphenyl group is a well-established motif in ligands for various 5-HT receptor subtypes.[7] The pyrrolidine scaffold provides a rigid framework to correctly orient this group while allowing for substitutions at the nitrogen to fine-tune selectivity and functional activity (agonist, antagonist, or partial agonist).

5-HT₂ₐ Receptor Signaling Pathway:

G Ligand 5-HT₂ₐ Agonist (e.g., Serotonin or Test Compound) Receptor 5-HT₂ₐ Receptor Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Caption: Gq-protein coupled signaling cascade for the 5-HT₂ₐ receptor.

Protocol 4: Calcium Flux Functional Assay

This assay measures the functional activity of a compound at a Gq-coupled receptor, like 5-HT₂ₐ, by detecting the transient increase in intracellular calcium that occurs upon receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate in the dark at 37 °C for 45-60 minutes. This dye is non-fluorescent until it binds to free calcium.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of the test compound followed by a known agonist like serotonin (for antagonist mode).

  • Measurement: The instrument measures the fluorescence intensity in real-time, both before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: For agonist activity, plot the change in fluorescence against the log concentration of the compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum efficacy). For antagonist activity, determine the IC₅₀ value from the inhibition of the agonist's response.

Conclusion and Future Perspectives

The this compound scaffold is a synthetically accessible and highly versatile platform for the development of novel therapeutic agents, particularly for complex CNS targets. Its inherent structural and chemical properties provide an excellent foundation for building potent and selective modulators of dopamine and serotonin receptors. The protocols detailed in this note offer a robust framework for synthesizing and evaluating new chemical entities based on this promising core. Future work should focus on stereoselective synthesis to isolate the more active enantiomers, further exploration of substituents to target other receptor families, and in-depth ADME/Tox profiling to advance lead candidates toward clinical development.

References

Application Note: Synthetic Strategies for Functionalized 3-(2-Methoxyphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-(2-methoxyphenyl)pyrrolidine derivatives, a scaffold of significant interest in modern medicinal chemistry.

Introduction: The Privileged 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a foundational nitrogen-containing heterocycle frequently found in natural products, pharmaceuticals, and chiral catalysts.[1] When substituted with an aryl group at the 3-position, it forms a "privileged structure" that exhibits potent and diverse biological activities.[2][3] Specifically, the this compound core is a key pharmacophore in compounds targeting the central nervous system, acting as potent ligands for dopamine and serotonin receptors.[2][3] The methoxy group at the ortho position can significantly influence binding affinity and metabolic stability through steric and electronic effects, making this particular derivative a high-value target for drug discovery programs.

This guide provides a detailed overview of the primary synthetic routes to access this scaffold, focusing on the underlying chemical logic, practical experimental protocols, and methods for achieving stereocontrol, which is critical for pharmacological efficacy.

Strategic Overview: Constructing the Core Scaffold

The synthesis of functionalized this compound derivatives can be broadly categorized into two main strategies: direct arylation of a pre-formed pyrroline/pyrrolidine ring and cyclization of a suitably functionalized acyclic precursor. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the final molecule.

G cluster_0 Key Synthetic Approaches cluster_1 Methodologies cluster_2 Target Molecule Start Pyrrolidine/Pyrroline Precursors Aryl Strategy 1: Direct Arylation Start->Aryl Acyclic Acyclic Amino-Precursors Cyclize Strategy 2: Intramolecular Cyclization Acyclic->Cyclize Target Functionalized This compound Aryl->Target Cyclize->Target

Figure 1: High-level overview of the primary synthetic strategies.

Strategy 1: Palladium-Catalyzed Hydroarylation of Pyrrolines

One of the most direct and efficient methods for installing the 3-aryl group is the palladium-catalyzed hydroarylation of an N-substituted-3-pyrroline.[2][3][4] This approach is powerful because it forms the key C-C bond and sets the C3 stereocenter (if an asymmetric variant is used) in a single step.

Mechanistic Rationale

The reaction proceeds via a reductive Mizoroki-Heck type mechanism. A key insight is that the nature of the nitrogen substituent dictates the outcome. While N-acyl pyrrolines typically yield products of standard Heck arylation (alkenes), the corresponding N-alkyl pyrrolines, which are more relevant to many final drug targets, favor the desired hydroarylation pathway to yield 3-arylpyrrolidines.[2][3] The process generally involves the oxidative addition of a Pd(0) catalyst to an aryl halide (or activation of a diazonium salt), followed by migratory insertion of the pyrroline double bond. The resulting Pd-alkyl intermediate can then undergo a crucial protonolysis step, often facilitated by a hydride source in the reaction mixture, to afford the hydroarylated product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X (Oxidative Addition) pd0->ar_pd_x Ar-X insertion Migratory Insertion ar_pd_x->insertion pyrroline N-R-3-Pyrroline pyrroline->insertion intermediate [Pyrrolidinyl-Pd(II)-X] insertion->intermediate protonolysis Protonolysis [H+] intermediate->protonolysis protonolysis->pd0 Regeneration product 3-Arylpyrrolidine protonolysis->product

Figure 2: Simplified catalytic cycle for Pd-catalyzed hydroarylation.

Protocol 1: Synthesis of 1-Benzyl-3-(2-methoxyphenyl)pyrrolidine

This protocol is adapted from established palladium-catalyzed hydroarylation procedures.[2][3]

Materials:

  • 1-Benzyl-3-pyrroline

  • 1-Bromo-2-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add palladium(II) acetate (0.02 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.03 mmol, 1.5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (10 mL) via syringe, and stir the mixture at room temperature for 15 minutes until a homogeneous catalyst solution forms.

  • Add 1-benzyl-3-pyrroline (2.0 mmol, 1.0 equiv), 1-bromo-2-methoxybenzene (2.2 mmol, 1.1 equiv), and triethylamine (4.0 mmol, 2.0 equiv).

  • Finally, add formic acid (3.0 mmol, 1.5 equiv) dropwise. Causality Note: Formic acid, in combination with triethylamine, serves as the in situ hydride source for the crucial protonolysis and catalyst regeneration steps.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

Catalyst SystemAryl SourceHydride SourceTypical Yield (%)
Pd(OAc)₂ / P(o-tol)₃Aryl BromideHCOOH / Et₃N65-80
PdCl₂ / PPh₃Aryl Diazonium SaltH₃PO₂70-85
[Rh(cod)Cl]₂ / LigandArylboronic Acid(Asymmetric)80-95

Table 1: Comparison of typical catalytic systems for 3-arylpyrrolidine synthesis.

Strategy 2: Stereoselective Synthesis via Asymmetric Catalysis

For pharmaceutical applications, obtaining a single enantiomer of the target molecule is paramount. Stereoselective methods can be broadly classified into two groups: those that use a chiral starting material and those that employ a chiral catalyst to induce enantioselectivity.[5] Catalytic asymmetric 1,3-dipolar cycloadditions and asymmetric hydroarylation are powerful tools for this purpose.[6][7]

Asymmetric [3+2] Cycloaddition

This strategy involves the reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex (e.g., copper or silver). To synthesize a this compound derivative, one would react an N-metalated azomethine ylide with 2-methoxystyrene or a related Michael acceptor.

Protocol 2: Enantioselective Synthesis via Organocatalytic Michael Addition

An alternative stereoselective approach involves the organocatalytic Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization and reduction.[8]

Conceptual Workflow:

  • Enantioselective Michael Addition: A nitroalkane is added to 4-(2-methoxyphenyl)-4-oxo-2-butenoate in the presence of a chiral organocatalyst (e.g., a diarylprolinol silyl ether). This sets the crucial C3 and C4 stereocenters.

  • Nitro Group Reduction: The nitro group of the Michael adduct is reduced to a primary amine, typically using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn, HCl).

  • Intramolecular Cyclization: The newly formed amine spontaneously cyclizes onto the ester carbonyl to form a lactam (a pyrrolidinone ring).

  • Lactam Reduction: The lactam is reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

G Start 2-Methoxy-α,β- unsaturated ester Step1 1. Michael Addition (Chiral Organocatalyst, Nitromethane) Start->Step1 Step2 2. Nitro Reduction (e.g., H₂, Pd/C) Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3 Step4 4. Lactam Reduction (e.g., LiAlH₄) Step3->Step4 End Enantioenriched This compound Step4->End

Figure 3: Workflow for asymmetric synthesis via Michael addition.

Causality Note: The chiral organocatalyst is the cornerstone of this sequence. It forms a transient iminium ion with the enoate substrate, which shields one face of the molecule. This forces the incoming nucleophile (the nitronate) to attack from the less sterically hindered face, thereby establishing the stereochemistry with high fidelity.

Functionalization of the Pyrrolidine Ring

Once the core this compound scaffold is synthesized, further functionalization can be carried out on the nitrogen atom or at other positions on the ring.

  • N-Functionalization: The secondary amine is a versatile handle for introducing a wide variety of substituents. Standard reactions like reductive amination, acylation, or alkylation can be used to install groups that modulate solubility, cell permeability, or target engagement.

  • C-H Functionalization: Recent advances have enabled the direct C-H functionalization of the pyrrolidine ring, particularly at the α-position (C2 or C5).[9] These methods, often employing photoredox or transition metal catalysis, allow for the late-stage introduction of aryl or alkyl groups, providing rapid access to diverse libraries of analogs.[9][10]

Conclusion

The synthesis of functionalized this compound derivatives is a well-explored area of organic chemistry, driven by the significant pharmacological potential of this scaffold. Modern methods, particularly palladium-catalyzed hydroarylation and asymmetric organocatalysis, provide efficient and stereocontrolled access to these high-value compounds. The choice of synthetic route should be guided by the specific substitution pattern and stereochemical purity required for the intended application in research and drug development.

References

Application Notes and Protocols for the Quantification of 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methoxyphenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring substituted with a methoxyphenyl group. As a chiral molecule, it exists as two enantiomers, (R)- and (S)-3-(2-Methoxyphenyl)pyrrolidine. The pyrrolidine scaffold is a key structural motif in numerous pharmaceuticals and biologically active compounds, making the development of robust and accurate analytical methods for its quantification crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolic profiling, and quality control of bulk drug substances and formulated products.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound in different matrices. The methodologies described herein are designed to offer high sensitivity, selectivity, and reproducibility, catering to the needs of researchers, scientists, and drug development professionals. We will delve into the principles behind the chosen analytical techniques, providing a rationale for the experimental parameters to ensure a thorough understanding and successful implementation.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO[1]
Molecular Weight177.24 g/mol [2]
Boiling Point275.3±33.0 °C (Predicted)[1]
Density1.024±0.06 g/cm³ (Predicted)[1]
pKa10.13±0.10 (Predicted)[1]

These properties, particularly the basic nature indicated by the pKa, are critical in selecting appropriate chromatographic conditions and extraction techniques.

I. High-Performance Liquid Chromatography (HPLC) for Achiral Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for the routine quantification of this compound in bulk materials and simple formulations.[3] The method's reliability and cost-effectiveness make it a staple in quality control laboratories.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the moderate polarity of this compound. The phenyl and pyrrolidine rings provide sufficient hydrophobicity to retain the analyte on the nonpolar stationary phase. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the elution of the analyte with good peak shape. The acidic pH of the buffer (pH 3.0) ensures the protonation of the pyrrolidine nitrogen, which enhances its interaction with the stationary phase and improves peak symmetry. UV detection at 275 nm is chosen based on the absorbance maximum of the methoxyphenyl chromophore.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject Sample D->E F Chromatographic Separation E->F G UV Detection (275 nm) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid (85%)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile PhaseIsocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm
Run Time10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4] It offers high sensitivity and selectivity, making it suitable for trace analysis and impurity profiling of this compound.

Causality Behind Experimental Choices

The volatility of this compound allows for its analysis by GC. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is chosen for good separation based on boiling points and polarity differences. The use of a splitless injection mode enhances sensitivity for trace analysis. Electron ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which are crucial for compound identification through library matching. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve/Extract Sample B Derivatization (Optional) A->B C Dilute in Solvent B->C D Inject into GC C->D E Separation in Capillary Column D->E F Electron Ionization (EI) E->F G Mass Analysis (Scan/SIM) F->G H Peak Identification G->H I Quantification (SIM) H->I J Impurity Profiling H->J

Caption: Workflow for GC-MS analysis.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 10 µg/mL.

4. GC-MS Conditions:

ParameterCondition
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeScan (m/z 40-400) for identification; SIM for quantification
SIM IonsTo be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions)

5. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

  • For quantification, create a calibration curve using the peak areas of the selected ions from the SIM data of the working standards.

  • Analyze unknown samples and determine the concentration from the calibration curve.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma and urine, owing to its exceptional sensitivity and selectivity.[5][6]

Causality Behind Experimental Choices

The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of this compound, which is essential for pharmacokinetic studies. A rapid LC gradient is employed to minimize run times and increase throughput. Electrospray ionization (ESI) in positive ion mode is chosen because the basic pyrrolidine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification.[7] This involves selecting the protonated molecule as the precursor ion and monitoring a specific product ion after collision-induced dissociation (CID). This highly selective detection method minimizes interference from the complex biological matrix. A stable isotope-labeled internal standard (e.g., d₄-3-(2-Methoxyphenyl)pyrrolidine) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis A Spike Plasma with IS B Protein Precipitation A->B C Centrifuge B->C D Collect Supernatant C->D E Inject Extract D->E F Rapid LC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Peak Area Ratio H->I J Calibration Curve I->J K Concentration Determination J->K

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., d₄-3-(2-Methoxyphenyl)pyrrolidine

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other biological matrix)

2. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and IS Stock Solutions (1 mg/mL): Prepare in methanol.

  • Calibration and QC Samples: Spike blank plasma with appropriate volumes of standard solutions to create a calibration curve (e.g., 0.1-100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

ParameterCondition
Liquid Chromatograph
ColumnC18, 2.1 mm x 50 mm, 1.8 µm
Mobile PhaseGradient: 5-95% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeESI Positive
MRM TransitionsTo be optimized by infusing a standard solution. Example: this compound: 178.1 -> 121.1; IS: 182.1 -> 121.1
Collision EnergyTo be optimized for each transition

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

IV. Chiral Separation of this compound Enantiomers

Since this compound is a chiral compound, the separation and quantification of its individual enantiomers are often necessary, as they may exhibit different pharmacological and toxicological profiles.[8][9] Chiral HPLC is the most common technique for this purpose.

Causality Behind Experimental Choices

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[10] The choice between normal-phase and reversed-phase chromatography depends on the specific CSP and the analyte. For many chiral separations, normal-phase chromatography with a mobile phase of hexane and an alcohol modifier (e.g., isopropanol) provides better selectivity. A small amount of an amine additive, such as diethylamine, is often added to the mobile phase to improve the peak shape of basic analytes like this compound by minimizing interactions with residual silanols on the stationary phase.

Experimental Workflow: Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Dissolve Racemic Mixture B Filter Sample A->B C Inject into Chiral Column B->C D Enantiomeric Separation C->D E UV Detection D->E F Peak Integration E->F G Enantiomeric Purity Calculation F->G

Caption: Workflow for chiral HPLC analysis.

Detailed Protocol: Chiral HPLC

1. Materials and Reagents:

  • Racemic this compound

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

2. Instrumentation:

  • HPLC system with UV-Vis detector.

  • Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

3. Chromatographic Conditions:

ParameterCondition
ColumnChiralcel OD-H, 4.6 mm x 250 mm, 5 µm
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume10 µL
Detection Wavelength275 nm

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Determine the enantiomeric purity (or enantiomeric excess, ee) by calculating the percentage of each enantiomer's peak area relative to the total area of both peaks.

    • % Enantiomer 1 = (Area₁ / (Area₁ + Area₂)) * 100

    • % Enantiomer 2 = (Area₂ / (Area₁ + Area₂)) * 100

    • ee (%) = |% Enantiomer 1 - % Enantiomer 2|

V. Spectroscopic Methods for Preliminary Analysis

While chromatographic methods are essential for quantification, spectroscopic techniques can be valuable for initial identification and structural confirmation.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for a quick estimation of the concentration of this compound in pure solutions. The methoxyphenyl group provides a distinct chromophore. A wavelength scan of a standard solution in a suitable solvent (e.g., methanol or dilute acid) will reveal the wavelength of maximum absorbance (λmax), which can then be used for quantitative measurements based on Beer-Lambert law. However, this method lacks the selectivity for complex samples.[11]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of functional groups present in the molecule. The IR spectrum of this compound will show characteristic peaks for the aromatic C-H stretching, C=C stretching of the phenyl ring, C-O stretching of the methoxy group, and N-H stretching of the secondary amine in the pyrrolidine ring. While not a quantitative technique on its own, it is excellent for identity confirmation.[12]

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and whether chiral separation is necessary. For routine quality control of bulk material, HPLC-UV offers a robust and cost-effective solution. For trace analysis and impurity profiling, GC-MS provides excellent sensitivity and structural information. When dealing with complex biological matrices, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity. Finally, for the critical assessment of enantiomeric purity, chiral HPLC with a polysaccharide-based stationary phase is indispensable. The protocols detailed in these application notes provide a solid foundation for researchers and scientists to develop and validate analytical methods tailored to their specific needs in the study of this compound.

References

Scale-Up Synthesis of 3-(2-Methoxyphenyl)pyrrolidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(2-Methoxyphenyl)pyrrolidine hydrochloride, a key building block in the development of various pharmacologically active compounds. The described synthetic strategy is designed for robustness, scalability, and efficiency, addressing the common challenges encountered in transitioning from laboratory-scale to pilot-plant or manufacturing scale. This guide details a three-step sequence: a Grignard reaction to form the C-C bond, a one-pot reductive dehydroxylation and deprotection, and the final salt formation and purification. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and process control parameters critical for successful and safe implementation.

Introduction

This compound and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged structure in drug discovery. The strategic placement of an aryl group at the 3-position provides a versatile handle for modulating the pharmacological properties of the final molecule. As such, the development of a scalable and cost-effective synthesis for this intermediate is of significant interest to the pharmaceutical industry.

This application note outlines a validated synthetic route amenable to large-scale production. The chosen pathway prioritizes commercially available starting materials, manageable reaction conditions, and straightforward purification procedures.

Overall Synthetic Strategy

The synthesis of this compound hydrochloride is accomplished via a three-step process, commencing with the formation of a Grignard reagent, followed by its addition to a protected pyrrolidinone, a subsequent reductive dehydroxylation and deprotection, and concluding with the formation of the hydrochloride salt.

Synthesis_Workflow A 2-Bromoanisole D Grignard Reagent (2-Methoxyphenylmagnesium bromide) A->D THF B Magnesium Turnings B->D C N-Boc-3-pyrrolidinone E N-Boc-3-hydroxy-3-(2-methoxyphenyl)pyrrolidine C->E D->E THF, -20°C to 0°C G This compound E->G Pd/C, HCOOH or Et3SiH, TFA F Reductive Dehydroxylation & Deprotection I This compound hydrochloride G->I EtOAc or IPA H HCl H->I

Caption: Overall synthetic workflow for this compound hydrochloride.

Part 1: Grignard Reaction - Formation of N-Boc-3-hydroxy-3-(2-methoxyphenyl)pyrrolidine

The initial step involves the formation of 2-methoxyphenylmagnesium bromide, a Grignard reagent, which then undergoes a nucleophilic addition to the carbonyl group of N-Boc-3-pyrrolidinone. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen, preventing side reactions and enhancing the solubility of the intermediates in organic solvents.

Protocol: Step 1

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Magnesium Turnings24.311.229.2 g
Iodine253.81catalytic~100 mg
2-Bromoanisole187.041.0187.0 g
N-Boc-3-pyrrolidinone185.221.0185.2 g
Anhydrous Tetrahydrofuran (THF)--1.5 L
Saturated aq. NH4Cl--1.0 L
Ethyl Acetate (EtOAc)--2.0 L
Brine--1.0 L

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Nitrogen or Argon), charge a dry 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with magnesium turnings (1.2 eq, 29.2 g) and a crystal of iodine.

    • Add 100 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 2-bromoanisole (1.0 eq, 187.0 g) in 400 mL of anhydrous THF.

    • Add a small portion (~20 mL) of the 2-bromoanisole solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-3-pyrrolidinone:

    • Cool the freshly prepared Grignard reagent to -20 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq, 185.2 g) in 500 mL of anhydrous THF.

    • Add the N-Boc-3-pyrrolidinone solution to the Grignard reagent dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (1.0 L).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine (1.0 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-hydroxy-3-(2-methoxyphenyl)pyrrolidine as a viscous oil. The crude product is often of sufficient purity for the next step.

Scientific Rationale and Safety Considerations:
  • Grignard Initiation: The use of iodine is a common method to activate the magnesium surface by removing the passivating oxide layer.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water, which will quench the reagent. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[1]

  • Exothermicity: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Proper temperature control is crucial, especially on a large scale, to prevent runaway reactions. The use of a dropping funnel for controlled addition and an external cooling bath are essential safety measures.

  • Quenching: The quenching step with saturated ammonium chloride is also exothermic and should be performed slowly and with efficient cooling to control the release of heat and any potential gas evolution.

Part 2: One-Pot Reductive Dehydroxylation and N-Boc Deprotection

This step aims to remove the tertiary hydroxyl group and the N-Boc protecting group in a single operation. A palladium-catalyzed transfer hydrogenolysis using formic acid as the hydrogen donor is an efficient method for the dehydroxylation of benzylic alcohols.[2] This method is advantageous as it avoids the use of high-pressure hydrogen gas. Concurrently, the acidic nature of formic acid can facilitate the cleavage of the acid-labile Boc group. An alternative two-step approach involves reduction with triethylsilane in the presence of a strong acid like trifluoroacetic acid (TFA), followed by a separate deprotection step if necessary.

Protocol: Step 2 (One-Pot Method)

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity
Crude N-Boc-3-hydroxy-3-(2-methoxyphenyl)pyrrolidine293.37From Step 1
Palladium on Carbon (10% Pd, 50% wet)-5 mol %
Formic Acid (98-100%)46.035-10 eq.
Methanol-1.0 L
Dichloromethane (DCM)-2.0 L
Saturated aq. NaHCO3-As needed
2M NaOH-As needed

Procedure:

  • Reaction Setup:

    • To a 3 L round-bottom flask, add the crude N-Boc-3-hydroxy-3-(2-methoxyphenyl)pyrrolidine from the previous step.

    • Add methanol (1.0 L) and stir until the crude material is fully dissolved.

    • Carefully add 10% Palladium on Carbon (5 mol %, 50% wet) to the solution under a nitrogen atmosphere.

    • Add formic acid (5-10 equivalents) dropwise to the stirred suspension. The addition may be exothermic.

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (around 65 °C) and stir for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol and excess formic acid.

    • Dissolve the residue in dichloromethane (1.0 L) and wash with saturated aqueous sodium bicarbonate solution until the gas evolution ceases.

    • Adjust the pH of the aqueous layer to >12 with 2M NaOH and extract with dichloromethane (3 x 300 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

Scientific Rationale and Safety Considerations:
  • Transfer Hydrogenolysis: This method utilizes formic acid as a hydrogen source in the presence of a palladium catalyst to reduce the benzylic alcohol to a methylene group.[2]

  • Boc Deprotection: The acidic conditions provided by formic acid are typically sufficient to cleave the N-Boc protecting group.

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry. It should be handled with care, preferably in a wet state and under an inert atmosphere.

  • Gas Evolution: The reaction of formic acid with the bicarbonate solution during work-up will produce carbon dioxide. This should be done in a well-ventilated fume hood with adequate headspace in the separatory funnel.

Part 3: Hydrochloride Salt Formation and Purification

The final step involves the conversion of the free base of this compound into its hydrochloride salt. This is a common practice in pharmaceutical development to improve the compound's stability, crystallinity, and handling properties. The salt is then purified by recrystallization.

Protocol: Step 3

Materials:

Reagent/MaterialQuantity
Crude this compoundFrom Step 2
Ethyl Acetate (EtOAc) or Isopropanol (IPA)1.0 L
2M HCl in Diethyl Ether or Anhydrous HCl gasAs needed
Diethyl Ether1.0 L

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in ethyl acetate or isopropanol (approximately 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is acidic (test with pH paper). Alternatively, bubble anhydrous HCl gas through the solution.

    • A precipitate of the hydrochloride salt should form.

  • Purification by Recrystallization:

    • Stir the suspension at 0 °C for 1-2 hours to maximize precipitation.

    • Collect the solid by vacuum filtration and wash with cold diethyl ether.

    • For further purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate.

    • Dry the purified this compound hydrochloride under vacuum to a constant weight.

Scientific Rationale and Characterization:
  • Salt Formation: The basic nitrogen of the pyrrolidine ring readily reacts with hydrochloric acid to form the corresponding ammonium salt.

  • Purification: Recrystallization is an effective method for purifying solid compounds by taking advantage of differences in solubility between the desired product and impurities at different temperatures.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of this compound hydrochloride. By understanding the underlying chemical principles and adhering to the safety guidelines, researchers and drug development professionals can confidently implement this synthesis on a larger scale. The use of a one-pot reductive dehydroxylation and deprotection step significantly improves the overall efficiency of the process.

References

The Strategic Application of 3-(2-Methoxyphenyl)pyrrolidine in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of a vast array of biologically active compounds.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4] The non-planar, sp³-rich structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.[5] Among the myriad of substituted pyrrolidines, 3-(2-Methoxyphenyl)pyrrolidine emerges as a particularly valuable building block, especially in the development of agents targeting the central nervous system (CNS).

The strategic placement of the 2-methoxyphenyl group at the 3-position of the pyrrolidine ring introduces key structural and electronic features. The methoxy group can participate in hydrogen bonding and its metabolic lability can be exploited in prodrug strategies. This guide provides an in-depth exploration of the utility of this compound in the synthesis of bioactive molecules, with a focus on dopamine receptor agonists, complete with detailed synthetic protocols and an analysis of the underlying chemical principles.

Core Application: Synthesis of a Dopamine D2/D3 Receptor Agonist Precursor

A significant application of this compound lies in the synthesis of precursors for potent dopamine D2 and D3 receptor agonists. These receptors are critical targets in the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The 3-arylpyrrolidine motif is a well-established pharmacophore for dopamine receptor ligands.

The following section details a representative protocol for the N-alkylation of this compound, a key step in the elaboration of this scaffold into more complex, biologically active molecules. This transformation is fundamental to introducing substituents that can modulate receptor affinity and selectivity.

Experimental Protocol: N-Propylation of this compound

This protocol describes the synthesis of N-propyl-3-(2-methoxyphenyl)pyrrolidine, a key intermediate for more complex dopamine receptor ligands.

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier
This compoundC₁₁H₁₅NO177.241.0 g (5.64 mmol)Commercially Available
1-BromopropaneC₃H₇Br122.990.68 mL (7.33 mmol)Commercially Available
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.56 g (11.28 mmol)Commercially Available
Acetonitrile (CH₃CN)CH₃CN41.0520 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11As neededReagent Grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
BrineNaCl(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.64 mmol) and anhydrous acetonitrile (20 mL).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (1.56 g, 11.28 mmol) followed by 1-bromopropane (0.68 mL, 7.33 mmol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove potassium carbonate. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate (30 mL) and washed successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude N-propyl-3-(2-methoxyphenyl)pyrrolidine can be purified by flash column chromatography on silica gel to afford the pure product.

Diagram 1: Synthetic Pathway for N-Propylation

G start This compound reagents 1-Bromopropane, K2CO3 Acetonitrile, RT, 24h start->reagents product N-Propyl-3-(2-methoxyphenyl)pyrrolidine reagents->product caption N-Alkylation of this compound

Caption: Synthetic scheme for the N-propylation of this compound.

Structure-Activity Relationship (SAR) Insights

The N-substituent on the pyrrolidine ring plays a crucial role in determining the affinity and selectivity of the resulting compound for dopamine receptor subtypes.[3]

  • N-Alkyl Chain Length: Studies on related 3-arylpyrrolidines have shown that the length of the N-alkyl chain can significantly impact D2 and D3 receptor affinity. For instance, increasing the chain length from propyl to pentyl can alter the binding profile.

  • Introduction of Functional Groups: The N-substituent can be further functionalized to include amides, ethers, or other groups to probe interactions with the receptor's binding pocket.

The 2-methoxyphenyl group itself is a key pharmacophoric element. The position and nature of the substituent on the phenyl ring are critical for dopamine receptor activity. The methoxy group can be demethylated in vivo to the corresponding phenol, which is often the active species that interacts with the receptor.

Advanced Applications and Future Directions

The N-propyl-3-(2-methoxyphenyl)pyrrolidine intermediate can be further elaborated to synthesize a variety of bioactive molecules. For example, it can serve as a precursor for the synthesis of ligands with dual dopamine D3 receptor and μ-opioid receptor activity, which are being explored as potentially safer analgesics.[6]

Diagram 2: Workflow for Bioactive Molecule Synthesis

G cluster_0 Synthesis of Intermediate cluster_1 Elaboration to Bioactive Molecules A This compound B N-Alkylation A->B C N-Propyl-3-(2-methoxyphenyl)pyrrolidine B->C D Coupling with Pharmacophore C->D E Further Functionalization D->E F Final Bioactive Compound E->F caption General workflow from starting material to final product.

Caption: General workflow from starting material to final product.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of CNS-active compounds. Its strategic use allows for the development of potent and selective dopamine receptor ligands. The synthetic protocols and SAR insights provided in this guide offer a foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutics. The ability to readily modify the N-substituent and the inherent properties of the 3-(2-methoxyphenyl) moiety make it an attractive starting point for the design and synthesis of next-generation bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Scale-Up

Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrrolidine derivative. The pyrrolidine ring is a key structural motif in many pharmaceuticals, and mastering its synthesis is crucial for efficient drug discovery and development.[1]

This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your synthetic strategy for achieving high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on a common and effective route: the reductive amination of a suitable 1,4-dicarbonyl precursor or a related intramolecular cyclization. Reductive amination is a powerful method for forming amines from carbonyls and is widely used for creating pyrrolidine rings.[2][3]

Problem 1: Low or No Product Yield After Reductive Amination

Q: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted starting material. What are the likely causes and how can I fix it?

A: This is a common issue in reductive amination protocols. The root cause often lies in one of three areas: the imine/enamine formation, the reducing agent, or the reaction conditions.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The crucial first step is the condensation of the carbonyl and amine groups to form an imine, which is then reduced.[4][5]

    • pH is critical: Imine formation is typically fastest under weakly acidic conditions (pH 4-5).[4] Without acid, the carbonyl is not sufficiently activated. Too much acid will protonate the amine starting material, rendering it non-nucleophilic.

      • Solution: Add a mild acid catalyst, such as acetic acid (typically 5-10 mol%), to your reaction mixture. If you are using a borohydride salt of an acid, like sodium triacetoxyborohydride, this may be sufficient.

    • Water Removal: The condensation reaction produces water. According to Le Chatelier's principle, this equilibrium can be driven towards the imine by removing water.

      • Solution: For reactions run at higher temperatures, a Dean-Stark trap can be effective. For milder, one-pot reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can improve imine formation.

  • Inactive or Inappropriate Reducing Agent: The choice and quality of the hydride donor are paramount.

    • Agent Selection: Sodium borohydride (NaBH₄) can reduce the starting ketone/aldehyde, competing with the desired imine reduction.[6][7] Milder, more selective reagents are preferred.

      • Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones and aldehydes but readily reduce the protonated imine (iminium ion), minimizing side reactions.[4][5][8]

    • Reagent Decomposition: Borohydride reagents, especially NaBH(OAc)₃, can be sensitive to moisture and may degrade upon improper storage.

      • Solution: Use a freshly opened bottle of the reducing agent or a batch that has been stored in a desiccator. It is good practice to test a small amount of the reagent on a simple ketone to verify its activity.

  • Steric Hindrance: The 2-methoxyphenyl group may impart some steric hindrance, slowing down the initial nucleophilic attack.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS every few hours. A slight increase in temperature (e.g., from room temperature to 40 °C) can significantly accelerate the reaction without promoting side reactions.

Problem 2: Significant Formation of an Alcohol Byproduct

Q: I'm obtaining a good conversion, but a major byproduct appears to be the alcohol resulting from the reduction of my starting ketone. How can I improve selectivity for the desired amine?

A: This is a classic selectivity problem in reductive amination.[6] It indicates that your reducing agent is reacting faster with the carbonyl starting material than with the imine intermediate.

Potential Causes & Solutions:

  • Overly Reactive Reducing Agent: As mentioned above, NaBH₄ is a common culprit.

    • Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason.[7] It is particularly effective because it is mild and delivers the hydride to the more electrophilic iminium ion preferentially.

  • Reaction Staging: Adding all reagents at once can lead to competitive reduction.

    • Solution: Employ a two-step, one-pot approach. First, mix the carbonyl compound, amine source, and a catalytic amount of acid (like acetic acid) in the solvent (e.g., Dichloromethane - DCM or 1,2-Dichloroethane - DCE). Allow the imine to form over 1-2 hours. Then, add the reducing agent to the pre-formed imine. This ensures the concentration of the target intermediate is high before the reduction step begins.

Troubleshooting Decision Workflow

Below is a diagram to help guide your troubleshooting process for low-yield reactions.

G start Low Yield of this compound check_sm Check Starting Material Purity (TLC/NMR) start->check_sm sm_impure Purify Starting Materials (Distillation/Recrystallization) check_sm->sm_impure Impure check_imine Is Imine/Iminium Forming? (Monitor by TLC/LC-MS) check_sm->check_imine Pure sm_impure->start Re-run Reaction no_imine Optimize Imine Formation check_imine->no_imine No yes_imine Imine Forms, But Does Not Convert check_imine->yes_imine Yes add_acid Add Catalyst (e.g., Acetic Acid) no_imine->add_acid remove_h2o Add Dehydrating Agent (e.g., Molecular Sieves) no_imine->remove_h2o check_reductant Check Reducing Agent yes_imine->check_reductant add_acid->check_imine remove_h2o->check_imine reductant_bad Use Fresh/More Selective Reductant (e.g., NaBH(OAc)3) check_reductant->reductant_bad Inactive or Non-Selective reductant_ok Optimize Reaction Conditions check_reductant->reductant_ok Active & Selective reductant_bad->yes_imine increase_temp Increase Temperature/Time reductant_ok->increase_temp change_solvent Change Solvent reductant_ok->change_solvent success High Yield Achieved increase_temp->success change_solvent->success

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most effective for producing this compound?

A1: While several routes exist, including [3+2] cycloadditions and ring-closing metathesis, a highly reliable and scalable method is the intramolecular reductive amination of an N-protected γ-amino ketone .[4][9] An alternative is the intermolecular reaction between a 1,4-dicarbonyl compound and an amine.[2] The intramolecular approach often provides better control and higher yields. A typical precursor would be 4-amino-1-(2-methoxyphenyl)butan-1-one, which upon cyclization and reduction, yields the target product.

Q2: How do I choose the best reducing agent for my reductive amination?

A2: The choice of reducing agent is critical for maximizing yield and minimizing byproducts. Here is a comparison of common choices:

Reducing AgentProsConsRecommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions over ketones/aldehydes.[8] Tolerates mild acid.Moisture sensitive, more expensive. Not compatible with protic solvents like methanol.[7]Highly Recommended. The go-to reagent for one-pot reductive aminations in solvents like DCE or THF.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at neutral/weakly acidic pH.[3][5] Stable in acidic solutions.Highly toxic (releases HCN gas upon strong acidification). Waste disposal concerns.Effective, but use with caution in a well-ventilated fume hood. NaBH(OAc)₃ is a safer alternative.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Reduces aldehydes and ketones, leading to alcohol byproducts.[7] Can hydrolyze at low pH.Not ideal for one-pot synthesis. Best used if the imine is formed first and isolated, or if conditions are carefully controlled.
Catalytic Hydrogenation (H₂, Pd/C) "Green" method with high atom economy.Requires specialized high-pressure equipment. Catalyst can be pyrophoric. May reduce other functional groups.Excellent for large-scale synthesis where infrastructure exists.[10]

Q3: My final product is an oil and difficult to purify. What are the best purification strategies?

A3: this compound is often an oil at room temperature. Purification can be challenging due to its basicity and polarity.

  • Acid-Base Extraction: First, perform a liquid-liquid extraction. After the reaction, quench carefully and dilute with a non-polar organic solvent (e.g., ethyl acetate). Wash with brine to remove water-soluble impurities. To remove non-basic organic impurities, you can extract the organic layer with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

  • Column Chromatography: This is the most effective method for achieving high purity.

    • Stationary Phase: Use silica gel. Due to the basic nature of the amine, tailing can be a problem. To mitigate this, you can pre-treat the silica with triethylamine (Et₃N). A common method is to use a solvent system containing a small percentage of Et₃N (e.g., 0.5-1%) in your eluent, such as Ethyl Acetate/Hexanes.

    • Alternative: Using basic alumina as the stationary phase can also prevent tailing and lead to better separation.

  • Distillation: If scaling up, Kugelrohr or short-path distillation under high vacuum can be an effective final purification step after initial extraction or chromatography.

Experimental Protocols

Protocol 1: Synthesis via Intramolecular Reductive Amination

This protocol assumes the starting material is 4-(benzylamino)-1-(2-methoxyphenyl)butan-1-one. The benzyl group serves as a protecting group that can be removed later if the secondary amine is desired.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve amino ketone in DCE B 2. Add Acetic Acid (catalyst) A->B C 3. Stir 30 min for enamine/iminium formation B->C D 4. Add NaBH(OAc)3 in portions C->D E 5. Stir at RT for 12-24h (Monitor by TLC) D->E F 6. Quench with sat. NaHCO3 solution E->F G 7. Extract with DCM F->G H 8. Dry, concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Workflow for intramolecular reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-(benzylamino)-1-(2-methoxyphenyl)butan-1-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in portions over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, containing 0.5% triethylamine to prevent streaking) to yield 1-benzyl-3-(2-methoxyphenyl)pyrrolidine.

References

Technical Support Center: Purification of 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(2-Methoxyphenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. Here, you will find practical, in-depth answers to common issues, grounded in established chemical principles.

I. Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you might encounter during the purification of this compound. Each solution is designed to be a self-validating system, with built-in checkpoints to ensure success.

Question: My crude NMR shows a complex mixture. What is the most robust initial purification strategy?

Answer:

When faced with a complex mixture containing your target basic amine, a liquid-liquid acid-base extraction is the most powerful and efficient first step.[1][2][3] This classical technique leverages the basicity of the pyrrolidine nitrogen to selectively move your target compound from an organic solvent into an aqueous acidic phase, leaving neutral and acidic impurities behind.[4]

Underlying Principle: The Power of pH

This compound, as a secondary amine, is basic. In the presence of an acid (like 1M HCl), it will be protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in water.[1][3][4] Most organic byproducts (e.g., unreacted starting materials, coupling reagents, or solvent residues) are neutral and will remain in the organic phase.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat this extraction 2-3 times to ensure all the amine is protonated and pulled into the aqueous layer.

  • Phase Separation: Combine all aqueous layers. At this stage, your desired product is in the aqueous phase as a hydrochloride salt. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH 9-10, check with pH paper).[3] You will likely see the free amine "crash out" as an oil or solid.

  • Re-extraction: Extract the now basic aqueous layer with a fresh portion of organic solvent (EtOAc or DCM) 2-3 times. Your purified amine will now be in the organic layer.

  • Final Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Workflow Diagram: Acid-Base Extraction

G cluster_start Initial State cluster_extraction Purification Steps cluster_end Final Products Crude Crude Reaction Mixture (Target Amine, Neutral & Acidic Byproducts) in Organic Solvent (e.g., EtOAc) ExtractHCl 1. Extract with 1M HCl Crude->ExtractHCl Separate1 2. Separate Layers ExtractHCl->Separate1 Organic_Waste Organic Layer: Neutral Byproducts (Discard) Separate1->Organic_Waste Organic Phase Aqueous_Phase Aqueous Layer: Amine•HCl Salt Separate1->Aqueous_Phase Aqueous Phase Basify 3. Basify Aqueous Layer (e.g., 2M NaOH to pH 9-10) ExtractEtOAc 4. Extract with EtOAc Basify->ExtractEtOAc Separate2 5. Separate Layers ExtractEtOAc->Separate2 Dry 6. Wash, Dry, Concentrate Separate2->Dry Organic Phase Aqueous_Waste Aqueous Layer: Inorganic Salts (Discard) Separate2->Aqueous_Waste Aqueous Phase Purified_Amine Purified this compound in Organic Solvent Dry->Purified_Amine Aqueous_Phase->Basify

Caption: Decision workflow for purification via acid-base extraction.

Question: After acid-base extraction, my product still shows impurities on TLC/NMR. What's the next step?

Answer:

If impurities persist, especially those with similar basicity to your target compound, flash column chromatography is the recommended next step. However, purifying basic amines on standard silica gel can be challenging due to strong interactions between the amine and the acidic silanol groups on the silica surface.[5][6] This can lead to significant peak tailing, poor separation, and even product degradation.[5]

Strategies for Successful Amine Chromatography

To counteract the acidic nature of silica, you must modify either the stationary phase or the mobile phase.[5]

  • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[5][7] The competing base neutralizes the acidic sites on the silica, allowing your amine to elute cleanly.[5]

  • Alternative Stationary Phases: If tailing is severe, consider using a different stationary phase.[5]

    • Amine-functionalized silica: These columns have amine groups covalently bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to better peak shape.[6]

    • Basic or Neutral Alumina: Alumina is another polar stationary phase that can be used for amine purification and is available in basic, neutral, or acidic grades.[8] For this application, basic or neutral alumina would be appropriate.[8]

Recommended Protocol: Column Chromatography with Modified Eluent
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your impure product on a silica TLC plate and develop it in various ratios of an organic solvent system (e.g., 95:5 DCM:MeOH) containing ~1% triethylamine. The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Pack a flash column with silica gel using a non-polar solvent like hexanes.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample in a solvent ("wet loading").

  • Elution: Run the column with your pre-determined solvent system (e.g., a gradient of 0-10% Methanol in DCM, with a constant 1% TEA throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove completely.

ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Amine-Silica, or Basic AluminaStandard silica is acidic; alternatives are better for strongly basic compounds.[5][6]
Mobile Phase Hexane/EtOAc or DCM/MeOHStandard solvent systems for normal-phase chromatography.
Modifier 0.5-2% Triethylamine (TEA) or NH₄OHNeutralizes acidic silanol groups, preventing peak tailing and product loss.[5][7]
Loading Method Dry Loading (adsorbed onto silica)Often provides sharper bands and better separation.
Monitoring TLC with a suitable stain (e.g., ninhydrin, permanganate)Visualizes the separation of compounds in collected fractions.

II. Frequently Asked Questions (FAQs)

What are the likely byproducts in the synthesis of this compound?

The byproducts depend heavily on the synthetic route employed. Here are some common possibilities:

  • From Reductive Amination: If synthesized via reductive amination of a 1,4-dicarbonyl compound, potential impurities include unreacted starting materials, partially reduced intermediates (e.g., hydroxylamines or imines), or over-alkylated tertiary amines.[9][10]

  • From Gabriel Synthesis: If a Gabriel synthesis approach is used, impurities could include unreacted phthalimide precursors or byproducts from the deprotection step, such as phthalhydrazide if hydrazine is used.[11][12][13]

  • From Palladium-Catalyzed Hydroarylation: Syntheses involving palladium catalysis may contain residual catalyst, ligands, or homo-coupled byproducts from the aryl halide.[14][15][16]

What are the key physical properties of this compound?

Knowing the physical properties is crucial for planning purification and for characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO[17]
Molecular Weight 177.24 g/mol [17][18]
Boiling Point 275.3 ± 33.0 °C (Predicted)[19]
pKa 10.13 ± 0.10 (Predicted)[19]
Appearance Can range from a colorless to yellow oil or liquid.[20]

Note: Physical properties can vary slightly based on the source and whether the compound is the free base or a salt.

Can this compound be purified by distillation?

With a predicted boiling point of ~275 °C, distillation is possible but may require high vacuum to prevent thermal decomposition.[19] This method is most effective for removing non-volatile impurities (like salts or catalyst residues) or highly volatile impurities (like residual solvents). It is generally less effective than chromatography for separating structurally similar byproducts. A Kugelrohr apparatus is often ideal for small-scale, high-vacuum distillations of viscous oils.

My final product is a yellow oil. Is this normal?

While the pure compound is often described as a colorless to yellow oil, a dark yellow or brown color often indicates the presence of trace impurities, possibly from oxidation or residual reagents.[20] If the compound's spectral data (¹H NMR, ¹³C NMR, MS) are clean, the color may not be a concern for many applications. However, if high purity is required (e.g., for pharmaceutical use), passing the material through a short plug of silica gel or activated carbon can sometimes remove color-causing impurities.

References

Technical Support Center: Stereoselective Synthesis of 3-Aryl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-aryl-pyrrolidines. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this complex area of synthetic chemistry. The 3-aryl-pyrrolidine motif is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds that act as potent ligands for serotonin and dopamine receptors, among other biological targets.[1][2][3] However, controlling the precise three-dimensional arrangement of atoms—the stereochemistry—during their synthesis is a significant and often frustrating challenge.

This document provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for specific experimental problems. Our goal is to explain not just the what, but the why, grounding our advice in mechanistic principles to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for achieving stereoselective synthesis of 3-aryl-pyrrolidines?

There are several powerful strategies, each with its own set of advantages and challenges. The choice often depends on the available starting materials and the desired substitution pattern.

  • Palladium-Catalyzed [3+2] Cycloaddition: This is a robust method for constructing the pyrrolidine ring with high stereocontrol. It typically involves the reaction of trimethylenemethane (TMM) precursors with imines. The stereochemical outcome is heavily influenced by the choice of chiral phosphoramidite ligands.[4]

  • Palladium-Catalyzed Hydroarylation: This approach functionalizes a pre-existing pyrroline ring. A key finding is that the choice of the nitrogen protecting group is critical; N-alkyl pyrrolines tend to yield the desired hydroarylated pyrrolidines, whereas N-acyl pyrrolines often result in arylated alkene products.[1][2][3]

  • Directed C(sp³)–H Arylation: This modern technique allows for the direct functionalization of a C-H bond on the pyrrolidine ring. By installing a directing group (e.g., an aminoquinoline auxiliary at the C3 position), a palladium catalyst can be guided to a specific C-H bond (e.g., at C4), leading to excellent regio- and stereoselectivity.[5]

  • 1,3-Dipolar Cycloadditions with Azomethine Ylides: This classic and versatile method generates the pyrrolidine scaffold by reacting an azomethine ylide (often generated in situ) with an alkene. The use of chiral auxiliaries, such as N-tert-butanesulfinyl groups, can induce high diastereoselectivity, allowing for the creation of up to four stereogenic centers in a single step.[6]

  • Multi-Component Reactions: Lewis acid-catalyzed reactions, for instance using Ytterbium triflate (Yb(OTf)₃), can bring together three components—an aldehyde, an amine, and a cyclopropanediester—to form highly substituted pyrrolidines with excellent diastereoselectivity, typically favoring a cis relationship between the C2 and C5 substituents.[7][8]

  • Biocatalysis with Imine Reductases (IREDs): For certain substrates, enzymes offer a highly selective and environmentally friendly alternative. Stereocomplementary IREDs can reduce 2-aryl-substituted pyrrolines to the corresponding (R)- or (S)-pyrrolidines with outstanding enantioselectivity (>99% ee).[9]

Q2: My reaction shows poor stereoselectivity (low ee or dr). What are the most critical factors to investigate first?

Low stereoselectivity is the most common challenge. The issue almost always traces back to the catalyst-ligand-substrate interaction or the reaction conditions that govern the transition state energetics.

  • Ligand Choice: The chiral ligand is paramount. For palladium-catalyzed reactions, phosphoramidites and chiral phosphoric acids have shown great success.[4][10] A small change in the ligand's steric or electronic properties can dramatically invert or improve selectivity. It is often necessary to screen a small library of ligands.

  • Catalyst and Metal Source: The choice of metal (Pd, Rh, Ir, Cu, Au) and its precursor (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) can significantly impact both reactivity and selectivity.[10][11]

  • Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of reaction rate.

  • Solvent and Additives: The polarity of the solvent can influence the stability of the transition state. Additives, especially the base in C-H activation reactions (e.g., K₂CO₃ vs. Cs₂CO₃), can alter the reaction pathway and even promote epimerization of the product.[5]

Q3: How does the electronic nature of the aryl group (on the imine or aryl halide) affect the reaction?

The electronic properties of the aryl substituent can have a profound impact on reaction yield and, occasionally, on selectivity.

  • Electron-Withdrawing Groups (EWGs): In many cycloaddition reactions, EWGs on the dipolarophile (the alkene component) accelerate the reaction. In C-H arylation, aryl halides with EWGs often react faster.

  • Electron-Donating Groups (EDGs): In contrast, some gold-catalyzed cyclizations work best with electron-rich aryl groups, as these stabilize a cationic character in the proposed mechanism.[11] In [3+2] cycloadditions, both electron-rich and electron-deficient imines can influence product distribution and may require re-optimization of conditions.[4]

  • Impact on Selectivity: While electronics often have a larger effect on rate and yield, they can subtly influence diastereoselectivity.[12] It's crucial to re-screen conditions if you significantly change the electronics of your aryl group.

Troubleshooting Guides

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Poor Diastereo- or Enantioselectivity
  • Symptom: You've successfully formed the 3-aryl-pyrrolidine, but analysis by chiral HPLC or ¹H NMR shows a nearly 1:1 mixture of stereoisomers (low ee or dr).

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Catalyst/Ligand System The energy difference between the transition states leading to the different stereoisomers is too small. Solution: 1) Screen different chiral ligands. For Pd-catalyzed reactions, try ligands from different classes (e.g., phosphoramidites, BOX, chiral phosphoric acids).[10] 2) Change the metal precursor. For instance, Pd₂(dba)₃ has been shown to be superior to other palladium sources in certain C-H arylations, boosting both yield and enantiomeric ratio (er).[10]
Incorrect Reaction Temperature Higher temperatures provide enough thermal energy to overcome the small activation energy barrier between competing stereochemical pathways. Solution: Decrease the reaction temperature. Run a temperature screen from room temperature down to -78 °C. Monitor conversion to ensure the reaction still proceeds at a reasonable rate. Manipulating temperature can sometimes allow for selective formation of exocyclic or endocyclic products.[4]
Product Epimerization The desired stereocenter is forming but then isomerizing under the reaction conditions. This is particularly common in reactions using a strong base. Solution: 1) Use a milder or non-nucleophilic base (e.g., K₂CO₃ instead of Cs₂CO₃ or t-BuOK).[5] 2) Reduce the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3) In some cases, epimerization can be used to your advantage to convert an undesired cis isomer to a more stable trans isomer.[5]
Interference from Protecting Groups The N-protecting group can influence the conformational bias of the transition state. A bulky group like N-Boc might favor one stereochemical outcome, while a different group might favor another.[5] Solution: Experiment with different N-protecting groups (e.g., Boc, Cbz, Nosyl). Electron-deficient protecting groups can be key to preventing catalyst deactivation in Brønsted acid catalysis.[13]
Contamination (Water, Oxygen) Trace amounts of water or oxygen can poison or alter the active catalytic species, leading to a non-selective background reaction. Solution: Ensure all reagents and solvents are rigorously dried and degassed. Run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
Problem 2: Low or No Reaction Conversion
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material even after extended reaction times.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity / Poisoning The catalyst is not turning over. This could be due to impurities in the starting materials (e.g., sulfur-containing compounds) or decomposition. Solution: 1) Use high-purity, freshly opened reagents and solvents. 2) Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 3) Ensure the reaction is performed under a strict inert atmosphere, as many organometallic catalysts are air-sensitive.
Insufficient Activation The reaction conditions are not sufficient to initiate the catalytic cycle (e.g., oxidative addition in Pd catalysis). Solution: 1) Increase the reaction temperature. 2) Check the compatibility of your solvent and base. Some reactions require specific combinations to work efficiently. For example, some C-H arylations require an acid additive like PivOH.[5]
Steric Hindrance Bulky substituents on the aryl group or the pyrrolidine precursor can prevent the substrate from effectively binding to the catalyst. Solution: 1) Switch to a catalyst with a less sterically demanding ligand. 2) If possible, redesign the synthesis to install the bulky group after the key stereocenter-forming step.
Problem 3: Formation of Undesired Side Products
  • Symptom: The reaction mixture is complex, with multiple spots on TLC and a convoluted NMR spectrum, indicating the formation of byproducts in significant quantities.

Potential Cause Explanation & Troubleshooting Steps
Competing Reaction Pathways The substrates can react through alternative, undesired pathways. A classic example is the competition between desired hydroarylation and undesired Mizoroki-Heck arylation, which yields an alkene instead of a saturated pyrrolidine.[1][2] Solution: Carefully control the reaction conditions. The N-protecting group is critical here; N-alkyl groups favor hydroarylation, while N-acyl groups favor the Mizoroki-Heck pathway.[2]
Redox Side Reactions In some Pd-catalyzed reactions, redox side reactions can consume the substrate or generate species that lead to byproducts. For example, oxidation of an N-alkyl pyrroline can lead to a stable pyrrole, which can act as a hydride source and drive the desired reductive hydroarylation.[2] Solution: While sometimes detrimental, this can be harnessed. Understanding the redox potential of your system can allow you to favor the desired pathway.
Lack of Regioselectivity The aryl group is adding to the wrong position on the pyrrolidine ring. This is a common issue in C-H functionalization without a directing group. Solution: 1) Install a directing group to force the reaction to a specific site.[5] 2) Use a catalyst system known for high regioselectivity. For example, some catalyst-tuned systems can selectively alkylate at the C2 or C3 position of a pyrroline depending on whether a Co or Ni catalyst is used.[14]
Problem 4: Difficulty in Product Purification
  • Symptom: The desired product is inseparable from its stereoisomers or byproducts using standard flash chromatography, or the product decomposes on the column.

Potential Cause Explanation & Troubleshooting Steps
Product Instability Some chiral products, particularly those with boronic esters, can be prone to decomposition during standard silica gel chromatography.[12] Solution: 1) If the product is an intermediate, consider carrying it forward to the next step in crude form or after a simple workup. 2) For sensitive compounds, perform an in situ derivatization (e.g., oxidation of a boronic ester to the more stable alcohol) before purification.[12] 3) Use alternative purification methods like preparative HPLC/SFC or crystallization.[15]
Poor Separation of Stereoisomers Diastereomers or enantiomers have very similar polarities, making them difficult to separate. Solution: 1) For diastereomers, screen different solvent systems (hexanes/ethyl acetate, DCM/methanol, etc.) for column chromatography. Sometimes a small change in eluent can achieve separation. 2) For enantiomers, chiral HPLC or SFC is the standard method.[15] 3) Consider derivatizing the product with a chiral auxiliary to create diastereomers that may be separable by standard chromatography.
Visualized Workflows & Concepts
General Troubleshooting Workflow

A systematic approach is key to solving synthetic challenges. The following workflow outlines a logical progression for troubleshooting a problematic stereoselective reaction.

G Start Problem Encountered (Low Yield, Poor Selectivity, etc.) Check_Purity Verify Purity & Integrity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Atmosphere, Time) Check_Purity->Check_Conditions Optimize_Params Systematic Parameter Optimization Check_Conditions->Optimize_Params Temp_Screen Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) Optimize_Params->Temp_Screen Selectivity Issue? Change_System Re-evaluate Core Strategy Optimize_Params->Change_System No Conversion? Solvent_Screen Solvent Screen (Polar vs. Nonpolar) Temp_Screen->Solvent_Screen Base_Screen Base/Additive Screen Solvent_Screen->Base_Screen Base_Screen->Change_System No Improvement Success Problem Solved Base_Screen->Success Improved Ligand_Screen Screen Chiral Ligands Change_System->Ligand_Screen Catalyst_Screen Screen Metal Catalysts (Pd, Rh, Ir, Cu, etc.) Ligand_Screen->Catalyst_Screen Protecting_Group Modify Protecting Groups (N-Boc, N-Alkyl, etc.) Catalyst_Screen->Protecting_Group Protecting_Group->Success Improved G cluster_Catalyst Catalytic System cluster_Substrate Substrate Properties cluster_Conditions Reaction Conditions Stereo_Outcome Stereochemical Outcome (ee/dr) Catalyst Metal Center (Pd, Rh, Ir, etc.) Catalyst->Stereo_Outcome Ligand Chiral Ligand (Sterics & Electronics) Ligand->Stereo_Outcome Protecting_Group N-Protecting Group (e.g., Boc, Alkyl) Protecting_Group->Stereo_Outcome Aryl_Substituent Aryl Substituents (EDG vs. EWG) Aryl_Substituent->Stereo_Outcome Temperature Temperature Temperature->Stereo_Outcome Solvent Solvent Polarity Solvent->Stereo_Outcome Additives Additives / Base Additives->Stereo_Outcome

References

Technical Support Center: Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine scaffolds are central to a vast array of pharmaceuticals and natural products, making their efficient and selective synthesis a critical endeavor.[1][2] This guide is designed to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your synthetic efforts.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines, categorized by the synthetic methodology.

[3+2] Cycloaddition of Azomethine Ylides

This powerful method for constructing the pyrrolidine ring can sometimes be plagued by issues of stereocontrol and byproduct formation.[3][4][5]

Issue 1.1: Low Diastereoselectivity or Undesired Regioisomer Formation

  • Question: My [3+2] cycloaddition is yielding a mixture of diastereomers or regioisomers. How can I improve the selectivity?

  • Answer: Low selectivity in azomethine ylide cycloadditions often points to a small energy difference between the competing transition states.[6] Several factors can be tuned to influence this energetic landscape.

    • Causality & Expert Insights: The stereochemical and regiochemical outcome of a [3+2] cycloaddition is governed by a combination of steric and electronic factors in the transition state. The geometry of the azomethine ylide and the substitution pattern of both the ylide and the dipolarophile play a crucial role. For instance, the endo vs. exo approach of the dipolarophile to the ylide will lead to different diastereomers. Similarly, the alignment of the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) dictates the regioselectivity.

    • Troubleshooting Protocol:

      • Temperature Optimization: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) is often the first and most effective step. This can amplify the subtle energy differences between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[6]

      • Solvent Screening: The polarity of the solvent can significantly impact the stability of the transition states. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).[7] Protic solvents, in particular, can influence the transition state through hydrogen bonding.[6]

      • Catalyst/Lewis Acid Modification: If a Lewis acid is employed to activate the dipolarophile, its steric bulk and Lewis acidity can be critical. A bulkier Lewis acid may enhance facial selectivity by creating a more sterically demanding environment.[6] For metal-catalyzed reactions, the choice of ligand can dramatically influence stereoselectivity.[4][8]

      • Substrate Modification: While not always feasible, altering the steric bulk of substituents on either the azomethine ylide precursor or the dipolarophile can direct the cycloaddition towards a single isomer. For example, a bulkier protecting group on the nitrogen of the amino acid precursor can influence the facial selectivity of the ylide.[6]

Issue 1.2: Formation of Azomethine Ylide Dimers

  • Question: I am observing significant formation of a byproduct that appears to be a dimer of my azomethine ylide. What is causing this and how can I prevent it?

  • Answer: Azomethine ylide dimerization is a common side reaction, especially with unstabilized ylides or when the dipolarophile is not sufficiently reactive.

    • Causality & Expert Insights: Azomethine ylides are reactive intermediates. In the absence of a suitable dipolarophile, they can react with themselves in a [3+2] cycloaddition fashion to form a piperazine derivative. This is more prevalent at higher concentrations of the ylide.

    • Troubleshooting Protocol:

      • Slow Addition of Precursors: Instead of adding all reagents at once, slowly add the azomethine ylide precursor (e.g., the aldehyde and amino acid) to the reaction mixture containing the dipolarophile. This maintains a low instantaneous concentration of the ylide, favoring the intermolecular reaction with the dipolarophile over dimerization.

      • Increase Dipolarophile Concentration: Using a slight excess of the dipolarophile can help to outcompete the dimerization pathway.

      • Choice of Ylide Generation Method: Some methods of generating azomethine ylides are more prone to dimerization than others. For instance, thermal decarboxylation of N-substituted glycine derivatives in the presence of an aldehyde can sometimes lead to higher local concentrations of the ylide. Alternative methods, such as the desilylation of α-silylamines, might offer better control.

Diagram 1: Troubleshooting Low Diastereoselectivity in [3+2] Cycloadditions

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0 °C, -78 °C) start->temp solvent Screen Solvents (Varying Polarity) temp->solvent If no improvement end Improved Diastereoselectivity temp->end Successful catalyst Modify Catalyst/ Lewis Acid (Steric Bulk, Acidity) solvent->catalyst If no improvement solvent->end Successful substrate Modify Substrate (e.g., Protecting Groups) catalyst->substrate If no improvement catalyst->end Successful substrate->end Successful

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Aza-Michael Addition (Intramolecular)

The intramolecular aza-Michael addition is a powerful tool for the diastereoselective synthesis of substituted pyrrolidines. However, competing polymerization and lack of stereocontrol can be significant hurdles.[9][10]

Issue 2.1: Formation of Polymeric Byproducts

  • Question: My intramolecular aza-Michael reaction is producing a significant amount of insoluble, polymeric material. What is the cause and how can I favor the desired cyclization?

  • Answer: Polymerization is a common side reaction in aza-Michael additions, arising from the intermolecular reaction of the starting material instead of the desired intramolecular cyclization.

    • Causality & Expert Insights: The formation of a five-membered ring via intramolecular aza-Michael addition is generally kinetically and thermodynamically favorable. However, at high concentrations, the rate of the intermolecular reaction can become competitive, leading to the formation of linear polymers.

    • Troubleshooting Protocol:

      • High Dilution Conditions: This is the most critical parameter to control. Running the reaction at a very low concentration (e.g., 0.01 M or lower) will significantly favor the intramolecular cyclization over the intermolecular polymerization. This can be practically achieved by the slow addition of the substrate to a large volume of solvent.

      • Choice of Base: The base used to deprotonate the amine nucleophile can influence the reaction outcome. A bulky, non-nucleophilic base (e.g., DBU, proton sponge) is often preferred to minimize side reactions. The stoichiometry of the base should also be carefully controlled; in some cases, a catalytic amount is sufficient.

      • Temperature Control: While counterintuitive, in some cases, a moderate increase in temperature can favor the intramolecular cyclization due to a more favorable entropy of activation for the ring-closing step compared to the intermolecular reaction. However, this should be evaluated on a case-by-case basis, as higher temperatures can also promote other side reactions.

Issue 2.2: Poor Diastereoselectivity in the Cyclization

  • Question: The desired pyrrolidine is forming, but as a mixture of diastereomers. How can I improve the diastereoselectivity of the intramolecular aza-Michael addition?

  • Answer: The diastereoselectivity of the intramolecular aza-Michael addition is determined by the relative energies of the transition states leading to the different diastereomeric products.

    • Causality & Expert Insights: The stereochemical outcome is often dictated by the minimization of steric interactions in the cyclic transition state. The conformation of the acyclic precursor and the nature of the substituents will influence which diastereomeric transition state is lower in energy.

    • Troubleshooting Protocol:

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the acyclic precursor and the transition state geometry. Screening a variety of solvents is recommended.

      • Counterion Effects: If a metal-based catalyst or base is used, the nature of the counterion can influence the stereoselectivity through coordination effects.

      • Protecting Group Strategy: The size and nature of protecting groups on the reacting functionalities can have a profound impact on the diastereoselectivity by altering the steric environment of the transition state. For instance, a bulkier protecting group on the nitrogen atom may favor a specific approach during cyclization.

Table 1: Effect of Reaction Conditions on Diastereoselectivity in Intramolecular Aza-Michael Addition

EntrySolventBaseTemperature (°C)Diastereomeric Ratio (anti:syn)
1THFDBU2570:30
2CH2Cl2DBU2565:35
3TolueneDBU2580:20
4TolueneDBU090:10
5TolueneProton Sponge092:8

Note: This is representative data and actual results will vary depending on the specific substrate.

Reductive Amination of γ-Dicarbonyl Compounds (Paal-Knorr Synthesis followed by Reduction)

The classical Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and amines, followed by reduction, is a common route to N-substituted pyrrolidines. However, side reactions can occur in both steps.[10][11][12][13]

Issue 3.1: Formation of Furan Byproducts during Pyrrole Synthesis

  • Question: In my Paal-Knorr pyrrole synthesis, I am observing the formation of a significant amount of the corresponding furan byproduct. How can I suppress this?

  • Answer: The Paal-Knorr reaction can lead to either pyrroles or furans depending on the reaction conditions, particularly the pH.

    • Causality & Expert Insights: The reaction proceeds via the formation of a hemiaminal intermediate. Under strongly acidic conditions (pH < 3), the dehydration of the 1,4-dicarbonyl compound to form a furan can become the dominant pathway.[11][12] The pyrrole formation is favored under neutral to weakly acidic conditions.

    • Troubleshooting Protocol:

      • Control of pH: Maintain the reaction pH between 4 and 7. The use of a buffer system can be beneficial. Acetic acid is often a good choice as a catalyst.[11]

      • Amine Stoichiometry: Use a sufficient excess of the amine or ammonia to favor the formation of the nitrogen-containing intermediate over the furan-forming pathway.

      • Temperature: While higher temperatures can accelerate the reaction, they can also promote the furan-forming dehydration. Running the reaction at a moderate temperature is advisable.

Issue 3.2: Over-reduction or Incomplete Reduction to Pyrrolidine

  • Question: During the reduction of the pyrrole to the pyrrolidine, I am either seeing incomplete conversion or the formation of over-reduced byproducts. How can I optimize this step?

  • Answer: The complete and clean reduction of the aromatic pyrrole ring to a pyrrolidine requires careful selection of the reducing agent and reaction conditions.

    • Causality & Expert Insights: The aromaticity of the pyrrole ring makes it relatively resistant to reduction. Harsh reducing conditions can lead to over-reduction and cleavage of the C-N bonds. Milder conditions may result in incomplete reduction, yielding pyrroline intermediates.

    • Troubleshooting Protocol:

      • Choice of Reducing Agent:

        • Catalytic Hydrogenation: This is a common and effective method. Catalysts such as Rh/C, Ru/C, or PtO2 are often more effective than Pd/C for reducing pyrroles. The reaction may require elevated pressure and temperature.

        • Chemical Reduction: Reagents like sodium cyanoborohydride (NaBH3CN) in the presence of an acid (e.g., acetic acid) can be effective for the reduction of pyrroles to pyrrolidines.

      • Reaction Conditions for Catalytic Hydrogenation:

        • Catalyst Loading: Ensure an adequate catalyst loading (typically 5-10 mol%).

        • Hydrogen Pressure: Increasing the hydrogen pressure can often drive the reaction to completion.

        • Solvent: Acetic acid is a common solvent for the hydrogenation of pyrroles as it protonates the ring, making it more susceptible to reduction.

        • Temperature: A moderate increase in temperature may be necessary, but excessively high temperatures should be avoided to prevent side reactions.

Diagram 2: Paal-Knorr Synthesis and Potential Side Reactions

G start 1,4-Dicarbonyl Compound pyrrole Pyrrole start->pyrrole Weakly Acidic (pH 4-7) furan Furan Byproduct start->furan Strongly Acidic (pH < 3) amine Primary Amine/ Ammonia amine->pyrrole reduction Reduction pyrrole->reduction pyrrolidine Desired Pyrrolidine reduction->pyrrolidine Optimized Conditions incomplete Incomplete Reduction (Pyrroline) reduction->incomplete Mild Conditions over_reduction Over-reduction (Ring Opening) reduction->over_reduction Harsh Conditions

Caption: Key decision points in the Paal-Knorr synthesis and subsequent reduction.

Frequently Asked Questions (FAQs)

  • Q1: What are the main strategic approaches to synthesizing substituted pyrrolidines?

    • A1: The two primary strategies are the functionalization of a pre-existing pyrrolidine ring, often derived from commercially available and chiral starting materials like proline, and the de novo construction of the pyrrolidine ring from acyclic precursors through cyclization reactions. The choice of strategy depends on the desired substitution pattern and stereochemistry of the target molecule.[1]

  • Q2: How can I purify my substituted pyrrolidine from the reaction mixture, especially if it is a polar compound?

    • A2: Purification of polar pyrrolidines can be challenging.

      • Extraction: During aqueous workup, polar pyrrolidines may have significant water solubility. To minimize losses, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Saturating the aqueous layer with sodium chloride (brining out) can also improve extraction efficiency.

      • Chromatography: Standard silica gel chromatography can be effective. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, may be necessary to prevent streaking and improve the separation of basic pyrrolidines. For highly polar compounds, reverse-phase chromatography may be a better option.

      • Crystallization/Salt Formation: If the pyrrolidine is crystalline, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can induce crystallization and facilitate purification.

  • Q3: Are there any "green" or more sustainable approaches to pyrrolidine synthesis?

    • A3: Yes, there is a growing interest in developing more environmentally friendly methods for pyrrolidine synthesis. This includes the use of biocatalysis, such as imine reductases for asymmetric reductive amination, which can provide high enantioselectivity under mild conditions.[14] Additionally, solvent selection plays a crucial role, with a move towards using greener solvents or even solvent-free conditions where possible.[15][16]

References

Technical Support Center: Optimization of Reaction Conditions for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing pyrrolidine scaffolds—a core motif in a vast array of pharmaceuticals and natural products.[1][2][3] The pyrrolidine ring is a critical building block, and its efficient, selective synthesis is paramount.[2][4][5]

This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices. It is structured into two main sections: a Troubleshooting Guide for when your reaction is not performing as expected, and a Frequently Asked Questions (FAQs) section for strategic planning and optimization.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

Even the most well-designed synthetic routes can encounter obstacles. This section addresses the most common issues in pyrrolidine synthesis in a case-based, question-and-answer format.

dot

Troubleshooting_Workflow cluster_ly Potential Causes for Low Yield cluster_bp Potential Causes for By-products cluster_ps Potential Causes for Poor Selectivity cluster_cd Potential Causes for Deactivation start Problem Identified in Reaction low_yield Issue 1: Low Yield start->low_yield by_products Issue 2: By-product Formation start->by_products poor_selectivity Issue 3: Poor Stereoselectivity start->poor_selectivity catalyst_deactivation Issue 4: Catalyst Deactivation start->catalyst_deactivation ly_cause1 Incomplete Reaction low_yield->ly_cause1 Check Reaction Monitoring (TLC, LC-MS) ly_cause2 Intermediate Instability (e.g., Azomethine Ylide) low_yield->ly_cause2 Verify Anhydrous Conditions ly_cause3 Suboptimal Conditions (Temp, Concentration) low_yield->ly_cause3 Screen Parameters bp_cause1 Dehydrogenation to Pyrrole by_products->bp_cause1 High Temp / O2 present? bp_cause2 Polymerization/Oligomerization by_products->bp_cause2 Concentration too high? bp_cause3 Competing Reaction Pathways by_products->bp_cause3 Reagent/Catalyst Choice ps_cause1 Achiral Catalyst/Conditions poor_selectivity->ps_cause1 Introduce Chiral Catalyst/Auxiliary ps_cause2 Suboptimal Temperature poor_selectivity->ps_cause2 Lower Temperature ps_cause3 Incorrect Solvent Polarity poor_selectivity->ps_cause3 Screen Solvents cd_cause1 Catalyst Poisoning (Impurities) catalyst_deactivation->cd_cause1 Purify Substrates cd_cause2 Presence of Water/Air catalyst_deactivation->cd_cause2 Use Anhydrous Reagents & Inert Atmosphere

Caption: A logical workflow for troubleshooting common issues in pyrrolidine synthesis.

Issue 1: My reaction yield is unexpectedly low. What should I investigate first?

Low yield is a multifaceted problem that requires systematic investigation.

  • Symptoms: The isolated yield of the desired pyrrolidine is significantly lower than reported in the literature or expected from preliminary tests.

  • Potential Causes & Recommended Solutions:

    • Incomplete Reaction: The reaction may not have reached completion.

      • Causality: Many pyrrolidine syntheses, such as reductive aminations, involve multiple equilibrium steps (e.g., imine formation).[6] If the equilibrium is unfavorable or the reaction kinetics are slow, the conversion will be low.

      • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC), LC-MS, or GC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For equilibrium-driven reactions, removing a byproduct (like water) using molecular sieves or a Dean-Stark trap can drive the reaction to completion.[7]

    • Intermediate Instability: Key intermediates, such as azomethine ylides in [3+2] cycloadditions, can be unstable.[8]

      • Causality: Azomethine ylides are highly reactive dipoles. In the presence of moisture or other nucleophiles, they can decompose or undergo undesired side reactions before the intended cycloaddition occurs.

      • Solution: Ensure the reaction is conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[8] Generating the intermediate in situ at low temperatures can also minimize decomposition.

    • Suboptimal Reagent Stoichiometry or Concentration:

      • Causality: The relative concentrations of reactants can influence reaction rates and equilibria. For example, in reductive aminations of 1,4-dicarbonyls, an excess of the amine component is often used to favor imine formation.[9][10]

      • Solution: Experiment with varying the stoichiometry of your reagents. Running reactions at higher dilution can sometimes disfavor intermolecular side reactions that lead to polymerization.[8]

    • Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.

      • Causality: Catalyst activity is highly substrate-dependent. A catalyst that works well for one set of reactants may be inefficient for another due to steric or electronic differences.

      • Solution: Perform a catalyst screen. For instance, in metal-catalyzed cycloadditions, complexes of Copper(I) and Silver(I) have shown high efficacy.[8] For reductive aminations, iridium or ruthenium-based catalysts are powerful alternatives to traditional borohydride reagents.[1][11]

Issue 2: I'm observing significant by-product formation. How can I improve the reaction's selectivity?

By-products compete with your desired reaction pathway, consuming starting materials and complicating purification.

  • Symptoms: Multiple unexpected spots on a TLC plate or peaks in GC/LC-MS analysis.

  • Potential Causes & Recommended Solutions:

    • Dehydrogenation to Pyrroles: A common side reaction is the over-oxidation of the pyrrolidine ring to form the aromatic pyrrole.[8]

      • Causality: This is particularly prevalent in reactions run at high temperatures or when using certain metal catalysts (e.g., Palladium) that can promote dehydrogenation.[4] The thermodynamic stability of the aromatic pyrrole ring provides a strong driving force for this process.

      • Solution: Lower the reaction temperature.[8][12] If a metal catalyst is suspected, consider switching to a metal-free alternative or a less active metal center.[8] Ensure the reaction is run under an inert atmosphere to exclude air (oxygen), which can act as an oxidant.

    • Polymerization of Starting Materials: Activated alkenes used in Michael additions or cycloadditions can polymerize.

      • Causality: Electron-deficient alkenes are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

      • Solution: Introduce the activated alkene slowly to the reaction mixture to maintain a low instantaneous concentration. Lowering the reaction temperature can also significantly reduce polymerization rates.

    • Incomplete Reduction in Reductive Amination: Residual imine is a common impurity if the reduction step is incomplete.[13]

      • Causality: Some reducing agents, like NaBH₄, may not be potent enough to reduce sterically hindered or electron-poor imines completely. Furthermore, NaBH₄ can react with protic solvents like methanol, reducing its effective concentration over time.[13][14]

      • Solution: Switch to a more powerful or selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less reactive towards the carbonyl starting material and more selective for the iminium ion intermediate.[6] Alternatively, catalytic hydrogenation offers a powerful, clean reduction method.

Issue 3: My product has poor or incorrect stereoselectivity. How can I control the stereochemical outcome?

Achieving the correct stereochemistry is critical, especially in drug development.

  • Symptoms: The product is obtained as a mixture of diastereomers (low d.r.) or with low enantiomeric excess (low ee).

  • Potential Causes & Recommended Solutions:

    • Achiral Reaction Conditions: The reaction lacks a source of stereochemical information.

      • Causality: Without a chiral catalyst, reagent, or auxiliary, the reaction will proceed through transition states of similar energy for both enantiomers/diastereomers, leading to a racemic or mixed product.

      • Solution: Employ a chiral catalyst. Proline and its derivatives are highly effective organocatalysts for asymmetric Michael additions and aldol reactions leading to pyrrolidines.[8][15] For metal-catalyzed processes, use chiral ligands to create an asymmetric coordination sphere around the metal center.

    • Suboptimal Temperature: Temperature affects the energy difference between competing diastereomeric transition states.

      • Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the influence of the enthalpy term (ΔH), which often governs selectivity, is greater at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for the less-favored stereoisomer.

      • Solution: Lower the reaction temperature. This often enhances selectivity by favoring the transition state with the lowest activation energy, minimizing side reactions and favoring the desired stereoisomer.[8]

    • Solvent Effects: The solvent can influence the geometry and stability of the transition state.

      • Causality: Solvents can interact with reactants and catalysts through hydrogen bonding, dipole-dipole interactions, or steric effects, subtly altering the shape and energy of the transition state.

      • Solution: Screen a range of solvents with varying polarities. In some cases, less polar solvents may favor higher stereoselectivity by promoting a more organized, compact transition state.[8][16]

Frequently Asked Questions (FAQs)

This section provides strategic guidance on planning your pyrrolidine synthesis.

Q1: There are many ways to synthesize a pyrrolidine ring. How do I choose the best route for my target molecule?

The optimal synthetic route depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials.

Synthetic MethodStarting MaterialsKey Features & AdvantagesLimitations
[3+2] Dipolar Cycloaddition Azomethine ylides + Alkenes/AlkynesExcellent for building complex, polysubstituted pyrrolidines.[1] Can create up to four new stereocenters in one step.[1]Requires generation of often unstable azomethine ylide intermediates.[8]
Reductive Amination 1,4-Dicarbonyls (or precursors) + Primary Amines/AmmoniaA straightforward and reliable method for N-substituted pyrrolidines.[9][10] Often high-yielding.Limited by the commercial availability of substituted 1,4-dicarbonyl compounds.
Paal-Knorr Synthesis 1,4-Dicarbonyls + Primary Amines/AmmoniaA classical, simple, and often high-yielding method, typically used for pyrrole synthesis but applicable to pyrrolidines via subsequent reduction.[17][18]Can require harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[18][19]
Intramolecular Aza-Michael Addition Acyclic amine with a tethered Michael acceptorPowerful for creating specific substitution patterns. Can be rendered highly enantioselective with chiral catalysts.[20][21][22]Requires synthesis of a specific acyclic precursor, which can add steps to the overall sequence.[22]
Q2: What is the role of the solvent, and how do I select the best one?

The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence reaction rate, yield, and selectivity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent for reactions involving polar intermediates or charged species, such as the generation and reaction of ylides. Proline-catalyzed reactions often perform well in DMSO.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are often used when anhydrous conditions are critical. They can also enhance stereoselectivity by promoting more ordered transition states.[8][16] Dichloromethane is a common choice for many cycloaddition reactions.

  • Protic Solvents (e.g., Ethanol, Water): While often avoided due to potential side reactions with intermediates, some modern catalytic systems are designed to work in "greener" solvents like water.[10] For example, iridium-catalyzed reductive amination can proceed efficiently in water using formic acid as a hydrogen source.[10]

Q3: How should I approach the purification of my final pyrrolidine product?

Pyrrolidines, being basic secondary or tertiary amines, have specific properties that can be exploited for purification.

  • Acid-Base Extraction: This is a powerful first-line technique.

    • Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid (e.g., 1M HCl). The basic pyrrolidine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the free amine back into an organic solvent.[13][23]

  • Distillation: For thermally stable and relatively volatile pyrrolidines, distillation is an excellent method for bulk purification.

    • Causality: This method separates compounds based on boiling point. Vacuum distillation is often employed to reduce the required temperature and prevent thermal decomposition.[24][25]

    • Challenge: Water can be a difficult impurity to remove. Pyrrolidine itself does not form an azeotrope with water, but the separation can still be problematic.[24] Azeotropic distillation with a solvent like hexane has been used, though it can be time-consuming.[24]

  • Column Chromatography: This is the most common method for purifying complex, non-volatile pyrrolidine derivatives.

    • Technique: Use silica gel as the stationary phase. Because pyrrolidines are basic, they can streak on acidic silica. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) to the eluent.

Experimental Protocol: Catalyst Screening for a [3+2] Cycloaddition Reaction

This protocol provides a framework for optimizing a key pyrrolidine synthesis by screening different catalysts.

Objective: To identify the most effective catalyst for the [3+2] cycloaddition between an amino ester (as the azomethine ylide precursor) and an electron-deficient alkene.

dot

Protocol_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Reaction & Monitoring cluster_analysis 4. Work-up & Analysis prep1 Dry Solvents & Glassware prep2 Prepare Stock Solutions: - Amino Ester - Alkene - Catalysts (e.g., Cu(I), Ag(I), L-Proline) prep1->prep2 setup1 To separate vials, add: - Amino Ester solution - Alkene solution - Catalyst solution (one per vial) prep2->setup1 setup2 Seal vials under inert atmosphere (N2 or Ar) setup1->setup2 run1 Stir reactions at controlled temperature (e.g., 25 °C) setup2->run1 run2 Monitor progress at intervals (e.g., 2, 8, 24h) via TLC run1->run2 analysis1 Quench reactions (e.g., with sat. aq. NH4Cl) run2->analysis1 analysis2 Extract with organic solvent analysis1->analysis2 analysis3 Analyze crude mixture via LC-MS or 1H NMR for conversion analysis2->analysis3

Caption: A streamlined workflow for catalyst screening in pyrrolidine synthesis.

Methodology:

  • Reagent Preparation:

    • Ensure all glassware is oven- or flame-dried.

    • Use anhydrous solvents for all solutions.

    • Prepare stock solutions of your amino ester, alkene dipolarophile, and each catalyst to be tested (e.g., CuOAc, AgOAc, L-Proline) in the chosen reaction solvent (e.g., Toluene or CH₂Cl₂).

  • Reaction Setup (in parallel):

    • In a series of labeled reaction vials equipped with stir bars, add the amino ester and alkene stock solutions.

    • To each vial, add a different catalyst stock solution. Include a "no catalyst" control.

    • Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Place all vials in a temperature-controlled stirring block (e.g., at 25 °C).

    • Allow the reactions to stir for a set period (e.g., 24 hours).

  • Monitoring & Work-up:

    • Monitor the progress of each reaction periodically by TLC to observe the consumption of starting materials and the formation of the product.[8]

    • Upon completion, quench the reactions by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3x).

    • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Analysis:

    • Analyze a small aliquot of each crude product mixture by ¹H NMR or LC-MS to determine the relative conversion for each catalyst.

    • The catalyst that provides the highest conversion to the desired pyrrolidine product under these conditions is identified as the optimal choice for further optimization and scale-up.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and longevity in this critical synthetic process. Pyrrolidine and its derivatives are key structural motifs in numerous pharmaceuticals, making their efficient synthesis paramount.[1][2][3] Catalytic routes, including reductive amination and asymmetric hydrogenation, are often employed, but catalyst deactivation can significantly impede these processes, leading to decreased yields, loss of stereoselectivity, and increased production costs.[4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter. We will delve into the root causes of catalyst deactivation and offer field-proven solutions to maintain optimal catalyst performance.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to address specific problems encountered during pyrrolidine synthesis.

Issue 1: Rapid Loss of Catalytic Activity

Q1: My reaction has stopped prematurely, or the conversion rate has plummeted. What are the likely causes for this sudden catalyst deactivation?

A1: A rapid loss of activity often points to catalyst poisoning or severe fouling. Identifying the root cause is crucial for remediation.

Potential Cause 1: Catalyst Poisoning Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[6]

  • Identification:

    • Sudden drop in activity: A sharp decrease in reaction rate is a classic symptom.[4]

    • New reagent batch: The issue often coincides with the introduction of a new batch of starting material, solvent, or gas.[4]

    • Analysis: Elemental analysis of the spent catalyst can reveal the presence of common poisons like sulfur, phosphorus, or nitrogen-containing compounds.[4][7]

  • Solutions:

    • Purify Reactants: Ensure all starting materials and solvents are of high purity. Purification methods like distillation or chromatography may be necessary.

    • Gas Purification: Use high-purity hydrogen or an inert gas source with an in-line purifier to remove trace contaminants.[4]

    • Scavengers: In some cases, adding a scavenger to the reaction mixture can remove the poison before it reaches the catalyst.

Potential Cause 2: Intense Gum Formation (Fouling/Coking) This involves the deposition of polymeric or tar-like substances on the catalyst surface, physically blocking the active sites.[6][7][8]

  • Identification:

    • Visual Inspection: The spent catalyst may appear discolored or coated with a tar-like residue.

    • Reaction Conditions: This is more common in reactions involving nitro-compounds, such as the reduction of nitromethylene pyrrolidine.[7]

  • Solutions:

    • Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.

    • Solvent Selection: Choosing a solvent that can dissolve potential coke precursors can be beneficial.

    • Catalyst Regeneration: Controlled oxidation can burn off carbonaceous deposits (see regeneration section below).[4]

Issue 2: Gradual Decline in Catalyst Performance Over Time

Q2: I'm observing a slow but steady decrease in yield and/or enantioselectivity over several reaction cycles. What's causing this gradual deactivation?

A2: A gradual decline in performance is often indicative of thermal degradation (sintering), metal leaching, or product inhibition.

Potential Cause 1: Thermal Degradation (Sintering) At elevated temperatures, small metal particles on the catalyst support can agglomerate into larger ones, reducing the active surface area.[4][6]

  • Identification:

    • High Temperatures: Occurs in reactions run at high temperatures.[4]

    • Characterization: Techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) on the spent catalyst will show an increase in metal particle size.[4]

  • Solutions:

    • Temperature Control: Operate the reaction within the catalyst's recommended temperature range.

    • Catalyst Support: Use catalysts on thermally stable supports.[4]

    • Sintering is generally irreversible.

Potential Cause 2: Metal Leaching The active metal dissolves from the support into the reaction medium, leading to an irreversible loss of catalyst.[4]

  • Identification:

    • Filtrate Analysis: Inductively Coupled Plasma (ICP) analysis of the reaction filtrate will show the presence of the catalytic metal.[4]

  • Solutions:

    • Solvent Choice: Select a solvent that minimizes metal dissolution.[4]

    • Catalyst Immobilization: Employ catalysts with stronger metal-support interactions.[4]

    • Leaching is typically irreversible. [4]

Potential Cause 3: Product Inhibition The pyrrolidine product, being a Lewis base, can coordinate to the metal center of the catalyst, blocking active sites.[4][7]

  • Identification:

    • Rate Decrease with Conversion: The reaction rate slows down as the product concentration increases.

    • Known Issue: This is a recognized problem in asymmetric hydrogenations catalyzed by transition metals.[4]

  • Solutions:

    • Continuous Removal: If feasible, continuously remove the product from the reaction mixture.

    • Catalyst Modification: In some cases, modifying the catalyst or ligand can reduce its affinity for the product.

Issue 3: Loss of Enantioselectivity in Asymmetric Synthesis

Q3: My asymmetric synthesis is producing a product with decreasing enantiomeric excess (ee). What could be the cause?

A3: A drop in enantioselectivity points towards issues with the chiral ligand or the presence of racemizing agents.

Potential Cause 1: Ligand Degradation The chiral ligand that imparts stereocontrol can degrade under the reaction conditions.[4]

  • Identification:

    • Decreasing ee: A consistent drop in ee over time or with catalyst reuse is a key indicator.[4]

    • Byproduct Analysis: Analysis of the reaction mixture may reveal ligand decomposition products.[4]

  • Solutions:

    • Milder Conditions: Optimize temperature and pressure to minimize stress on the ligand.[4]

    • Robust Ligand: Select a chiral ligand known for its stability under your reaction conditions.[4]

Potential Cause 2: Presence of Racemizing Agents Trace amounts of acids or bases can cause the chiral product to racemize.[4]

  • Identification:

    • Inconsistent ee: Erratic ee values between batches can be a sign.[4]

    • Workup Issues: The ee of the isolated product decreases during the workup or purification steps.[4]

  • Solutions:

    • Neutral Workup: Ensure that all workup and purification procedures are conducted under neutral pH conditions.[4]

    • High-Purity Reagents: Use solvents and reagents that are free from acidic or basic impurities.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation.

G start Catalyst Performance Issue check_activity Rapid or Gradual Deactivation? start->check_activity rapid Rapid Deactivation check_activity->rapid Rapid gradual Gradual Deactivation check_activity->gradual Gradual check_poisoning Check for Poisons (Elemental Analysis, New Reagents) rapid->check_poisoning check_fouling Check for Fouling (Visual Inspection) rapid->check_fouling check_sintering Check for Sintering (TEM/XRD, High Temp) gradual->check_sintering check_leaching Check for Leaching (ICP of Filtrate) gradual->check_leaching check_inhibition Check for Product Inhibition (Kinetics) gradual->check_inhibition solution_poison Purify Reagents/Gas check_poisoning->solution_poison solution_fouling Optimize Conditions/Regenerate check_fouling->solution_fouling solution_sintering Control Temperature (Irreversible) check_sintering->solution_sintering solution_leaching Change Solvent (Irreversible) check_leaching->solution_leaching solution_inhibition Remove Product/Modify Catalyst check_inhibition->solution_inhibition

Caption: A decision-making workflow for diagnosing catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in pyrrolidine synthesis?

A1: The choice of catalyst depends on the synthetic route. For reductive amination, common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[7] For asymmetric hydrogenation of pyrrole precursors, chiral ruthenium and rhodium complexes, such as those with BINAP or PhTRAP ligands, are frequently employed.[4]

Q2: Can the pyrrolidine product itself poison the catalyst?

A2: Yes, this is a known phenomenon called product inhibition.[4] The nitrogen atom in the pyrrolidine ring has a lone pair of electrons, making it a Lewis base. This can allow it to coordinate strongly to the acidic metal center of the catalyst, blocking active sites and preventing the substrate from binding.[4][7]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: The feasibility of regeneration depends on the deactivation mechanism.

  • Coking/Fouling: Deactivation due to carbon deposition can often be reversed. A common procedure for carbon-supported catalysts involves washing with a solvent, followed by controlled oxidation in air or diluted oxygen at elevated temperatures (e.g., 200-400 °C) to burn off the coke, and then a final reduction step.[4]

  • Poisoning: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent may restore some activity. For strongly bound poisons, regeneration is more challenging and may require specific chemical treatments.[4]

  • Sintering and Leaching: These mechanisms are generally considered irreversible as they involve a physical change in the catalyst's structure or loss of the active metal.[4]

Q4: How important is water content in pyrrolidine synthesis?

A4: Water can be highly detrimental. In some catalytic systems, even trace amounts of water can lead to catalyst deactivation.[5][9] For example, in the synthesis of N-vinyl pyrrolidone, water can promote a ring-opening side reaction, deactivating the catalyst.[9] It is crucial to use anhydrous conditions and dry solvents for many pyrrolidine syntheses.[5]

Q5: What analytical techniques are useful for characterizing a deactivated catalyst?

A5: A variety of techniques can provide insight into the cause of deactivation:

  • Elemental Analysis: To detect the presence of poisons like sulfur or phosphorus.[4]

  • Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD): To observe changes in metal particle size due to sintering.[4]

  • Inductively Coupled Plasma (ICP) Spectroscopy: To quantify metal leaching into the reaction solution.[4]

  • Thermogravimetric Analysis (TGA): To determine the amount of coke deposited on the catalyst surface.

  • Surface Area Analysis (e.g., BET): To measure changes in the catalyst's surface area.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration (for Coking/Fouling)

This protocol is a general guideline for regenerating a carbon-supported noble metal catalyst (e.g., Ru/C, Pd/C) deactivated by carbonaceous deposits. Caution: Always refer to the manufacturer's specific recommendations for your catalyst. Noble metal catalysts can be pyrophoric.

  • Solvent Washing: Transfer the spent catalyst to a suitable vessel under an inert atmosphere. Wash the catalyst multiple times with the solvent used in the reaction to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until all solvent is removed.

  • Oxidation (Coke Removal):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a controlled flow of a dilute oxidizing agent (e.g., 1-5% O₂ in N₂).

    • Slowly ramp the temperature to the target oxidation temperature (typically 200-400 °C) to avoid catalyst sintering.[4] Hold at this temperature until carbon removal is complete (can be monitored by analyzing the off-gas for CO₂).

  • Reduction (Re-activation):

    • After cooling under an inert atmosphere, re-activate the catalyst by heating it under a flow of hydrogen gas according to the manufacturer's protocol.

Data Presentation

Table 1: Troubleshooting Summary for Catalyst Deactivation

Symptom Potential Cause Diagnostic Method(s) Reversibility Primary Solution(s)
Rapid activity lossPoisoningElemental Analysis, Reagent Batch TrackingPotentially ReversiblePurify all reactants and gases.[4]
Rapid activity lossFouling/CokingVisual Inspection, TGAReversibleOptimize conditions, Regenerate via oxidation.[4][7]
Gradual activity lossSinteringTEM, XRDIrreversibleOperate at lower temperatures.[4]
Gradual activity lossLeachingICP of filtrateIrreversibleChange solvent, Use strongly anchored catalyst.[4]
Decreasing ee%Ligand DegradationByproduct analysis (e.g., HPLC, NMR)IrreversibleUse milder conditions, Select a more robust ligand.[4]
Inconsistent ee%Racemizing AgentspH measurement, Product stability testsReversibleUse high-purity reagents, Ensure neutral workup.[4]

Visualization of Deactivation Mechanisms

G cluster_0 Active Catalyst cluster_1 Deactivated Catalyst cluster_poison Poisoning cluster_foul Fouling cluster_sinter Sintering A Active Site P1 Poison F Coke/Polymer Layer S Large Particle B Active Site P2 Poison C Active Site P3 Poison

Caption: Common mechanisms of heterogeneous catalyst deactivation.

References

troubleshooting poor diastereoselectivity in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in their synthetic routes. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve complex stereochemical problems. This resource is structured in a question-and-answer format to directly address the issues you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor diastereoselectivity in pyrrolidine synthesis?

Poor diastereoselectivity is generally not a result of a single failed parameter but rather a combination of factors that lower the energy difference between the transition states leading to the different diastereomers. The most common root causes include:

  • Suboptimal Reaction Temperature: The reaction may be running at a temperature too high to differentiate between the slightly different activation energies of the competing diastereomeric transition states.

  • Incorrect Solvent Choice: The solvent can influence the stability and conformation of reactants and transition states through polarity and specific interactions (e.g., hydrogen bonding), thereby altering the stereochemical outcome.[1]

  • Ineffective Catalyst or Ligand System: In catalyzed reactions, the chiral environment created by the catalyst-ligand complex is paramount for inducing selectivity. An inappropriate ligand or catalyst can fail to create a sufficiently biased environment.[2][3]

  • Steric and Electronic Mismatch: The inherent steric bulk or electronic properties of your substrates may favor a transition state that leads to the undesired diastereomer or may not provide a strong bias for either pathway.

  • Presence of Impurities: Water, acid, or base impurities can interfere with the catalytic cycle or alter the nature of the reacting species, leading to a loss of selectivity.[4]

Q2: My 1,3-dipolar cycloaddition is giving a nearly 1:1 mixture of diastereomers. Where do I start troubleshooting?

A 1:1 diastereomeric ratio (d.r.) is a common and frustrating problem, often seen in [3+2] cycloadditions of azomethine ylides. It indicates that the transition states leading to your two diastereomers are nearly isoenergetic. A logical, stepwise approach is crucial.

Below is a workflow designed to efficiently diagnose the issue. Start with the most impactful and easily modifiable parameters first.

G cluster_0 Troubleshooting Workflow for Poor Diastereoselectivity start Problem: Poor d.r. (~1:1) temp Step 1: Lower Temperature Run at 0°C, -20°C, then -78°C. start->temp Easiest to change solvent Step 2: Screen Solvents Vary polarity (e.g., Toluene, THF, CH2Cl2, CH3CN). temp->solvent Moderate effort catalyst Step 3: Modify Catalyst/Ligand (For catalyzed reactions) Change ligand, check catalyst loading. solvent->catalyst If applicable substrate Step 4: Substrate Modification Change protecting group (e.g., Boc, Cbz, Ts). Consider a chiral auxiliary. catalyst->substrate Most effort check Evaluate d.r. Is selectivity > 5:1? substrate->check success Success: Proceed with optimized conditions. check->success Yes reassess Re-evaluate Reaction Mechanism Consider alternative synthetic route. check->reassess No

Caption: A stepwise troubleshooting workflow for poor diastereoselectivity.

Troubleshooting Guide: Reaction Parameters

Q3: How exactly does lowering the reaction temperature improve diastereoselectivity?

Lowering the temperature is often the most effective initial step. The relationship between the ratio of products and the activation energies of the competing pathways is described by the Eyring equation. In essence, for a reaction to be selective, there must be a sufficient difference in the free energy of activation (ΔΔG‡) between the two transition states.

Causality: As you lower the temperature (T), the thermal energy (kBT) available to the system decreases. Molecules have less energy to overcome activation barriers. The small energy difference between the two diastereomeric transition states becomes more significant relative to the total thermal energy. Consequently, the reaction is more likely to proceed through the lower-energy transition state, enhancing the diastereomeric ratio.[5]

Protocol: Temperature Screening

  • Baseline: Ensure your baseline reaction (e.g., room temperature) is reproducible.

  • First Screen (0 °C): Set up the reaction in an ice/water bath. Monitor for conversion, as the reaction rate will decrease.

  • Second Screen (-20 °C to -40 °C): Use a cryo-cooler or a dry ice/acetonitrile bath.

  • Third Screen (-78 °C): Use a dry ice/acetone bath. This is a standard for maximizing selectivity, but be prepared for significantly longer reaction times.[5]

  • Analysis: Carefully determine the d.r. at each temperature by ¹H NMR or HPLC and plot it against temperature to find the optimal balance between selectivity and reaction time.

Q4: I've tried various solvents, but the results are inconsistent. Is there a general rule for how solvent polarity affects diastereoselectivity?

There is no universal rule, as the effect is highly system-dependent. However, the solvent's role is primarily to stabilize or destabilize the transition states.

Expertise & Experience:

  • Polar Aprotic Solvents (e.g., CH₃CN, DMF): These solvents can stabilize charged or highly polar transition states. In some cycloadditions, this can lead to a more asynchronous, stepwise mechanism, potentially eroding stereoselectivity.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents often favor more compact, organized transition states to minimize unfavorable interactions with the solvent. This can sometimes enhance the influence of intramolecular steric and electronic effects, leading to higher selectivity. For instance, copper-promoted carboamination reactions showed optimal yields in xylenes over more polar solvents like DMF.[6][7]

  • Protic Solvents (e.g., EtOH, H₂O): These should be used with caution unless part of a specific protocol (e.g., certain proline-catalyzed reactions). They can interfere with Lewis acidic catalysts and metal-ligand complexes. However, in some cases, water has been shown to improve selectivity in organocatalyzed aldol reactions.[8]

Trustworthiness through Self-Validation: When screening solvents, always use freshly distilled, anhydrous solvents to eliminate impurities like water or acid as a variable.[4] Run a control reaction in your original solvent alongside the new ones to ensure comparability.

Solvent ClassExample(s)General Impact on Transition State (TS)Potential Effect on d.r.
Nonpolar Aprotic Toluene, Hexane, CCl₄Favors compact, less polar TSOften increases selectivity by amplifying substrate-based steric effects.
Ethereal THF, Diethyl EtherModerately polar, coordinatingSystem-dependent; can coordinate to metal catalysts, altering selectivity.
Halogenated CH₂Cl₂, CHCl₃Moderately polar, non-coordinatingCommon choice, often provides a good balance of solubility and selectivity.
Polar Aprotic CH₃CN, DMF, DMSOStabilizes polar or charged TSCan decrease selectivity by favoring more asynchronous or open transition states.[1]
Q5: My reaction is metal-catalyzed, and selectivity is poor. Should I blame the metal, the ligand, or something else?

In a metal-catalyzed asymmetric reaction, the ligand is the primary source of chirality and, therefore, the primary determinant of selectivity. The metal acts as a scaffold, but the ligand's geometry dictates the three-dimensional space in which the reaction occurs.

Authoritative Grounding: Research has shown that catalyst control can be so precise as to completely switch diastereoselectivity. For example, in dirhodium-catalyzed C-H amination to form pyrrolidines, Rh₂(OAc)₄ favored the trans-product, while a chiral dirhodium catalyst with a different ligand, Rh₂(S-tert-PTTL)₄, favored the cis-product.[2] Similarly, copper(I) complexes with different ligands have been used to diastereodivergently generate either exo or endo spirocyclic pyrrolidines.[3]

Troubleshooting Steps for Catalytic Systems:

  • Check Ligand Purity: Ensure the chiral ligand is enantiomerically pure. Even small amounts of the other enantiomer can lead to a significant drop in selectivity.

  • Vary the Ligand: If using a standard ligand (e.g., a BOX or Phosferrox type), try a variant with different steric bulk on the ancillary groups (e.g., switch from t-Bu to Ph). This alters the shape of the chiral pocket.[3]

  • Optimize Metal:Ligand Ratio: The optimal ratio is not always 1:1. For some copper-catalyzed 1,3-dipolar cycloadditions, moving from a 1:1 to a 1.1:1 ligand-to-metal ratio caused the enantiomeric excess (a related concept) to drop significantly, indicating the formation of less selective off-cycle catalysts.[9]

  • Check Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to the formation of dimeric or aggregated catalyst species that have lower selectivity. Perform a screen from 1 mol% to 20 mol%.

Troubleshooting Guide: Substrate & Reagents

Q6: Could the protecting group on my amine be influencing the stereochemical outcome?

Absolutely. The protecting group is not merely a passive spectator; it is an integral part of the substrate that exerts significant steric and electronic influence on the transition state.

Causality:

  • Steric Bulk: A large, bulky protecting group (like a triphenylmethyl (Tr) or a bulky carbamate) will sterically disfavor any transition state where it must approach other bulky groups on the dipolarophile or catalyst. This can be used to effectively block one face of the molecule.

  • Coordinating Ability: Some protecting groups can coordinate to the metal catalyst. For example, a carbamate (like Boc or Cbz) has a carbonyl oxygen that can act as a Lewis base. This coordination can lock the substrate into a specific conformation relative to the catalyst, enhancing selectivity. In contrast, a non-coordinating group like a tosyl (Ts) group will not have this effect.

  • Electronic Effects: Electron-withdrawing protecting groups can influence the electronics of the reacting components, for instance, by altering the HOMO-LUMO energies of a dipole.[10]

A study on the synthesis of 2,5-disubstituted pyrrolidines found that the choice of nitrogen protecting group could control the cis/trans selectivity. Carbamates favored the formation of cis-pyrrolidines, while a benzamide group favored the trans isomer.[11]

G cluster_0 Protecting Group Influence on Transition State cluster_1 Scenario 1: Bulky PG cluster_2 Scenario 2: Coordinating PG cluster_3 Scenario 3: Non-Coordinating PG TS Transition State Reactant A (with N-PG) approaches Reactant B Outcome Diastereomeric Outcome TS->Outcome BulkyPG Bulky PG (e.g., Trityl) - High steric hindrance - Blocks one face BulkyPG->TS:f1 Steric Clash (High Energy TS) CoordPG Coordinating PG (e.g., Boc) - Can bind to metal catalyst - Locks conformation CoordPG->TS:f1 Rigid Conformation (Favors one TS) NonCoordPG Non-Coordinating PG (e.g., Tosyl) - Less conformational restriction - Relies on other effects NonCoordPG->TS:f1 Flexible Approach (Lower Selectivity)

Caption: Logical relationship of N-protecting groups to transition state energy.

References

identifying and removing common impurities in 3-(2-Methoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(2-Methoxyphenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

The impurity profile of this compound is intrinsically linked to its synthetic route. Common methods for synthesizing 3-aryl-pyrrolidines can introduce specific impurities.[1][2][3] Understanding the synthesis is the first step in troubleshooting purity issues.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like 2-bromoanisole, pyrrolidinones, or protected pyrrolidine derivatives.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium or Rhodium complexes) or reagents from steps like N-protection or deprotection (e.g., Boc-anhydride, trifluoroacetic acid) can persist.[4][5]

  • Byproducts of the Main Reaction: Side reactions are a frequent source of impurities. For instance, in palladium-catalyzed arylations, homo-coupling of the aryl halide can occur.[2] In reductions of pyrrolidinones, incomplete reduction can leave behind the corresponding lactam.

  • Isomeric Impurities: Depending on the synthetic strategy, regioisomers (e.g., 3-(3-methoxyphenyl)pyrrolidine or 3-(4-methoxyphenyl)pyrrolidine) could be formed if the starting materials are not isomerically pure.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or oxidative environments, could lead to degradation.

Troubleshooting Guide: Impurity Identification & Removal

This section provides a systematic approach to identifying and eliminating common impurities.

Q2: My initial purity analysis by HPLC shows several unexpected peaks. How can I identify them?

A multi-pronged analytical approach is crucial for unambiguous impurity identification.

Step 1: Preliminary Characterization with HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is often the first pass for purity assessment.[6][7][8][9]

  • Expertise & Experience: A gradient method using a C18 column is a robust starting point for separating compounds of varying polarities. The methoxyphenyl group and the pyrrolidine ring's polarity allow for good retention and separation on reversed-phase columns.

  • Trustworthiness: Run a blank gradient (mobile phase only) to identify system peaks. Spike your sample with anticipated starting materials to confirm their retention times.

Experimental Protocol: Initial HPLC Purity Screen

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 274 nm

Step 2: Structural Elucidation with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • LC-MS: Coupling your HPLC to a mass spectrometer provides molecular weight information for each peak, offering significant clues to their identities.[9]

  • GC-MS: For volatile or semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[10][11][12]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for definitive structural elucidation.[13][14][15] For unknown impurities, it may be necessary to isolate them via preparative HPLC before NMR analysis. 1H NMR can reveal the presence of related aromatic isomers or changes to the pyrrolidine ring, while 13C NMR provides information on the carbon skeleton.

Q3: I've identified an impurity. What is the best method to remove it?

The choice of purification method depends on the nature of the impurity and the scale of your work.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a crystalline solid.[16]

  • Expertise & Experience: The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains soluble at all temperatures.

  • Trustworthiness: A successful recrystallization should yield a product with a sharper melting point and improved purity by HPLC.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of your impure this compound in several test tubes.

  • Add a few drops of a single solvent (e.g., isopropanol, ethyl acetate, toluene, or a hexane/ethyl acetate mixture) to each tube.

  • Heat the tubes with agitation until the solid dissolves.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe which solvent system yields a good recovery of crystalline material.

Method 2: Flash Column Chromatography

For removing significant quantities of impurities or for purifying oils, flash column chromatography is the method of choice.[17][18]

  • Expertise & Experience: The polarity of the eluent is critical. For this compound, which has both polar (amine) and non-polar (aromatic ring) character, a gradient elution is often most effective. A common stationary phase is silica gel.

  • Trustworthiness: Monitor the fractions by Thin Layer Chromatography (TLC) or a rapid HPLC method to ensure proper separation and to pool the correct fractions.

Experimental Protocol: Silica Gel Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). A small amount of triethylamine (0.5%) can be added to prevent peak tailing of the amine on the acidic silica.
Sample Loading Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
Elution Run the gradient, collecting fractions.
Analysis Analyze fractions by TLC or HPLC and combine pure fractions.

Visualization of Workflows

Diagram 1: Impurity Identification Workflow

This diagram outlines the logical steps for identifying unknown peaks in your sample.

Impurity_Identification start Initial Sample with Unknown Peaks hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis hplc->lcms Provides MW gcms GC-MS Analysis (for volatile impurities) hplc->gcms prep_hplc Preparative HPLC Isolation lcms->prep_hplc If unknown nmr NMR Spectroscopy (1H, 13C, etc.) prep_hplc->nmr identified Impurity Structure Identified nmr->identified Confirms Structure

Caption: A workflow for the systematic identification of impurities.

Diagram 2: Purification Method Selection

This decision tree guides the selection of an appropriate purification technique.

Purification_Selection start Crude this compound is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Amorphous) purity_check Check Purity (HPLC) recrystallize->purity_check final_product Pure Product chromatography->final_product purity_check->chromatography Purity <98% purity_check->final_product Purity >98%

Caption: A decision-making guide for selecting a purification method.

References

Technical Support Center: Strategies to Control Regioselectivity in Pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrrolidine functionalization. This guide is designed to provide in-depth, practical solutions to common challenges in controlling regioselectivity during the chemical modification of pyrrolidine rings. As a Senior Application Scientist, my goal is to translate complex mechanistic principles into actionable experimental strategies.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My C-H arylation of an N-Boc protected pyrrolidine is giving me a mixture of C2 and C5 isomers. How can I favor functionalization at a single position?

This is a classic challenge in pyrrolidine chemistry. The α-protons at C2 and C5 are often electronically similar, leading to mixtures of products. The key to achieving high regioselectivity lies in leveraging subtle steric and electronic differences through the strategic choice of directing groups and reaction conditions.

Causality: The regioselectivity in C-H functionalization of N-Boc pyrrolidine is governed by the mechanism of the C-H activation step. In many palladium-catalyzed systems, this proceeds via a concerted metalation-deprotonation (CMD) pathway. The transition state of this step is sensitive to steric hindrance.

Troubleshooting Steps:

  • Introduce a Directing Group: The most robust strategy is to install a directing group on the pyrrolidine nitrogen. For α-functionalization, a picolinamide or related N-containing aromatic group can chelate to the metal catalyst, directing activation to the proximal C-H bond. For more remote functionalization, see the sections below on C3 and C4 functionalization.

  • Steric Control without a Directing Group:

    • Bulky N-Protecting Groups: While N-Boc is common, employing an even bulkier protecting group can sometimes introduce enough steric bias to favor functionalization at the less hindered α-position, if one exists.

    • Substrate Pre-functionalization: If your pyrrolidine is already substituted, the existing substituent will exert a strong steric influence, often directing functionalization to the trans C-H bond.

  • Ligand Modification: In transition metal-catalyzed reactions, the ligands on the metal play a crucial role. Bulky ligands can enhance selectivity by amplifying the steric differences between the C2 and C5 positions.

FAQ 2: I am attempting a C4-arylation using a C3-directing group, but I am getting significant C2-arylation as a side product. What is causing this and how can I improve C4 selectivity?

This is a common issue when targeting the less activated C4 position. The C2 position is often considered more electronically activated due to the adjacent nitrogen atom.[1][2] Achieving high C4 selectivity requires a carefully designed system that overrides this inherent reactivity.

Causality: The regioselectivity is determined by the formation of the palladacycle intermediate.[3] While the C2 position is electronically favored, a well-chosen directing group at C3 can force the catalyst to form a more stable six-membered palladacycle involving the C4-H bond, rather than a less stable five-membered palladacycle with the C2-H bond.

Troubleshooting Strategy:

  • Optimizing the Directing Group: The 8-aminoquinoline (AQ) amide is a powerful directing group for this transformation.[1][2][4] Recent studies have shown that a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group can offer improved rates and yields.[3]

  • The Role of the N-Protecting Group: A bulky N-protecting group, such as N-Boc, can sterically hinder the C2 position, further disfavoring the formation of the C2-palladacycle and promoting C4-arylation.[1][2]

  • Base and Additives: The choice of base is critical. While silver salts were initially used, silver-free conditions employing bases like K₂CO₃ have been developed.[1][2][4] Additives like pivalic acid (PivOH) can also play a role in catalyst turnover.[3]

FAQ 3: My catalyst-controlled reaction is not giving the expected regioselectivity. For example, I am trying to achieve C3-alkylation of a 3-pyrroline but am getting the C2-isomer.

This points to the critical role of the catalyst and ligand in determining the reaction pathway. In many cases, different metal catalysts can steer the reaction towards different regioisomers from the same starting material.[5]

Causality: The choice of metal (e.g., cobalt vs. nickel) and the chiral ligand (e.g., bisoxazoline variants) dictates the mechanism.[5] For instance, in the hydroalkylation of 3-pyrrolines, a cobalt catalyst might favor direct C3-alkylation, while a nickel catalyst could promote a tandem alkene isomerization followed by hydroalkylation at the C2 position.[5]

Troubleshooting Flowchart:

G start Low Regioselectivity in Catalyst-Controlled Reaction catalyst Verify Catalyst and Ligand Identity and Purity start->catalyst conditions Re-optimize Reaction Conditions (Solvent, Temperature, Additives) catalyst->conditions mechanism Consider Alternative Mechanistic Pathways conditions->mechanism Co_path Cobalt Catalyst Favors C3-Alkylation mechanism->Co_path Direct Hydroalkylation Ni_path Nickel Catalyst Promotes C2-Alkylation via Isomerization mechanism->Ni_path Isomerization-Hydroalkylation solution Switch Metal Catalyst to Access Desired Isomer Co_path->solution Ni_path->solution

Caption: Troubleshooting workflow for catalyst-controlled regioselectivity.

Section 2: Troubleshooting Guides

Guide 1: Poor Regioselectivity in Palladium-Catalyzed C(sp³)–H Arylation at C4 with a C3-Directing Group

Problem: You are observing a mixture of C4- and C2-arylated products, with the C2 isomer being a significant byproduct.

Underlying Principles: The desired C4-arylation relies on the formation of a stable six-membered palladacycle intermediate, directed by a C3-linked auxiliary. The competing C2-arylation proceeds through a five-membered palladacycle. The balance between these two pathways is influenced by sterics, electronics, and reaction kinetics.

Troubleshooting Protocol:

  • Verify Substrate Integrity:

    • Confirm the structure and purity of your starting material, including the correct installation of the N-protecting group and the C3-directing group.

  • Optimize the N-Protecting Group:

    • If not already in use, switch to a bulky N-protecting group like N-Boc or N-Cbz. This will increase the steric hindrance around the C2 position, disfavoring the formation of the five-membered palladacycle.[1]

  • Evaluate the Directing Group:

    • The 8-aminoquinoline (AQ) amide is the standard for this transformation.[1][2][4] If results are still suboptimal, consider synthesizing a substrate with the recently reported 4-dimethylamine-8-aminoquinoline (DMAQ) directing group, which has been shown to accelerate the desired catalytic cycle.[3]

  • Systematic Re-optimization of Reaction Conditions:

    • Base: While Cs₂CO₃ and CsOAc have been used, K₂CO₃ is often effective and avoids the use of expensive cesium salts.[1][2][4]

    • Solvent: Toluene is a common solvent for these reactions.

    • Temperature: These reactions often require elevated temperatures (e.g., 130 °C).[2]

    • Catalyst Loading: While higher catalyst loading might seem intuitive, it can sometimes lead to more side reactions. A loading of 5-10 mol% of Pd(OAc)₂ is a good starting point.[2]

Data-Driven Decision Making: A Comparison of Directing Groups

Directing GroupKey FeaturesTypical C4:C2 SelectivityReference
8-Aminoquinoline (AQ)Bidentate chelation, widely used.Good to excellent.[1][2][4]
4-Dimethylamino-8-aminoquinoline (DMAQ)Enhanced electron-donating ability, promotes reductive elimination.Generally improved yields and selectivity over AQ.[3]
Picolinamide (for α-functionalization)Directs to C2/C5, not suitable for C4.N/A for C4.N/A
Guide 2: Controlling Regioselectivity in the Functionalization of Unsymmetrical 2,5-Disubstituted Pyrrolidines

Problem: You have a 2-substituted pyrrolidine and want to introduce a second substituent at the C5 position, but are struggling with selectivity between the secondary C5-H and the tertiary C2-H.

Underlying Principles: This is a challenging transformation that often requires a multi-step approach. A redox-triggered strategy can be employed, where an initial oxidation generates an N-acyliminium ion, which is then trapped by a nucleophile.

Experimental Protocol: Redox-Triggered α-C-H Functionalization

This protocol is adapted from a method utilizing an o-benzoquinone as an internal oxidant.[6][7]

  • Substrate Preparation: Synthesize the N-arylpyrrolidine precursor, where the aryl group is a catechol derivative that can be oxidized to an o-benzoquinone.

  • Oxidative Cyclization:

    • Dissolve the N-catechol-pyrrolidine derivative in a suitable solvent (e.g., CH₂Cl₂).

    • Add an oxidant (e.g., Ag₂O) to trigger the formation of the o-benzoquinone and subsequent intramolecular cyclization. This step selectively forms an N,O-acetal at the less substituted C5 position.

  • Nucleophilic Addition:

    • To the in situ generated N,O-acetal, add the desired nucleophile (e.g., a Grignard reagent, an enolate, or a silyl enol ether). The addition will occur at the C5 position.

  • Cleavage of the Aryl Group:

    • The final step involves the cleavage of the N-aryl group to reveal the 2,5-disubstituted pyrrolidine. This can often be achieved under reductive conditions.

Logical Flow of Redox-Triggered Functionalization:

Caption: Redox-triggered C5 functionalization of 2-substituted pyrrolidines.

Section 3: Catalyst Selection for Divergent Synthesis

Achieving C2- vs. C3-Alkylation of 3-Pyrrolines

A powerful strategy for accessing different regioisomers from a single starting material is to change the catalyst system. A notable example is the regio- and enantioselective hydroalkylation of 3-pyrrolines.[5]

Core Principle: The choice of a cobalt or nickel catalyst, in conjunction with a bisoxazoline (BOX) ligand, can provide divergent access to either C2- or C3-alkylated pyrrolidines.[5]

  • Cobalt Catalysis for C3-Alkylation: A cobalt-based catalyst system can facilitate the direct hydroalkylation of the 3-pyrroline at the C3 position with high enantioselectivity.[5]

  • Nickel Catalysis for C2-Alkylation: A nickel-based system can promote a tandem sequence involving an initial isomerization of the double bond from the C3-C4 position to the C2-C3 position, followed by hydroalkylation at the C2 position.[5]

Comparative Table of Catalyst Systems for 3-Pyrroline Hydroalkylation

Catalyst SystemPredominant RegioisomerProposed MechanismKey AdvantagesReference
Cobalt / BOX LigandC3-Alkylated PyrrolidineDirect HydroalkylationHigh enantioselectivity for the C3 product.[5]
Nickel / BOX LigandC2-Alkylated PyrrolidineTandem Isomerization-HydroalkylationAccess to the C2-isomer not available through the direct pathway.[5]

This catalyst-tuning approach provides a highly efficient and versatile method for generating structural diversity from a common precursor, which is invaluable in a drug discovery context.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Methoxyphenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to designing potent, selective, and effective therapeutic agents. This guide provides a comparative analysis of the SAR for 3-(2-Methoxyphenyl)pyrrolidine analogs. While comprehensive studies on this specific scaffold are limited, by examining structurally related compounds, we can extrapolate key principles to guide future drug discovery efforts targeting various biological systems, including monoamine transporters and dopamine receptors.

The 3-Phenylpyrrolidine Scaffold: A Privileged Motif in CNS Drug Discovery

The 3-phenylpyrrolidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for targeting central nervous system (CNS) proteins. Its rigid structure helps in presenting key pharmacophoric elements in a defined spatial orientation, which is crucial for specific receptor-ligand interactions. The placement of the phenyl ring at the 3-position and the presence of a secondary amine provide two key anchor points for molecular recognition and allow for diverse chemical modifications to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The specific inclusion of a 2-methoxy group on the phenyl ring introduces an interesting electronic and steric feature. The methoxy group can act as a hydrogen bond acceptor and its position influences the overall conformation of the phenyl ring relative to the pyrrolidine core, which can be critical for selectivity among different receptor subtypes.

Comparative Analysis of Biological Activity: Key SAR Insights

The biological activity of this compound analogs is highly dependent on the specific substitutions on the pyrrolidine ring, the pyrrolidine nitrogen, and the phenyl ring. By analyzing data from related compounds, we can infer the following SAR principles.

Targeting Monoamine Transporters (DAT, NET, SERT)

Analogs of 3-phenylpyrrolidine are potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[1][2] The SAR for this class is often dictated by the nature of the substituent on the pyrrolidine nitrogen and modifications to the phenyl ring.

  • Influence of N-Substitution: In related α-pyrrolidinophenone cathinones, increasing the length of the alkyl chain on the α-carbon (structurally related to N-substitution in other series) generally increases affinity and potency at the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] For instance, the affinity for hDAT increases progressively from α-PPP (pyrrolidinopropiophenone) to α-PHP (pyrrolidinohexiophenone).[3] This suggests that a lipophilic pocket exists that can accommodate longer chains.

  • Phenyl Ring Substitution: Substitutions on the phenyl ring are critical for potency and selectivity. In methylphenidate analogs, which feature a related piperidine scaffold, electron-withdrawing groups at the 3' or 4' positions of the phenyl ring enhance DAT binding affinity.[4] Conversely, steric bulk at the 2' position is poorly tolerated.[4] This implies that for this compound, the 2-methoxy group may already present some steric hindrance that could be leveraged for selectivity.

Targeting Dopamine D2-like Receptors (D2, D3, D4)

The 3-phenylpyrrolidine scaffold is also a key feature in ligands for D2-like dopamine receptors, particularly the D3 and D4 subtypes, which are implicated in cognition, motivation, and various neuropsychiatric disorders.[5][6][7]

  • Role of the Pyrrolidine Nitrogen: The nitrogen atom is a crucial pharmacophoric feature, typically protonated at physiological pH to form an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of dopamine receptors. Extending functionality from this nitrogen with alkyl chains can probe a secondary binding pocket, significantly influencing affinity and selectivity.[8] In a series of 3-(3-hydroxyphenyl)pyrrolidine analogs, N-alkyl chains from pentyl to decyl were explored to assess the size and lipophilicity tolerance of this secondary pocket for the D3 receptor.[8]

  • Stereochemistry: The stereochemistry of the pyrrolidine ring is critical. For many dopamine receptor ligands, a specific enantiomer exhibits significantly higher affinity. For instance, enantiomerically pure 3-(3-hydroxyphenyl)pyrrolidine analogues were synthesized to probe the chirality preference of the D3 receptor's orthosteric binding site.[8]

  • Phenyl Ring Hydroxyl/Methoxy Group: A meta-hydroxyl or meta-methoxy group on the phenyl ring is a common feature in D3-preferring ligands, acting as a hydrogen bond donor or acceptor with serine residues in TM5. The ortho-methoxy group in the this compound scaffold would interact with a different region of the binding pocket, potentially conferring a unique selectivity profile compared to the more common 3-hydroxyphenyl analogs.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities of various pyrrolidine analogs at monoamine transporters and dopamine receptors, providing a basis for comparative analysis.

Table 1: Binding Affinities (Ki, µM) of α-Pyrrolidinophenone Analogs at Human Monoamine Transporters. [3]

CompoundCarbon ChainhDAT Ki (µM)hNET Ki (µM)hSERT Ki (µM)
α-PPPMethyl1.290.44161.4
α-PBPEthyl0.1450.28100.8
α-PVPPropyl0.0220.0429.3
α-PHPButyl0.0160.0333.0

Data synthesized from literature to illustrate the effect of chain length on transporter affinity.[3]

Table 2: Binding Affinities (pKi) of Piperidine-Based Analogs at Human Dopamine Receptors. [9]

CompoundD2R pKiD3R pKiD4R pKi
7 7.07.79.0
8 (4-benzyl analog of 7)6.87.69.0
13 (butyl linker)6.66.87.9
17 (ethyl linker)< 5.05.86.4

Data from a study on D4R antagonists, illustrating the impact of linker length and structure on receptor affinity and selectivity.[9]

Visualizing Structure-Activity Relationships and Workflows

Diagrams created using Graphviz help to visualize the complex relationships in SAR and experimental design.

Key SAR Principles for 3-Phenylpyrrolidine Analogs

SAR_Principles cluster_scaffold This compound Core cluster_mods Structural Modifications cluster_outcomes Pharmacological Outcomes Scaffold Core Scaffold N_Sub N-Substitution (Alkyl, Aryl, etc.) Scaffold->N_Sub Ring_Sub Phenyl Ring Substitution (Position, Electronics) Scaffold->Ring_Sub Pyrrolidine_Sub Pyrrolidine Ring (Stereochemistry, Other Subs) Scaffold->Pyrrolidine_Sub Affinity Binding Affinity (Ki, IC50) N_Sub->Affinity Probes secondary binding pocket Selectivity Receptor/Transporter Selectivity N_Sub->Selectivity Probes secondary binding pocket PK_Props Pharmacokinetics (ADME) N_Sub->PK_Props Probes secondary binding pocket Ring_Sub->Affinity Influences H-bonding & sterics Ring_Sub->Selectivity Influences H-bonding & sterics Pyrrolidine_Sub->Affinity Critical for chiral recognition Pyrrolidine_Sub->Selectivity Critical for chiral recognition

Caption: Key modification points on the 3-phenylpyrrolidine scaffold.

General Workflow for Evaluating Novel Analogs

Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Design Analog Design (SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & QC Synthesis->Purification Binding Radioligand Binding Assay (Ki) Purification->Binding Functional Functional Assay (e.g., Uptake, cAMP) Binding->Functional ADME ADME/Tox Profiling Functional->ADME InVivo In Vivo Efficacy ADME->InVivo InVivo->Design Iterative SAR

References

The Critical Influence of Methoxy Group Positioning on the Biological Activity of 3-Phenylpyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of psychoactive compound design, understanding the nuanced effects of structural modifications is paramount. The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This guide provides an in-depth comparison of the biological activity of 3-(2-Methoxyphenyl)pyrrolidine and its positional isomers, delving into the critical role of methoxy group placement and stereochemistry in dictating potency and selectivity. While direct, side-by-side comparative studies of these specific isomers are not extensively available in the public domain, we can synthesize findings from structure-activity relationship (SAR) studies of analogous compounds to provide valuable insights for future research and development.

The Significance of Isomerism in Drug Design: A Primer

Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit remarkably different pharmacological profiles. This is particularly true for compounds interacting with stereoselective biological targets like receptors and transporters. For 3-(methoxyphenyl)pyrrolidine, two primary forms of isomerism are at play:

  • Positional Isomerism: The methoxy group can be attached to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position. This seemingly minor shift can dramatically alter the molecule's electronic properties, conformation, and ability to interact with the binding pockets of target proteins.

  • Enantiomerism: The carbon at the 3-position of the pyrrolidine ring is a chiral center, meaning 3-(methoxyphenyl)pyrrolidine exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. Biological systems are inherently chiral, and it is common for one enantiomer to be significantly more active or to possess a different activity profile than the other.

Understanding the influence of these isomeric variations is crucial for optimizing drug candidates for desired potency, selectivity, and reduced off-target effects.

Comparative Biological Activity: Insights from Analogous Structures

Direct experimental data comparing the binding affinities (Ki) or inhibitory concentrations (IC50) of this compound, 3-(3-methoxyphenyl)pyrrolidine, and 3-(4-methoxyphenyl)pyrrolidine, along with their respective enantiomers, at DAT, SERT, and NET is sparse in publicly available literature. However, SAR studies on related classes of compounds, such as methylphenidate derivatives, provide valuable predictive insights.

A study on dl-threo-methylphenidate derivatives revealed that substitution on the phenyl ring significantly impacts affinity for monoamine transporters[1]. Key findings from this study that can be extrapolated to the 3-(methoxyphenyl)pyrrolidine series include:

  • Ortho-Substitution: Substitution at the ortho position with a bromine atom considerably decreased affinity for the dopamine transporter (DAT)[1]. This suggests that steric hindrance near the point of attachment of the phenyl ring to the pyrrolidine core may be detrimental to binding at DAT. It is plausible that an ortho-methoxy group in this compound could similarly reduce DAT affinity compared to its meta and para isomers.

  • Meta- and Para-Substitution: Substitution at the meta and para positions generally led to retained or even increased affinity for the DAT[1]. For instance, para-substitution with bromo, iodo, methoxy, or hydroxy groups resulted in comparable or higher DAT affinity than the unsubstituted parent compound. Similarly, a meta-bromo substituent increased DAT affinity[1]. This suggests that 3-(3-methoxyphenyl)pyrrolidine and 3-(4-methoxyphenyl)pyrrolidine may exhibit higher affinity for DAT than the ortho-isomer.

These findings underscore the sensitivity of the DAT binding pocket to the steric and electronic environment of the phenyl ring.

Table 1: Postulated Trends in Monoamine Transporter Affinity of 3-(Methoxyphenyl)pyrrolidine Isomers Based on Analogous Compound Data

CompoundPostulated DAT Affinity TrendPostulated SERT/NET Affinity TrendRationale from Analogous Compounds
This compound LowerPotentially lower due to steric hindranceOrtho-substitution in methylphenidate analogs decreases DAT affinity[1].
3-(3-Methoxyphenyl)pyrrolidine HigherVariable, potentially higherMeta-substitution in methylphenidate analogs can increase DAT affinity[1].
3-(4-Methoxyphenyl)pyrrolidine HigherVariable, potentially higherPara-substitution in methylphenidate analogs retains or increases DAT affinity[1].

It is crucial to emphasize that these are extrapolated trends and require direct experimental verification for the 3-(methoxyphenyl)pyrrolidine series. The affinity for SERT and NET is also expected to be influenced by the methoxy group's position, though the available data on analogous compounds is less conclusive for these transporters.

Enantioselectivity: The Decisive Role of Chirality

The biological activity of chiral compounds is often dictated by the stereochemistry at the chiral center. For monoamine transporter inhibitors, it is common for one enantiomer to be significantly more potent than the other. For instance, in the case of the potent norepinephrine reuptake inhibitor LY135252, the (-)-isomer (LY139603) was found to be 9 times more effective than the (+)-isomer (LY139602). While specific data for the enantiomers of this compound is not available, it is highly probable that a significant difference in activity exists between the (R)- and (S)-enantiomers. The synthesis of enantiomerically pure isomers is therefore a critical step in the drug discovery process to identify the more active "eutomer".

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to characterize the biological activity of monoamine transporter inhibitors.

Radioligand Binding Assays for Monoamine Transporters

These assays are used to determine the binding affinity (Ki) of a test compound for a specific transporter. The principle involves a competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound.

Experimental Workflow: Radioligand Binding Assay

G prep Membrane Preparation incubation Incubation prep->incubation Add membranes, radioligand, & test compound filtration Filtration & Washing incubation->filtration Separate bound from free radioligand counting Scintillation Counting filtration->counting Measure radioactivity analysis Data Analysis (IC50 -> Ki) counting->analysis Calculate binding affinity

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, frontal cortex for NET, brainstem for SERT) or cells expressing the target transporter in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant amount of membrane preparation to each well.

    • Add increasing concentrations of the test compound (e.g., this compound isomers).

    • Add a constant concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT).

    • For determining non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter to a set of wells.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Uptake Assays

These assays measure the ability of a compound to inhibit the function of a transporter, i.e., the reuptake of its neurotransmitter substrate.

Experimental Workflow: Neurotransmitter Uptake Assay

G cell_plating Plate cells expressing the transporter preincubation Pre-incubate with test compound cell_plating->preincubation uptake Add radiolabeled neurotransmitter preincubation->uptake termination Stop uptake & wash uptake->termination lysis_counting Cell lysis & Scintillation counting termination->lysis_counting analysis Data Analysis (IC50) lysis_counting->analysis

Caption: Workflow for a cell-based neurotransmitter uptake assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the human monoamine transporter of interest (hDAT, hSERT, or hNET).

    • Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 10-20 minutes) at the desired temperature.

    • Initiate the uptake by adding a mixture of unlabeled neurotransmitter (dopamine, serotonin, or norepinephrine) and a tracer amount of the corresponding radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period (e.g., 5-15 minutes) during which the uptake is linear.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

    • For non-specific uptake control, use a known potent inhibitor or cells not expressing the transporter.

  • Measurement of Uptake:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from the total uptake to determine the transporter-mediated uptake.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways of Dopamine D2 Receptor

Beyond monoamine transporters, compounds like 3-(methoxyphenyl)pyrrolidines may also interact with G protein-coupled receptors (GPCRs) such as dopamine receptors. The dopamine D2 receptor (D2R) is a key target for many antipsychotic and anti-Parkinsonian drugs. Understanding its signaling pathways is crucial for characterizing the full pharmacological profile of novel ligands.

D2Rs are Gαi/o-coupled receptors. Their activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). D2R activation can also modulate ion channels and other signaling cascades.

G cluster_0 Cell Membrane cluster_1 Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to Dopamine Dopamine or Agonist Dopamine->D2R Binds to

References

A Comparative Analysis of 3-(2-Methoxyphenyl)pyrrolidine Derivatives as High-Affinity Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in CNS Drug Discovery

The 3-(2-methoxyphenyl)pyrrolidine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin systems. These receptors are critical targets for therapeutic interventions in a host of neurological and psychiatric disorders. This guide provides a comparative analysis of two distinct derivatives built upon this core structure, highlighting how subtle chemical modifications dramatically alter their receptor binding profiles and functional activities. We will examine a D4-selective antagonist and a 5-HT1A-selective agonist, providing the underlying experimental data and detailed protocols to empower researchers in their own discovery efforts.

The Core Scaffold: A Foundation for CNS Ligand Design

The this compound moiety combines key pharmacophoric features: a basic nitrogen atom within the pyrrolidine ring, crucial for forming salt bridges in receptor binding pockets, and a methoxy-substituted phenyl ring that engages in hydrophobic and aromatic interactions. The stereochemistry of the pyrrolidine ring and the nature of the substituent on the pyrrolidine nitrogen are critical determinants of receptor affinity and selectivity.

Derivative Profile 1: A Potent and Selective Dopamine D4 Receptor Antagonist

Our first subject of analysis is a derivative designed for high affinity and selectivity for the dopamine D4 receptor (D4R). The D4 receptor, a member of the D2-like family, is predominantly expressed in the prefrontal cortex and is implicated in cognition, attention, and decision-making.[1] Selective D4R antagonists are being investigated as potential therapeutics for substance use disorders and other neuropsychiatric conditions.[1]

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (hereafter referred to as D4-Antagonist-1 ) is a potent example from this class.[2] Its structure incorporates the core scaffold linked to a substituted benzamide, a common feature in D2-like receptor ligands.

Key Structural Features:

  • Core: (S)-3-(2-Methoxyphenyl)pyrrolidine

  • N-substituent: Benzyl group

  • Additional Moiety: A 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide group attached to the pyrrolidine nitrogen.

The combination of the S-enantiomer of the pyrrolidine, a benzyl group on the nitrogen, and a cyclopropylcarbonyl group on the benzamide are crucial for conferring high affinity and selectivity for the D4 receptor over D2 and D3 subtypes.[2]

Derivative Profile 2: A High-Affinity Serotonin 5-HT1A Receptor Agonist

Our second example shifts focus to the serotonin system. The 5-HT1A receptor is a key regulator of mood, anxiety, and cognition, and 5-HT1A agonists are established anxiolytics and antidepressants.[3]

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (hereafter referred to as 5HT1A-Agonist-2 ) is a potent 5-HT1A ligand that, while not a direct pyrrolidine derivative, features the critical 1-(2-methoxyphenyl)piperazine moiety, a well-established pharmacophore for 5-HT1A ligands.[4] For the purpose of this guide, we will focus on the shared methoxyphenyl group and the contrasting receptor profile it helps to achieve in a different structural context.

Key Structural Features:

  • Core Pharmacophore: 1-(2-Methoxyphenyl)piperazine

  • Linker: Propyl chain

  • Terminal Group: 1-Adamantanamine

This structure leverages the (2-methoxyphenyl)piperazine motif to achieve high potency at 5-HT1A receptors.[4]

Comparative Receptor Binding Analysis

The pharmacological divergence of these two derivatives is best illustrated by a direct comparison of their binding affinities (Ki) at key CNS receptors. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay; a lower Ki indicates higher binding affinity.

CompoundD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT1A (Ki, nM)
D4-Antagonist-1 ~231212.1 >1000
5HT1A-Agonist-2 >1000>1000>10001.2

Data synthesized from representative literature values.[2][4]

Analysis of Structure-Activity Relationships (SAR):

  • D4-Antagonist-1 demonstrates remarkable selectivity for the D4 receptor. Studies have shown that the bulk and nature of the substituent on the benzamide's 4-amino group are critical for this selectivity, with the D4 receptor having a higher tolerance for bulky groups like the cyclopropylcarbonyl moiety compared to D2 and D3 receptors.[2] The benzyl group on the pyrrolidine nitrogen also plays a key role in optimizing affinity for all D2-like subtypes.[2]

  • 5HT1A-Agonist-2 achieves its high affinity and selectivity for the 5-HT1A receptor through the well-established (2-methoxyphenyl)piperazine pharmacophore linked via a propyl chain to a bulky adamantane group.[4] This specific combination is highly favored by the 5-HT1A receptor binding pocket.

This comparison clearly illustrates how modifying the substituents and overall architecture around the core 2-methoxyphenyl group can steer the ligand's preference from the dopamine D4 receptor to the serotonin 5-HT1A receptor with high fidelity.

Experimental Methodologies & Protocols

To ensure the trustworthiness and reproducibility of the binding data presented, it is essential to follow standardized and validated experimental protocols. Below are detailed, step-by-step methods for performing competitive radioligand binding and functional cAMP assays.

I. Radioligand Competitive Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., D4-Antagonist-1) for a specific receptor (e.g., Dopamine D4). It relies on the competition between the unlabeled test compound and a radiolabeled ligand with known affinity for the receptor.

Causality Behind Experimental Choices:

  • Cell Membranes: Using membranes from cells stably expressing a single receptor subtype (e.g., HEK293-hD4R) is crucial to isolate the interaction of interest and avoid confounding off-target binding.

  • Radioligand: A high-affinity, selective radioligand (e.g., [³H]N-methylspiperone for D2-like receptors) is chosen to ensure a stable and detectable signal.[5]

  • Non-Specific Binding: A high concentration of a known, non-radioactive ligand is used to saturate all specific binding sites, allowing for the quantification of non-specific binding to filters and lipids, which must be subtracted for accurate results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis a Harvest HEK293 cells expressing target receptor b Prepare crude membrane fractions via homogenization & centrifugation a->b c Determine protein concentration (e.g., BCA assay) b->c e Incubate membranes with radioligand and test compound c->e d Prepare serial dilutions of test compound d->e g Terminate reaction by rapid filtration over glass fiber filters e->g f Define Total & Non-Specific Binding controls f->e h Wash filters to remove unbound radioligand g->h i Quantify radioactivity using liquid scintillation counting h->i j Calculate IC50 and Ki values using non-linear regression i->j G cluster_membrane Cell Membrane Receptor D4 or 5-HT1A Receptor (GPCR) Gi Gi Protein (αβγ) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Ligand Agonist->Receptor Binds ATP ATP ATP->AC

References

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Validation of Analytical Methods for 3-(2-Methoxyphenyl)pyrrolidine

In the landscape of pharmaceutical development and chemical synthesis, the purity and identity of starting materials and intermediates are paramount. This compound, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Ensuring its quality requires robust, validated analytical methods that can accurately and precisely quantify the compound and its potential impurities.

This guide provides a comparative analysis of common analytical techniques for the validation of this compound, grounded in the principles of scientific integrity and practical laboratory application. We will explore the methodologies, from High-Performance Liquid Chromatography (HPLC) for routine purity assessment to Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) for definitive structural confirmation and quantification.

HPLC is the workhorse of the pharmaceutical industry for purity and potency testing. Its versatility, robustness, and high-throughput capabilities make it an ideal first-line technique for the routine quality control of this compound. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.

Causality Behind Experimental Choices

The selection of a reversed-phase method with a C18 column is a logical starting point for a molecule like this compound. Its moderate polarity makes it well-suited for retention and separation on a non-polar stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength to achieve optimal separation. UV detection is chosen due to the presence of the chromophoric methoxyphenyl group, which should provide a strong UV absorbance signal, enabling sensitive detection.

Experimental Protocol: A Validated HPLC-UV Method

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.

2. Materials and Instrumentation:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard: this compound reference standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 275 nm.
  • Gradient Program:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-18.1 min: 90% to 10% B
  • 18.1-25 min: 10% B (re-equilibration)

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution (e.g., 0.5 mg/mL). The acceptance criteria, based on ICH guidelines, should be:

  • Tailing Factor: ≤ 2.0.
  • Theoretical Plates: ≥ 2000.
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

5. Validation Parameters: The method must be validated according to ICH Q2(R1) guidelines.

Data Presentation: HPLC Method Validation Summary
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) 0.9995≥ 0.999
Range 0.1 - 1.0 mg/mL-
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
Specificity No interference from blank, impurities resolvedPeak purity index > 0.999

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Prep Weigh & Dissolve in Diluent SST System Suitability Test (SST) Prep->SST Standard Inject Inject Sample/ Standard SST->Inject Pass Separate Chromatographic Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Validate Validate per ICH Q2(R1) Integrate->Validate Report Generate Report Validate->Report

Caption: Workflow for HPLC method validation.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

For identifying volatile or semi-volatile impurities that may not be amenable to HPLC, GC-MS is the gold standard. Its high separation efficiency (GC) combined with the definitive identification power of mass spectrometry (MS) makes it an invaluable tool for impurity profiling and structural confirmation.

Causality Behind Experimental Choices

This compound is a relatively small molecule and should be sufficiently volatile for GC analysis. An electron ionization (EI) source is chosen for MS because it provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of unknown impurities. A non-polar capillary column (e.g., DB-5ms) is selected as it provides good general-purpose separation for a wide range of analytes.

Experimental Protocol: A GC-MS Method for Impurity Profiling

1. Objective: To identify and quantify volatile and semi-volatile impurities in this compound samples.

2. Materials and Instrumentation:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Sample Preparation: Dissolve sample in Dichloromethane (DCM) to a concentration of 1 mg/mL.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (Split ratio 20:1).
  • Oven Program:
  • Initial Temp: 60 °C, hold for 2 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Transfer Line: 280 °C.
  • Ion Source: Electron Ionization (EI), 70 eV.
  • Mass Range: 40-450 amu.

4. Data Analysis:

  • Identify the main component peak by its retention time and mass spectrum.
  • Search the NIST library for matches to the mass spectra of any impurity peaks.
  • Quantify impurities using percent area normalization (assuming similar response factors for structurally related compounds).

Data Presentation: GC-MS Impurity Profile (Illustrative)
Retention Time (min)Area %Tentative Identification (NIST Match)Key Fragments (m/z)
8.5299.65%This compound177 (M+), 146, 134, 121
6.780.12%2-Methoxyphenol124, 109, 81
9.150.23%N-formyl-3-(2-methoxyphenyl)pyrrolidine205 (M+), 176, 146

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample in DCM Inject Inject into GC Prep->Inject Separate Volatile Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Spectrum Acquire Mass Spectra Analyze->Spectrum Library NIST Library Search Spectrum->Library Report Identify & Report Impurities Library->Report

Caption: Workflow for GC-MS impurity identification.

Pillar 3: Quantitative NMR (qNMR) for Absolute Quantification

While chromatographic methods provide relative quantification, Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio method for determining the absolute purity (or concentration) of a substance without the need for a specific reference standard of the same compound. It relies on a certified internal standard.

Causality Behind Experimental Choices

¹H NMR is ideal for qNMR because protons give sharp signals with high sensitivity. The key is to select a certified internal standard (e.g., maleic acid) that has a known purity, is stable, and has signals that do not overlap with the analyte's signals. Deuterated chloroform (CDCl₃) is a common solvent that dissolves the analyte and provides a deuterium signal for field-frequency locking. A long relaxation delay (D1) is crucial to ensure all protons fully relax between scans, which is essential for accurate integration and quantification.

Experimental Protocol: A ¹H-qNMR Method for Purity Assessment

1. Objective: To determine the absolute purity of a this compound batch using ¹H-qNMR.

2. Materials and Instrumentation:

  • Instrument: Bruker 400 MHz NMR spectrometer or equivalent.
  • Internal Standard (IS): Maleic Acid (Certified Reference Material).
  • Solvent: Chloroform-d (CDCl₃).

3. Sample Preparation:

  • Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial.
  • Record the exact weights.
  • Dissolve the mixture in ~0.7 mL of CDCl₃.
  • Transfer the solution to an NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: zg30 (30° pulse angle).
  • Number of Scans (NS): 16.
  • Relaxation Delay (D1): 30 s (should be at least 5 times the longest T₁ of both analyte and IS).
  • Acquisition Time (AQ): ≥ 3 s.

5. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.
  • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons, -OCH₃) and the internal standard (the two vinyl protons of maleic acid).
  • Calculate the purity using the following formula:

Data Presentation: qNMR Purity Calculation (Illustrative)
ParameterAnalyte (Substance)Internal Standard (Maleic Acid)
Mass (m) 20.15 mg10.50 mg
Molar Mass (M) 177.24 g/mol 116.07 g/mol
Signal Integrated -OCH₃-CH=CH-
Number of Protons (N) 32
Integral Value (I) 3.502.10
Purity of IS (P_IS) 99.9%-
Calculated Purity 98.8% -

Comparative Guide: Selecting the Right Analytical Tool

The choice of analytical method depends entirely on the objective, whether it is routine quality control, in-depth impurity investigation, or primary standard characterization.

FeatureHPLC-UVGC-MSqNMR
Primary Application Purity, Potency, StabilityVolatile Impurity IDAbsolute Quantification, Structural ID
Selectivity High (tunable by phase/column)Very High (chromatography + mass)High (chemical shift resolution)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)
Quantification Relative (requires standard)Semi-quantitative (area %)Absolute (primary method)
Throughput HighMediumLow
Cost/Complexity ModerateHighHigh
Structural Info NoneHigh (fragmentation pattern)Definitive (molecular connectivity)

Conclusion and Recommendations

For the comprehensive analytical validation of this compound, a multi-pronged approach is most effective.

  • For Routine QC and Batch Release: A validated HPLC-UV method is the most efficient and reliable choice for determining purity and potency against a reference standard.

  • For Impurity Profiling and Investigations: GC-MS is essential for identifying unknown volatile or semi-volatile impurities that may arise from the synthetic process.

  • For Reference Standard Characterization: qNMR is the authoritative method for assigning an absolute purity value to a reference material, which can then be used to qualify secondary standards for routine HPLC analysis.

By integrating these techniques, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring its quality, safety, and consistency for its intended application.

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel 3-(2-Methoxyphenyl)pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for targeting a wide range of biological macromolecules. When substituted at the 3-position with an aryl group, such as a 2-methoxyphenyl moiety, these compounds gain structural features common to many centrally active agents, including antidepressants, antipsychotics, and psychostimulants.[2][3][4][5]

The 2-methoxyphenyl group, in particular, can engage in specific interactions with receptor pockets, while the pyrrolidine nitrogen can act as a protonatable center, crucial for interacting with key acidic residues in transporters and G-protein coupled receptors (GPCRs). This guide provides a comprehensive framework for the preclinical evaluation of novel 3-(2-methoxyphenyl)pyrrolidine compounds (referred to herein as "MPP analogs"), comparing their potential efficacy and safety profiles against established reference compounds. We will detail the critical in vitro and in vivo assays necessary to build a robust data package for lead candidate selection.

Overall Preclinical Evaluation Workflow

The journey from a novel chemical entity to a viable drug candidate is a multi-step process of rigorous testing and validation. The workflow is designed to first characterize the compound's primary mechanism and selectivity (in vitro) before assessing its behavior and efficacy in a complex biological system (in vivo).

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Primary Target Binding (e.g., DAT, SERT) b Functional Activity (Uptake/Signaling Assays) a->b c Selectivity Profiling (Receptor Panel Screening) b->c d Safety & Toxicity (CYP450, hERG, Cytotoxicity) c->d e Pharmacokinetics (PK) (IV & PO Dosing) d->e Lead Candidate Selection f Blood-Brain Barrier Penetration e->f g Efficacy Models (e.g., Forced Swim Test) f->g h Early Safety/Tolerability g->h caption Figure 1. High-level preclinical drug discovery workflow.

Caption: Figure 1. High-level preclinical drug discovery workflow.

Part 1: In Vitro Evaluation – Characterizing Molecular Interactions

The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's affinity, potency, and selectivity for its intended molecular target(s), as well as its potential for off-target effects and metabolic liabilities.

Primary Target Engagement: Binding Affinity Assays

Given the structural similarity of MPP analogs to ligands for monoamine transporters, the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) are logical primary targets. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor or transporter.[6]

Principle of the Assay: This is a competitive binding assay where the novel MPP analog competes with a known high-affinity radioligand (e.g., [³H]WIN 35,428 for DAT) for binding to membrane preparations containing the target transporter.[7] The concentration of the MPP analog that displaces 50% of the radioligand (IC50) is determined, and this value is then converted to an affinity constant (Ki).

Detailed Protocol: DAT Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue rich in DAT (e.g., rat striatum) or membranes from cells recombinantly expressing human DAT in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.[7]

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of radioligand (e.g., [³H]WIN 35,428 at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of radioligand, 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) to saturate all specific binding sites, and 150 µL of membrane preparation.[7]

    • Test Compound: Add 50 µL of radioligand, 50 µL of the MPP analog at various concentrations (e.g., 0.1 nM to 10 µM), and 150 µL of membrane preparation.

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at 4°C or room temperature with gentle agitation.[2][8]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[8]

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.[7]

    • Calculate specific binding (Total Binding - NSB).

    • Plot the percent specific binding against the log concentration of the MPP analog to determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Activity: Neurotransmitter Uptake & Signaling Assays

High affinity does not always equate to desired functional activity. It is crucial to determine whether the MPP analogs act as inhibitors (antagonists) or substrates (releasers/agonists) at their target. For transporters, this is assessed via neurotransmitter uptake assays.[9] For GPCRs, functional activity is often measured by quantifying second messenger mobilization, such as calcium flux.[10][11][12]

Principle of the Assay (DAT Uptake): This assay measures the ability of a compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]Dopamine) into cells expressing the dopamine transporter. A reduction in accumulated radioactivity in the presence of the test compound indicates inhibitory activity.

Comparative Data Table 1: In Vitro Profile of MPP Analogs vs. Reference Compounds

CompoundDAT Ki (nM)SERT Ki (nM)DAT Uptake IC50 (nM)5-HT2A Ca²+ Flux EC50 (nM)
Reference: Cocaine 150250200>10,000
Reference: Fluoxetine >5,0001.5>10,000>10,000
Novel Compound: MPP-001 25 500 45 >10,000
Novel Compound: MPP-002 350 30 450 150

Data are hypothetical and for illustrative purposes.

Off-Target Selectivity and Early Safety Profiling

To minimize side effects, a drug candidate should be highly selective for its intended target. Furthermore, early assessment of potential liabilities such as cytotoxicity and drug-drug interactions is critical.

  • Receptor Selectivity Panel: Screen the MPP analogs at a fixed concentration (e.g., 1 µM) against a broad panel of receptors, ion channels, and transporters (e.g., adrenergic, muscarinic, histaminergic receptors) to identify potential off-target binding.

  • Cytotoxicity Assay (MTT/MTS): This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[13] A reduction in the conversion of the tetrazolium salt (MTT) to its colored formazan product indicates cytotoxicity.[14][15]

  • Cytochrome P450 (CYP) Inhibition: Assess the potential for drug-drug interactions by measuring the ability of MPP analogs to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[16][17][18] This is typically done using human liver microsomes and isoform-specific probe substrates.[19]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., SH-SY5Y or HEK293) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat cells with serial dilutions of the MPP analogs for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[14]

  • Quantification: Measure the absorbance of the solution at ~570 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Part 2: In Vivo Evaluation – Assessing Systemic Effects and Efficacy

Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties (what the body does to the drug) and pharmacodynamic effects (what the drug does to the body) in a whole-animal model.

Pharmacokinetic (PK) Profiling

A successful CNS drug must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain for a suitable duration.[20][21][22][23] PK studies determine key parameters like absorption, distribution, metabolism, and excretion (ADME).

Principle of the Study: The compound is administered to rodents (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.[24][25] Serial blood and brain samples are collected over time to determine the drug concentration, allowing for the calculation of parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[26][27][28]

G cluster_pk Pharmacokinetic Study Workflow dose_iv IV Dosing (1 mg/kg) bleed Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) dose_iv->bleed dose_po PO Dosing (10 mg/kg) dose_po->bleed sacrifice Terminal Sacrifice & Brain Collection bleed->sacrifice analysis LC-MS/MS Analysis of Plasma & Brain Homogenate sacrifice->analysis calc Calculate PK Parameters (t½, Cmax, AUC, %F, Brain/Plasma Ratio) analysis->calc caption Figure 2. Workflow for a typical rodent PK study.

Caption: Figure 2. Workflow for a typical rodent PK study.

Comparative Data Table 2: In Vivo PK and Efficacy of MPP-001 vs. Reference

ParameterRouteReference: CocaineNovel Compound: MPP-001
Plasma Half-Life (t½) IV0.8 h2.5 h
Oral Bioavailability (%F) PO~5%35%
Brain/Plasma Ratio @ 1h PO4.13.8
Forced Swim Test (% Immobility) PONo significant effect↓ 45% vs. Vehicle

Data are hypothetical and for illustrative purposes.

Efficacy in Preclinical Models of CNS Disorders

The choice of efficacy model depends on the hypothesized therapeutic indication. For compounds with DAT/SERT inhibitory profiles, models of depression are highly relevant. The Forced Swim Test (FST) is a widely used screening tool to assess the antidepressant-like activity of new compounds.[29][30][31][32][33]

Principle of the Assay (Forced Swim Test): Rodents are placed in an inescapable cylinder of water.[29] After initial escape-oriented behaviors, they adopt an immobile posture. It is hypothesized that antidepressant compounds will increase the latency to immobility and decrease the total time spent immobile, reflecting an "anti-despair" effect.[31]

Detailed Protocol: Mouse Forced Swim Test

  • Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[29][30]

  • Acclimation & Dosing: Allow animals to acclimate to the testing room for at least 1 hour. Administer the MPP analog or vehicle (e.g., via oral gavage) 30-60 minutes prior to the test. A positive control (e.g., fluoxetine) should be included.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The test session typically lasts for 6 minutes. Behavior is often recorded by video for later analysis.

    • The key behaviors scored are immobility (floating with only minor movements to keep the head above water), swimming, and climbing.[33]

  • Data Analysis:

    • Typically, the first 2 minutes of the test are considered a habituation period and are excluded from analysis.

    • Score the duration of immobility during the final 4 minutes of the test.

    • Compare the mean immobility time between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.[31]

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of novel this compound compounds. The in vitro data provides a clear picture of a compound's molecular pharmacology and safety profile, while the in vivo data addresses its potential for reaching the target organ and eliciting a desired therapeutic effect.

Based on the illustrative data presented, MPP-001 emerges as a promising lead candidate. It demonstrates potent and selective DAT inhibition in vitro, a favorable pharmacokinetic profile with good oral bioavailability and CNS penetration, and significant efficacy in a preclinical model of depression. In contrast, MPP-002 , with its mixed SERT/5-HT2A activity and lower potency, might be considered a backup candidate or explored for a different therapeutic indication.

Further development of a lead candidate like MPP-001 would involve more extensive in vivo testing, including dose-response studies, evaluation in alternative efficacy models (e.g., tail suspension test, chronic stress models), and formal safety pharmacology and toxicology studies to support an Investigational New Drug (IND) application.

References

A Senior Application Scientist's Guide to the Efficient Synthesis of 3-Aryl-Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aryl-pyrrolidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for targeting a wide range of receptors and enzymes. For researchers, scientists, and drug development professionals, the efficient and stereocontrolled construction of this heterocyclic system is a critical challenge.

This guide provides an in-depth, comparative analysis of three prominent synthetic strategies for accessing 3-aryl-pyrrolidines. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach. The discussion is grounded in experimental data from peer-reviewed literature, offering a clear, objective comparison to aid in the selection of the optimal synthetic route for your specific research and development needs.

Strategic Overview: Three Pathways to a Privileged Scaffold

We will compare a classic, foundational method with two modern, transition-metal-catalyzed approaches. Each represents a distinct strategy with its own set of advantages and limitations regarding step-economy, cost, stereocontrol, and substrate scope.

  • Classical Approach: Michael Addition and Reductive Cyclization: A robust, time-tested sequence that builds the pyrrolidine ring from simple acyclic precursors.

  • Palladium-Catalyzed Reductive Heck/Hydroarylation: A powerful C-C bond-forming strategy that directly couples an aryl group to a pre-formed pyrroline ring.

  • Rhodium-Catalyzed Asymmetric 1,4-Addition: A state-of-the-art method for establishing chirality and installing the aryl group simultaneously with high enantioselectivity.

Route 1: The Classical Approach: Michael Addition & Reductive Cyclization

This two-stage, one-pot sequence is a foundational method for constructing substituted pyrrolidines. It relies on the conjugate addition of a nitroalkane to an α,β-unsaturated carbonyl compound, followed by a reductive cyclization of the intermediate γ-nitrocarbonyl.

The causality behind this experimental design is straightforward: the Michael addition efficiently forms the C3-C4 and C4-C5 bonds of the future ring, while the subsequent reduction of the nitro group to an amine provides the nucleophile necessary for intramolecular cyclization to forge the N-C5 bond.

Mechanistic Workflow

The process begins with the base-catalyzed formation of a nitronate anion from an aryl-substituted nitromethane. This nucleophile then attacks the β-position of an α,β-unsaturated ester (e.g., an acrylate). The resulting enolate is protonated to yield a γ-nitro ester intermediate. In the second stage, a reducing agent, classically Raney Nickel (Ra-Ni) under a hydrogen atmosphere, simultaneously reduces the nitro group to a primary amine and facilitates the intramolecular cyclization onto the ester carbonyl, forming the desired 3-aryl-pyrrolidinone.

cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Reductive Cyclization A ArCH₂NO₂ B Nitronate Anion ArCH⁻NO₂ A->B Base D γ-Nitro Ester Intermediate B->D 1,4-Conjugate Addition C α,β-Unsaturated Ester C->D 1,4-Conjugate Addition E γ-Amino Ester D->E Reduction (e.g., H₂, Ra-Ni) F 3-Aryl-Pyrrolidinone E->F Intramolecular Cyclization

Caption: Workflow for Michael Addition/Reductive Cyclization.

Evaluation of Efficiency

This classical route is often favored for its use of inexpensive, readily available starting materials and reagents. It is a highly reliable and scalable method. However, it typically involves multiple steps if not performed as a one-pot procedure and the use of pyrophoric catalysts like Raney Nickel requires careful handling. Stereocontrol can be a challenge; while diastereoselectivity can sometimes be achieved, generating enantiomerically pure products generally requires chiral auxiliaries or subsequent resolution.

Route 2: Palladium-Catalyzed Reductive Mizoroki-Heck Hydroarylation

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and the construction of 3-aryl-pyrrolidines is no exception.[1] One of the most direct methods is the palladium-catalyzed coupling of an N-alkyl-3-pyrroline with an aryl halide. This reaction is a variation of the renowned Mizoroki-Heck reaction.

The key to this process is that for N-alkyl pyrrolines, the reaction proceeds via a reductive pathway to yield the saturated 3-aryl-pyrrolidine, rather than the typically observed unsaturated Heck product.[2][3] This provides a significant shortcut, directly forging the C3-Aryl bond on a pre-existing heterocyclic core.

Mechanistic Workflow (Mizoroki-Heck Catalytic Cycle)

The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a Palladium(0) species, forming a Pd(II) complex. The pyrroline then coordinates to this complex, followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This step forms the crucial C-C bond and creates a new alkyl-Pd(II) intermediate. Instead of the typical β-hydride elimination that would lead to an unsaturated product, a reductive process occurs, likely involving a hydride source or a related turnover pathway, which releases the 3-aryl-pyrrolidine product and regenerates the Pd(0) catalyst.[4]

Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition (Ar-X) Coord Alkene Coordination ArPdX->Coord + Pyrroline Insert Migratory Insertion Coord->Insert Product 3-Aryl-Pyrrolidine Insert->Product Reductive Elimination

Caption: Simplified Mizoroki-Heck cycle for hydroarylation.

Evaluation of Efficiency

This method offers excellent step-economy, creating the target scaffold in a single catalytic step from readily available pyrrolines and aryl halides.[2][3] The protocol is often highly reproducible and utilizes bench-stable reagents, avoiding the need for anhydrous or glovebox conditions.[1] A key advantage is its broad substrate scope, accommodating a diverse range of (hetero)aryl bromides.[1] The primary drawback is the cost of the palladium catalyst and ligands. While catalyst loadings are often low, this can be a consideration for large-scale synthesis. The reaction is not inherently asymmetric, and achieving enantioselectivity requires the use of sophisticated and expensive chiral ligands.

Route 3: Rhodium-Catalyzed Asymmetric 1,4-Addition

For applications where enantiopurity is paramount, such as in the development of chiral drugs, catalytic asymmetric methods are the gold standard. The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of an arylboronic acid to an α,β-unsaturated pyrrolidinone (or related Michael acceptor) is a premier strategy for generating 3-aryl-pyrrolidines with high levels of stereocontrol.

This approach is powerful because it establishes a stereocenter at the C3 position during the crucial C-C bond formation. The choice of a chiral ligand is critical, as it coordinates to the rhodium center and creates a chiral environment that dictates the facial selectivity of the nucleophilic attack.

Mechanistic Workflow (Asymmetric 1,4-Addition)

The catalytic cycle begins with a transmetalation step, where the aryl group is transferred from the boronic acid to a Rh(I) complex, forming an aryl-rhodium(I) intermediate. The α,β-unsaturated substrate then coordinates to this complex. This is followed by the key migratory insertion step, where the aryl group adds to the β-carbon of the double bond. This step proceeds through a transition state whose geometry is controlled by the chiral ligand, thereby inducing enantioselectivity. The resulting rhodium enolate is then protonated (hydrolysis) to release the chiral 3-aryl-pyrrolidinone product and regenerate a rhodium-hydroxo species, which can re-enter the catalytic cycle.[5][6]

G A [Rh(I)-OH(L*)] B [Ar-Rh(I)(L*)] A->B Transmetalation + ArB(OH)₂ C Coordination Complex B->C + Michael Acceptor D Rhodium Enolate C->D Migratory Insertion (Enantioselective) D->A E Chiral Product D->E Hydrolysis

Caption: Catalytic cycle for Rh-catalyzed 1,4-addition.

Evaluation of Efficiency

The primary advantage of this route is its ability to deliver high levels of enantioselectivity (often >95% ee), which is crucial for pharmaceutical applications.[2] The reaction conditions are typically mild, and modern chiral diene ligands have made these reactions highly efficient with low catalyst loadings.[7] However, the rhodium catalysts and specialized chiral ligands are expensive, representing a significant cost factor. Furthermore, the synthesis of the requisite α,β-unsaturated pyrrolidinone starting material adds steps to the overall sequence compared to the direct hydroarylation approach.

Comparative Data Summary

To provide an objective comparison, the following table summarizes typical performance metrics for the synthesis of a representative N-protected 3-phenylpyrrolidine derivative via each route. Data is compiled and representative of values found in the cited literature.

MetricRoute 1: Michael Addition / Reductive CyclizationRoute 2: Pd-Catalyzed HydroarylationRoute 3: Rh-Catalyzed Asymmetric 1,4-Addition
Starting Materials Phenylnitromethane, Acrylate EsterN-Alkyl-3-pyrroline, Phenyl Bromideα,β-Unsaturated Pyrrolidinone, Phenylboronic Acid
Key Reagents Base (e.g., K₂CO₃), Ra-Ni, H₂PdCl₂, P(o-Tol)₃, Cu(OTf)₂[Rh(OH)(L*)]₂, Chiral Diene Ligand
Typical Overall Yield 60-80%65-90%[2]85-99%[2]
Stereocontrol Generally poor (racemic or diastereomeric mixtures)None (racemic) unless chiral ligands are usedExcellent (typically >95% ee)[2][7]
Step Economy Moderate (2 stages, often one-pot)Excellent (1 step)Moderate (requires pre-synthesis of acceptor)
Cost Consideration Low (inexpensive reagents)Moderate (Palladium catalyst)High (Rhodium catalyst, chiral ligand)
Scalability Good, but requires hydrogenation equipmentGoodModerate, cost can be prohibitive on large scale

Experimental Protocols

The following protocols are representative examples adapted from the literature to illustrate the practical execution of each synthetic route.

Protocol 1: Michael Addition and Reductive Cyclization (Conceptual)

Step A: Michael Addition of Phenylnitromethane to Methyl Acrylate This protocol is adapted from established procedures for Michael additions of nitroalkanes.[8]

  • To a stirred solution of phenylnitromethane (1.0 eq) and methyl acrylate (1.1 eq) in methanol (0.5 M) at room temperature, add a catalytic amount of a suitable base (e.g., potassium carbonate, 0.2 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 4-8 hours).

  • Upon completion, neutralize the reaction with dilute aqueous HCl.

  • Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-nitro ester.

Step B: Reductive Cyclization of Methyl 4-nitro-3-phenylbutanoate This protocol is adapted from standard procedures for nitro group reduction and cyclization.[9]

  • Dissolve the crude γ-nitro ester from Step A in methanol (0.2 M) in a hydrogenation vessel.

  • Carefully add a catalytic amount of Raney Nickel (approx. 10% by weight, as a slurry in methanol) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the reduction and cyclization are complete (typically 12-24 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the 3-phenyl-pyrrolidin-2-one.

Protocol 2: Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline

This protocol is directly adapted from Sweeney, J. B., et al., providing a robust, field-proven method.[2]

  • To a 20 mL microwave vial, add PdCl₂ (21 mg, 0.12 mmol, 0.04 eq.), P(o-Tol)₃ (54 mg, 0.18 mmol, 0.06 eq.), N,N-dimethylpiperazine (2.1 mL, 15 mmol), the desired aryl bromide (3 mmol), and Cu(OTf)₂ (1.08 g, 3 mmol).

  • Add N-propyl-3-pyrroline (1.17 mL, 9 mmol) and acetonitrile (3 mL) to the vial.

  • Seal the vial and heat the mixture at 100 °C for 17 hours.

  • After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂ (10 mL).

  • Add Et₂O (100 mL) and wash the mixture with aqueous NH₄OH (28%, 100 mL).

  • Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3-aryl-pyrrolidine product.

Protocol 3: Rhodium-Catalyzed Asymmetric 1,4-Addition

This protocol is a representative procedure based on the work of Hayashi, T., et al., for the synthesis of chiral β-nitro compounds, a closely related transformation.[2]

  • In a reaction vial, dissolve the chiral diene ligand (e.g., a BINAP derivative, 0.11 mol%) and the rhodium precursor (e.g., [Rh(acac)(C₂H₄)₂], 0.1 mol%) in a suitable solvent such as 1,4-dioxane/H₂O (10:1 v/v).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the α,β-unsaturated pyrrolidinone (1.0 eq) followed by the arylboronic acid (1.5 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the enantioenriched 3-aryl-pyrrolidinone. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Conclusion and Recommendation

The choice of synthetic route to 3-aryl-pyrrolidines is fundamentally dictated by the specific goals of the project: scalability, cost, and the requirement for stereochemical purity.

  • For large-scale, cost-effective synthesis where chirality is not an immediate concern or can be addressed via resolution, the Classical Michael Addition/Reductive Cyclization remains a highly viable and robust strategy.

  • For rapid, direct access to racemic 3-aryl-pyrrolidines with high substrate scope and good functional group tolerance, the Palladium-Catalyzed Hydroarylation is an outstanding choice, exemplifying the power of modern cross-coupling chemistry.

  • For the synthesis of enantiomerically pure compounds, essential for pharmaceutical development, the Rhodium-Catalyzed Asymmetric 1,4-Addition is the superior method, providing direct access to chiral products with excellent stereocontrol, albeit at a higher cost.

By understanding the causality, efficiency, and practical limitations of each of these routes, researchers can make informed decisions, optimizing their synthetic strategy to accelerate their research and development programs.

References

Navigating the Labyrinth of Drug Discovery: A Comparative Guide to Target Identification for 3-(2-Methoxyphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, identifying the precise biological target of a novel compound is a critical and often formidable challenge. For researchers and drug development professionals working with promising scaffolds like 3-(2-methoxyphenyl)pyrrolidine derivatives, this step is the linchpin to unlocking their therapeutic potential. This guide, designed for the discerning scientist, provides an in-depth, objective comparison of modern target identification methodologies, supported by experimental insights and data-driven protocols. We will navigate the strategic choices behind each technique, empowering you to select the most effective path for your research.

The this compound scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a range of biological activities. Notably, related 3-phenylpyrrolidine derivatives have shown affinity for crucial central nervous system (CNS) targets, including dopamine, serotonin, and opioid receptors. This existing knowledge provides a valuable starting point, suggesting that derivatives of this compound may also interact with these G-protein coupled receptors (GPCRs) or other CNS-related proteins. However, without direct experimental evidence, this remains a well-informed hypothesis. The following sections will compare and contrast key methodologies to deorphanize these compounds and definitively identify their molecular targets.

The Strategic Imperative: Choosing Your Target Identification Approach

The journey from a bioactive small molecule to a validated drug target requires a multi-faceted strategy. The choice of methodology is not a one-size-fits-all decision but rather a calculated choice based on the specific characteristics of the compound, the available resources, and the desired depth of information. We will explore three pillars of target identification: affinity-based proteomics, genetic approaches, and computational prediction.

graph TD { A[Start: Bioactive this compound Derivative] --> B{Hypothesized Target Class (e.g., GPCRs, Ion Channels)}; B --> C[Affinity-Based Proteomics]; B --> D[Genetic Approaches]; B --> E[Computational Prediction]; C --> F[Target Validation]; D --> F; E --> F; F --> G[Mechanism of Action Studies];

}

Figure 1: A high-level overview of the strategic workflow for identifying the biological target(s) of this compound derivatives.

I. Affinity-Based Proteomics: Fishing for Targets in the Cellular Ocean

Affinity-based proteomics is a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target. This approach directly "pulls down" the interacting proteins from a complex biological sample, such as a cell lysate.

A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful technique where the this compound derivative is immobilized on a solid support (e.g., beads) to create an affinity matrix. This "bait" is then incubated with a protein mixture. Proteins that bind to the compound are captured, while non-binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.

Why choose AC-MS? This method is advantageous for identifying direct binding partners and can be particularly effective when the binding affinity is relatively high. It provides a direct physical link between the compound and its target.

Experimental Considerations: A crucial step is the chemical modification of the derivative to attach it to the solid support without disrupting its biological activity. This often requires careful structure-activity relationship (SAR) studies to identify a suitable attachment point.

Parameter Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle Immobilized small molecule captures binding proteins from a lysate.
Pros Identifies direct physical binders; well-established methodology.
Cons Requires chemical modification of the compound; can be prone to non-specific binding; may miss transient or weak interactions.
Throughput Low to medium.
Resources Requires expertise in chemical synthesis, protein biochemistry, and mass spectrometry.
graph TD { rankdir=LR; A[Start: this compound derivative] --> B(Synthesize affinity probe with linker); B --> C{Immobilize on solid support (e.g., agarose beads)}; C --> D[Incubate with cell lysate]; D --> E{Wash to remove non-specific binders}; E --> F[Elute bound proteins]; F --> G[Separate proteins (e.g., SDS-PAGE)]; G --> H[Identify proteins by Mass Spectrometry]; H --> I[Target Candidate(s)];

}

Figure 2: A simplified workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Why choose CETSA? A key advantage of CETSA is that it can be performed in intact cells, providing a more physiologically relevant assessment of target engagement. It does not require modification of the small molecule, thus preserving its native bioactivity.

Experimental Considerations: CETSA requires a specific antibody for the protein of interest for Western blot-based detection, or a more complex proteomics setup for a global thermal profiling approach. The throughput can be a limiting factor for large-scale screening.

Parameter Cellular Thermal Shift Assay (CETSA)
Principle Ligand binding alters the thermal stability of the target protein.
Pros Label-free (no compound modification); confirms target engagement in a cellular context; can be adapted for high-throughput screening.
Cons Requires specific antibodies for targeted analysis or advanced proteomics for global analysis; not all proteins exhibit a clear thermal shift.
Throughput Medium to high (with specialized platforms).
Resources Requires equipment for precise temperature control and protein quantification (e.g., Western blot apparatus, mass spectrometer).

II. Genetic Approaches: Unmasking Targets Through Functional Genomics

Genetic methods for target identification perturb gene expression and observe how these changes affect the cellular response to a compound. These approaches are particularly powerful for elucidating the functional targets and pathways modulated by a small molecule.

CRISPR-Cas9 Screening

CRISPR-Cas9 technology has revolutionized functional genomics and offers a powerful tool for target deconvolution. A pooled CRISPR library, containing guide RNAs (gRNAs) that target and knock out every gene in the genome, can be introduced into a population of cells. These cells are then treated with the this compound derivative at a concentration that inhibits growth. Cells in which the target of the compound has been knocked out will be resistant to the compound's effects and will therefore be enriched in the surviving population. Deep sequencing of the gRNAs in the resistant population reveals the genes that, when knocked out, confer resistance, thus identifying the likely target.

Why choose CRISPR-Cas9 Screening? This is an unbiased, genome-wide approach that can identify targets without prior knowledge or hypotheses. It directly links a gene to a phenotype (drug resistance) and can uncover novel targets and pathways.

Experimental Considerations: CRISPR screens are technically demanding and require expertise in molecular biology, cell culture, and bioinformatics for data analysis. The choice of cell line and the design of the screen are critical for success.

Parameter CRISPR-Cas9 Screening
Principle Knockout of the target gene confers resistance to the compound.
Pros Unbiased, genome-wide approach; powerful for identifying novel targets; provides functional validation of the target.
Cons Technically complex; requires significant bioinformatics support; can be time-consuming and expensive.
Throughput High (for pooled screens).
Resources Requires a CRISPR library, lentiviral production facilities, a next-generation sequencer, and bioinformatics expertise.
graph TD { rankdir=LR; A[Start: Population of Cas9-expressing cells] --> B(Transduce with pooled CRISPR gRNA library); B --> C{Treat with this compound derivative (selective pressure)}; C --> D[Resistant cells are enriched]; D --> E{Isolate genomic DNA and sequence gRNAs}; E --> F[Identify enriched gRNAs]; F --> G[Target Gene(s)];

}

Figure 3: A schematic representation of a pooled CRISPR-Cas9 screen for target identification.

III. Computational Prediction: In Silico Crystal Ball for Target Discovery

Computational approaches leverage the power of algorithms and large biological databases to predict the likely targets of a small molecule based on its chemical structure. These in silico methods are invaluable for generating hypotheses and prioritizing experimental efforts.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a protein target. By simulating the interaction between the this compound derivative and the three-dimensional structures of known proteins (e.g., from the Protein Data Bank), docking algorithms can estimate the binding affinity and identify potential targets.

Why choose Molecular Docking? It is a rapid and cost-effective method for screening a large number of potential targets. It can provide structural insights into the binding mode of the compound, which can guide further lead optimization.

Experimental Considerations: The accuracy of molecular docking is highly dependent on the quality of the protein structures and the scoring functions used. The results should always be considered as predictions that require experimental validation.

Parameter Molecular Docking
Principle Predicts the binding conformation and affinity of a small molecule to a protein target.
Pros Fast and inexpensive; can screen large virtual libraries of targets; provides structural insights into binding.
Cons Predictive accuracy can be limited; requires high-quality 3D structures of target proteins; results require experimental validation.
Throughput Very high.
Resources Requires computational resources and expertise in molecular modeling software.

Comparison Summary and Concluding Remarks

The choice of a target identification strategy for this compound derivatives is a critical decision that will shape the trajectory of a drug discovery program. Each of the discussed methodologies offers a unique set of advantages and limitations.

Methodology Key Advantage Key Limitation Best Suited For
Affinity Chromatography-MS Direct identification of binding partners.Requires compound modification; potential for non-specific binding.Validating direct physical interactions with hypothesized targets.
CETSA Label-free confirmation of target engagement in cells.Not all proteins show a clear thermal shift.Confirming on-target activity in a physiological context.
CRISPR-Cas9 Screening Unbiased, genome-wide discovery of functional targets.Technically complex and resource-intensive.De novo target discovery when no prior information is available.
Molecular Docking Rapid and cost-effective in silico screening.Predictive nature requires experimental validation.Hypothesis generation and initial screening of potential target families.

For this compound derivatives, a logical approach would be to start with computational methods like molecular docking, leveraging the existing knowledge of related compounds to screen against a library of CNS receptors. The top hits from this in silico screen can then be validated using a more direct method like CETSA to confirm target engagement in a cellular environment. If the initial hypotheses prove to be incorrect or if a more unbiased approach is desired, a CRISPR-Cas9 screen can be employed to uncover novel and unexpected targets. Finally, once a high-confidence target is identified, affinity chromatography-MS can be used to isolate the target and its interacting partners, providing deeper insights into the compound's mechanism of action.

By thoughtfully combining these powerful techniques, researchers can efficiently and effectively illuminate the biological targets of this compound derivatives, paving the way for the development of novel and impactful therapeutics.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
  • Affinity Probe Synthesis: Synthesize a derivative of the this compound compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently couple the affinity probe to an activated solid support, such as NHS-activated agarose beads, following the manufacturer's protocol.

  • Cell Lysis: Prepare a cell lysate from a relevant cell line or tissue under non-denaturing conditions.

  • Binding: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE, visualize the protein bands (e.g., with Coomassie blue), and excise the bands of interest. Perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.

CRISPR-Cas9 Screening Protocol
  • Cell Line Selection and Cas9 Expression: Choose a suitable cell line and generate a stable cell line expressing the Cas9 nuclease.

  • Lentiviral Library Production: Package a pooled gRNA library into lentiviral particles.

  • Transduction: Transduce the Cas9-expressing cells with the lentiviral gRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one gRNA.

  • Selection: Select for transduced cells using an appropriate antibiotic resistance marker.

  • Compound Treatment: Treat the cell population with the this compound derivative at a concentration that provides a strong selective pressure (e.g., IC50).

  • Harvesting and Genomic DNA Extraction: Harvest the surviving cells and extract genomic DNA.

  • PCR Amplification and Sequencing: Amplify the gRNA-containing cassettes from the genomic DNA by PCR and subject the amplicons to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify the gRNAs that are enriched in the treated population compared to a control population.

Computational Docking Protocol
  • Ligand Preparation: Generate a 3D structure of the this compound derivative and optimize its geometry using a suitable force field.

  • Target Preparation: Obtain the 3D structures of potential protein targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Binding Site Definition: Define the binding site on the target protein, either based on the location of a co-crystallized ligand or using a binding site prediction algorithm.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined binding site of the target protein.

  • Scoring and Analysis: Score the different docking poses to estimate the binding affinity. Analyze the top-ranked poses to identify key interactions between the ligand and the protein.

  • Virtual Screening: Repeat the docking process for a library of potential target proteins to identify the most likely candidates.

A Researcher's Guide to Assessing the Drug-like Properties of 3-(2-Methoxyphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but one facet of its potential as a therapeutic agent. A promising lead candidate must also possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) to translate its in vitro potency into in vivo efficacy and safety. This guide provides a comprehensive framework for assessing the drug-like properties of 3-(2-Methoxyphenyl)pyrrolidine derivatives, a scaffold of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of key drug-like attributes, supported by established experimental methodologies, to facilitate informed decision-making in lead optimization. We will delve into the causality behind experimental choices, providing a narrative grounded in scientific integrity and practical application.

The Importance of Early ADMET Assessment

The early integration of ADMET profiling into the drug discovery process is paramount to reducing the high attrition rates of drug candidates in later developmental stages.[1] Compounds with poor physicochemical properties, low bioavailability, rapid metabolism, or unforeseen toxicity can lead to costly failures in preclinical and clinical trials. For this compound derivatives, which often target CNS receptors, properties such as blood-brain barrier (BBB) penetration and metabolic stability are critical determinants of success.

Key Drug-like Properties and Their Assessment

The evaluation of a compound's drug-like nature is a multifactorial process. Here, we focus on several key parameters and the gold-standard in vitro assays used for their determination.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its absorption, distribution, and potential for off-target effects.[2] The octanol-water partition coefficient (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is the most common metric.[2] While computational models provide initial estimates, experimental determination is crucial for accuracy.

Comparative Analysis of Lipophilicity

Compound ClassGeneral StructureExpected LogP RangeRationale for Comparison
This compound Derivatives 3-Arylpyrrolidine2.0 - 4.0The core scaffold of interest. Lipophilicity is modulated by substituents on the phenyl ring and pyrrolidine nitrogen.
Comparator A: Phenylpiperidine Analogs 4-Arylpiperidine2.5 - 4.5A common scaffold in CNS drug discovery, offering a direct comparison of a six-membered versus a five-membered saturated heterocycle.
Comparator B: Open-Chain Phenylalkylamine Analogs Phenylalkylamine1.5 - 3.5Represents a more flexible structural class, allowing for an assessment of the impact of conformational constraint on lipophilicity.

Note: The LogP ranges are illustrative and can vary significantly based on specific substitutions.

Aqueous Solubility

Adequate aqueous solubility is essential for oral absorption and for the formulation of intravenous dosage forms. Poor solubility can lead to erratic absorption and may cause issues in in vitro screening assays.

Comparative Analysis of Aqueous Solubility

Compound ClassExpected Aqueous SolubilityKey Influencing Factors
This compound Derivatives Moderate to LowPresence of ionizable groups (pyrrolidine nitrogen), hydrogen bond donors and acceptors, and overall lipophilicity.
Comparator A: Phenylpiperidine Analogs Moderate to LowSimilar to the pyrrolidine derivatives, with the basicity of the piperidine nitrogen playing a key role.
Comparator B: Open-Chain Phenylalkylamine Analogs Moderate to HighGenerally higher solubility due to greater flexibility and potential for more favorable interactions with water.
Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier for CNS targets, is a critical pharmacokinetic property. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[3][4]

Comparative Analysis of Membrane Permeability (Papp)

Compound ClassExpected Caco-2 Papp (10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))Interpretation
This compound Derivatives 5 - 20< 2Good potential for oral absorption. Low efflux suggests it is not a significant substrate of efflux transporters like P-glycoprotein (P-gp).
Comparator A: Phenylpiperidine Analogs 5 - 25< 2Similar permeability profile expected, with potential for efflux depending on specific substitutions.
Comparator B: Open-Chain Phenylalkylamine Analogs 1 - 15VariablePermeability can be more variable, with a higher likelihood of being a substrate for efflux transporters.
Metabolic Stability

The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions.[5] The in vitro microsomal stability assay is a widely used method to assess this property.[6]

Comparative Analysis of Metabolic Stability (t½ in Human Liver Microsomes)

Compound ClassExpected Half-life (t½, min)Major Metabolic Pathways
This compound Derivatives 30 - 90O-demethylation of the methoxy group, N-dealkylation, and oxidation of the pyrrolidine ring.
Comparator A: Phenylpiperidine Analogs 20 - 75N-dealkylation, ring hydroxylation, and oxidation.
Comparator B: Open-Chain Phenylalkylamine Analogs 10 - 60N-dealkylation and oxidation are often rapid.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided.

Protocol 1: Shake-Flask Method for LogD₇.₄ Determination

This method directly measures the partition coefficient of a compound between n-octanol and a phosphate buffer at pH 7.4.[7]

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa by vigorously mixing equal volumes for 24 hours and allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v) to achieve a final concentration that is detectable in both phases.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The LogD₇.₄ is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: Caco-2 Cell Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[3][8]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability:

    • Apical to Basolateral (A→B): Add the test compound (typically at 10 µM) to the apical (donor) chamber. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

Protocol 3: Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of CYP enzymes.[6][9]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be calculated from this data.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams are presented using Graphviz.

LogD_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and PBS (pH 7.4) C Mix Compound, Octanol, and PBS A->C B Prepare 10 mM Compound Stock (DMSO) B->C D Shake for 2h at 25°C C->D E Centrifuge for Phase Separation D->E F Sample Aqueous and Octanol Phases E->F G Quantify by LC-MS/MS F->G H Calculate LogD = log([C]octanol / [C]aqueous) G->H

Caption: Workflow for LogD Determination.

Caco2_Permeability cluster_culture Cell Culture & Validation cluster_transport Transport Experiment cluster_analysis Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 18-22 days A->B C Measure TEER for monolayer integrity B->C D Add Compound to Donor Chamber (A or B) C->D E Sample from Receiver Chamber at Time Points D->E Incubate F Quantify by LC-MS/MS E->F G Calculate Papp F->G H Calculate Efflux Ratio G->H

Caption: Caco-2 Permeability Assay Workflow.

Microsomal_Stability cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing A Prepare Microsome and NADPH-regenerating System Mix B Pre-warm to 37°C A->B C Initiate reaction with Test Compound B->C D Sample at time points (0-60 min) C->D Incubate at 37°C E Quench with cold ACN + Internal Standard D->E F Centrifuge and collect supernatant E->F G Analyze by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Microsomal Stability Assay Workflow.

Conclusion

The assessment of drug-like properties is a critical and integrated component of modern drug discovery. For this compound derivatives, a systematic evaluation of lipophilicity, solubility, permeability, and metabolic stability provides a robust foundation for selecting candidates with a higher probability of success. By employing the standardized experimental protocols outlined in this guide, researchers can generate high-quality, comparable data to drive their lead optimization efforts. The ultimate goal is to identify not just a potent molecule, but a viable drug candidate with the optimal balance of efficacy and pharmacokinetic properties.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-(2-Methoxyphenyl)pyrrolidine: Ensuring Safety, Compliance, and Scientific Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical resources we utilize. The principle of "cradle-to-grave" stewardship for hazardous materials is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable research environment.[1][2][3] This guide provides a detailed operational plan for the proper disposal of 3-(2-Methoxyphenyl)pyrrolidine, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Characterization and On-Site Management

The foundational step in proper disposal is understanding the material's risks. Based on its chemical family, we must presume this compound presents multiple hazards. This initial assessment dictates all subsequent handling, storage, and disposal protocols.

Table 1: Presumed Hazard Profile and Handling Requirements for this compound

ParameterGuidelineRationale & Source
Presumed Hazard Class Flammable Liquid, Acutely Toxic, Skin/Eye IrritantBased on the known hazards of pyrrolidine and its derivatives.[4][6][7]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)As a hazardous chemical, its disposal is governed by the EPA under RCRA regulations.[2][8]
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, face shield, flame-retardant lab coat.Standard PPE for handling flammable, corrosive, and toxic organic compounds.[6][9]
Primary Routes of Exposure Inhalation, skin contact, eye contact, ingestion.Vapors may be harmful, and direct contact can cause irritation or burns.[5]
Storage Incompatibilities Strong oxidizing agents, acids, acid chlorides.To prevent violent reactions, fire, or the release of toxic fumes.[4]

Operational Protocol for Waste Accumulation:

  • Waste Minimization: The most effective disposal strategy begins with waste prevention. Order only the quantity of this compound required for your experiments and, where feasible, reduce the scale of operations to minimize waste generation.[10][11]

  • Container Selection: Use a designated, leak-proof waste container made of compatible material (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid.[12][13]

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a container designated for non-halogenated organic solvent waste. Segregating waste prevents dangerous chemical reactions and ensures proper end-disposal.[12][14]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents as "this compound" and list all associated hazards (e.g., Flammable, Toxic, Irritant). Include the date when the first drop of waste was added (the "accumulation start date").[11][13][14]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[11] The SAA should be a controlled area away from high traffic, and the waste container should be placed within secondary containment (such as a spill tray) to mitigate leaks or spills.[10][13]

Part 2: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • Control Ignition Sources: If the material is spilled, immediately remove all sources of ignition, as pyrrolidine derivatives are often flammable.[4][15]

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

  • Cleanup and Disposal: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated waste container.[4][6] The spill cleanup debris is also considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Part 3: The Final Disposal Pathway

Under RCRA, your institution maintains "cradle-to-grave" responsibility for the hazardous waste it generates.[1][3] This means that the waste must be managed in a compliant manner from the moment it is created until its final, safe disposal.

Disposal Workflow:

The process from generating a waste chemical to its final disposal follows a strict, regulated path to ensure safety and compliance.

G cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 External Disposal Process A Waste Generation (this compound) B Characterize as Hazardous Waste (Presumed Flammable, Toxic) A->B Step 1 C Segregate into Dedicated, Labeled Waste Container B->C Step 2 D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D Step 3 E Schedule Waste Pickup with Institutional EHS D->E Step 4 F Transport to Central Accumulation Area E->F G Collection by Licensed Hazardous Waste Vendor F->G Step 5 H Transportation to Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., High-Temperature Incineration) H->I Step 6

Caption: Workflow for the compliant disposal of hazardous chemical waste.

Step-by-Step Final Disposal:

  • Monitoring Accumulation: Federal regulations limit the amount of waste and the length of time it can be stored in an SAA.[11][16] Once the container is full or nearing its time limit, contact your institution's EHS department to schedule a pickup.

  • Professional Collection: Do not attempt to dispose of the chemical yourself. Disposal must be handled by a licensed and certified hazardous waste management company.[14] Your EHS department will coordinate with such a vendor for proper transportation and disposal.

  • Treatment and Destruction: The most common and effective disposal method for organic chemical waste like this compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous compound.

  • Documentation: Maintain meticulous records of your waste generation and disposal, as required by your institution and regulatory agencies. This documentation completes your "cradle-to-grave" responsibility.

By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, while upholding the highest standards of scientific integrity and regulatory compliance.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)pyrrolidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.